6-Chloro-2-fluoro-3-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIYPYDZBWKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0)
Introduction
6-Chloro-2-fluoro-3-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline core—imparts specific steric and electronic properties that are instrumental in designing complex molecular architectures with desired biological activities. The strategic placement of a fluorine atom, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This technical guide provides a comprehensive overview of this compound, from its fundamental properties to detailed synthetic protocols, analytical methodologies, and safety considerations. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical intermediate.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and process development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 702640-48-0 | [2][3][4][5] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline | [5] |
| Appearance | Liquid | |
| Purity | Typically ≥97% | [5] |
| InChI Key | QXHIYPYDZBWKFU-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(F)C(N)=C(Cl)C=C1 | [5] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis of this compound: A Mechanistic Approach
The synthesis of substituted anilines can be approached through various methodologies, with the reduction of the corresponding nitroarene being a classical and robust strategy.[6] This section details a representative synthetic pathway to this compound, emphasizing the rationale behind the procedural steps.
A common precursor for this synthesis is a suitably substituted nitrobenzene. The general workflow involves the reduction of a nitro group to an amine.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of a Nitroarene Precursor
This protocol describes the reduction of a hypothetical precursor, 1-chloro-2-fluoro-3-methyl-6-nitrobenzene, to the target aniline.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of finely divided iron powder in water.
-
The choice of iron as the reducing agent is driven by its cost-effectiveness and efficiency in acidic media for nitro group reductions.[7]
Step 2: Acidification
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the iron suspension with vigorous stirring. This initiates the formation of the active reducing species.
Step 3: Addition of the Nitroarene
-
Heat the mixture to a gentle reflux.
-
Add the 1-chloro-2-fluoro-3-methyl-6-nitrobenzene precursor portion-wise or as a solution in a suitable solvent (e.g., ethanol) to control the exothermic reaction.
Step 4: Reaction Monitoring and Completion
-
Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Step 5: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a strong base, such as sodium carbonate or sodium hydroxide, to neutralize the acid and precipitate iron salts.[7]
-
The target aniline is then extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Step 6: Purification
-
The crude this compound is purified by vacuum distillation or flash column chromatography on silica gel to obtain the final product with high purity.[7][8]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is crucial for its application in sensitive areas like drug development. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Analytical Workflow
Caption: Standard analytical workflow for the quality control of this compound.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, coupled with a UV detector, is typically effective.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities. It provides both retention time data for separation and mass spectral data for structural confirmation of the main component and any minor impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-Cl and C-F bonds.
Applications in Drug Development and Organic Synthesis
Substituted anilines are foundational scaffolds in medicinal chemistry. The presence of both chloro and fluoro substituents in this compound makes it a particularly interesting building block.
-
Bioisosteric Replacement: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacokinetic properties.
-
Modulation of pKa: The electron-withdrawing nature of the halogen substituents lowers the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing the ionization state of a drug molecule at physiological pH, affecting its solubility, permeability, and target binding.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life.
-
Intermediate for Heterocyclic Synthesis: This aniline is a key precursor for the synthesis of various heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent motifs in many approved drugs.
While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, its structural alerts are indicative of its potential in the synthesis of kinase inhibitors and other targeted therapies where substituted anilines are common pharmacophores.[11]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of this compound are imperative for laboratory safety. The following information is a summary of general safety precautions.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere.[12] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Seek immediate medical attention if you feel unwell.[13][14] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12] |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][15][16][17]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by its specific substitution pattern, make it a compound of significant interest to researchers in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling practices, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.
References
-
Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 702640-48-0 | this compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 702640-48-0 [sigmaaldrich.com]
- 3. CAS RN 702640-48-0 | Fisher Scientific [fishersci.co.uk]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2-fluoro-3-methylaniline
Introduction
6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0) is a halogenated and substituted aniline derivative. Compounds of this class are fundamental building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialized polymers. The precise arrangement of chloro, fluoro, and methyl groups on the aniline scaffold imparts unique electronic and steric properties, which are leveraged by medicinal and process chemists to fine-tune the biological activity, metabolic stability, and selectivity of target molecules.
A comprehensive understanding of the physical properties of this intermediate is not merely academic; it is a prerequisite for its safe handling, effective use in synthesis, and successful purification. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating framework for its characterization and handling.
Section 1: Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural attributes and standard identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline | [1] |
| CAS Number | 702640-48-0 | [1] |
| Molecular Formula | C₇H₇ClFN | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][2] |
| InChI Key | QXHIYPYDZBWKFU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(F)C(N)=C(Cl)C=C1 | [1] |
The molecule's structure, featuring an aniline core with chlorine and fluorine atoms ortho to the amino group and a methyl group meta to it, dictates its reactivity and physical behavior. The electron-withdrawing nature of the halogens deactivates the aromatic ring and lowers the pKa of the amine, while the methyl group provides a slight electron-donating effect.
Section 2: Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. This data is critical for designing reaction conditions (e.g., solvent choice, temperature) and purification strategies (e.g., distillation, crystallization).
| Property | Value / Expected Behavior | Source / Rationale |
| Appearance | Colorless oil to a white low-melting crystalline solid. | Based on related compounds like 2-chloro-5-methyl-6-fluoroaniline.[3] Anilines are known to darken upon exposure to air and light.[4][5] |
| Melting Point | Data not available. Expected to be a low-melting solid. | Structurally similar 3-Chloro-2-methylaniline melts at 2 °C[6], and 3-Fluoro-2-methylaniline melts at 7 °C.[7] |
| Boiling Point | Data not available. Estimated to be >200 °C at atmospheric pressure. | A related isomer, 2-chloro-5-methyl-6-fluoroaniline, boils at 120-131 °C at 20 mmHg.[3] Another, 3-Chloro-2-methylaniline, boils at 245 °C at 760 mmHg.[8] |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The hydrophobic aromatic ring and halogens dominate, limiting aqueous solubility. 3-Chloro-2-methylaniline has a measured water solubility of 4.5 g/L.[9] |
| Refractive Index (n20/D) | 1.5495 | [1] |
Expert Insights on Physicochemical Data
-
Melting and Boiling Points: The absence of readily available public data for these fundamental properties is common for specialized research chemicals. The provided data for analogous compounds serves as a crucial starting point for purification design. For instance, the high boiling point suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition.[3][10] The melting point, once determined, becomes a primary indicator of purity.
-
Solubility Profile: The expected solubility pattern is classic for substituted anilines. This informs the choice of solvents for reaction media, liquid-liquid extractions during workup, and potential recrystallization systems. Forcing crystallization often requires a binary solvent system, such as ethyl acetate/hexanes.
-
Refractive Index: With a verified value of 1.5495, the refractive index is a rapid, non-destructive technique for identity confirmation and at-line purity assessment during fractionation.[1] A deviation from this value can indicate the presence of impurities or residual solvent.
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A robust characterization workflow is essential for validating the identity and purity of any research compound.
Caption: Standard workflow for the characterization of a synthetic intermediate.
Expected Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for predictable results based on established principles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methyl (CH₃) group protons, and a broad singlet for the amine (NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons would provide definitive proof of the substitution pattern.
-
¹³C NMR : Seven unique carbon signals are expected, confirming the presence of all carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Cl, F, N, CH₃).
-
¹⁹F NMR : A single resonance would be expected, confirming the presence of the single fluorine atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum serves to confirm functional groups. Key expected absorption bands include a doublet for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch from the methyl group (~2850-2960 cm⁻¹), and characteristic C-Cl and C-F stretches in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).
-
Mass Spectrometry (MS) : This technique validates the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.59. A critical diagnostic feature will be the isotopic pattern of chlorine: an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Section 4: Safety, Handling, and Stability
Substituted anilines as a class require careful handling. The safety protocols for this compound can be reliably inferred from safety data sheets (SDS) of closely related analogues.
Hazard Profile Summary [4][11][12]:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
Related compounds are also classified as harmful if swallowed or in contact with skin.[4][5]
Recommended Handling Protocol
The following workflow ensures a multi-layered approach to safety, minimizing exposure risk.
Caption: Mandatory safety and handling workflow for halogenated anilines.
Stability and Storage
-
Conditions to Avoid : Direct exposure to light, air, and incompatible materials should be avoided.[5] Many anilines darken over time due to slow oxidation, which may not significantly impact reactivity but can be an indicator of age or improper storage.[4][5]
-
Incompatible Materials : Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[4][5]
-
Recommended Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to prevent oxidation.
Conclusion
This compound is a valuable research chemical whose physical properties are critical to its application. While some experimental data points like melting and boiling points are not yet widely published, a robust profile can be constructed from available data and knowledge of analogous structures. Its identity is best confirmed by its refractive index (1.5495) and a combination of NMR, MS, and IR spectroscopy. Safe handling is paramount and requires the use of appropriate engineering controls and personal protective equipment, as the compound is expected to be an irritant to the skin, eyes, and respiratory system. The insights and protocols detailed in this guide provide researchers with the necessary framework to utilize this compound safely and effectively in their synthetic endeavors.
References
- CATO-chem. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). 3-Chloro-2-methylaniline Safety Data Sheet.
- ChemicalBook. (n.d.). This compound synthesis.
- Fisher Scientific. (2025). 2-Fluoro-3-methylaniline Safety Data Sheet.
- Fisher Scientific. (2025). 2-Chloro-6-methylaniline Safety Data Sheet.
- TCI America. (2018). 2-Fluoro-N-methylaniline Safety Data Sheet.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information.
- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Chemical Synthesis.
- BLD Pharm. (n.d.). 702640-48-0|this compound.
- ChemicalBook. (2025). 3-Chloro-2-methylaniline - Safety Data Sheet.
- PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline.
- ChemScene. (n.d.). 3-Chloro-4-fluoro-N-methylaniline.
- CymitQuimica. (n.d.). 3-Fluoro-2-methylaniline, 98+%.
- Lab Pro Inc. (n.d.). 3-Fluoro-2-methylaniline, 25G.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99%.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-methylaniline 99%.
Sources
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]
- 8. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores the compound's spectroscopic characteristics, applications in drug discovery, and critical safety and handling procedures. This guide is intended to serve as an essential resource for researchers and professionals involved in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Anilines
Substituted anilines are foundational scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule.[1][2] this compound (CAS No: 702640-48-0) is a prime example of such a strategically halogenated intermediate.[3] Its unique substitution pattern offers medicinal chemists a valuable tool for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This guide aims to provide a detailed examination of this compound, from its fundamental properties to its practical applications.
Chemical Structure and Properties
This compound is an aromatic amine with a distinct substitution pattern on the benzene ring. Understanding its structural and electronic properties is crucial for predicting its reactivity and potential applications.
IUPAC Name: this compound[3] Synonyms: 2-chloro-5-methyl-6-fluoroaniline, 6-chloro-2-fluoro-3-methyl-aniline, 6-chloro-2-fluoro-3-methylphenylamine[3]
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| CAS Number | 702640-48-0 | [3] |
| Molecular Formula | C7H7ClFN | [3] |
| Molecular Weight | 159.59 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Refractive Index | 1.5495 | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the multi-step transformation of a substituted benzamide. The following protocol is a representative example of its synthesis.
Experimental Protocol: Synthesis from 2-Chloro-5-methyl-6-fluorobenzamide
This protocol outlines a laboratory-scale synthesis. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Hofmann Rearrangement
The synthesis often commences with a Hofmann rearrangement of a primary amide, in this case, 2-chloro-5-methyl-6-fluorobenzamide. This reaction converts the amide into a primary amine with one less carbon atom.
-
Rationale: The Hofmann rearrangement is a reliable method for the synthesis of anilines from the corresponding benzamides. The use of a strong base like sodium hydroxide in the presence of a halogen (bromine, often introduced via N-Bromosuccinimide) facilitates the formation of an isocyanate intermediate, which is then hydrolyzed to the desired aniline.
Step 2: Purification
Purification of the crude product is critical to remove byproducts and unreacted starting materials.
-
Method: The crude product is typically purified by bulb-to-bulb distillation under reduced pressure.[4]
-
Rationale: Distillation is an effective method for purifying liquid products with different boiling points. Performing the distillation under vacuum allows the compound to boil at a lower temperature, preventing thermal decomposition.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-X (C-Cl, C-F) vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial building block in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations.
-
Pharmaceutical Intermediates: This aniline derivative is a precursor for the synthesis of more complex heterocyclic compounds that form the core of many therapeutic agents. The presence of the chlorine and fluorine atoms can enhance the biological activity and pharmacokinetic profile of the final drug product.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[10] The halogen substituents can contribute to the efficacy and environmental stability of these products.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets (SDS) for this compound and structurally related anilines.[11][12][13][14][15]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed.[11]
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion
This compound is a chemical intermediate of significant value in the fields of drug discovery and agrochemical synthesis. Its unique structural features, conferred by the specific arrangement of chloro, fluoro, and methyl substituents on the aniline scaffold, provide a versatile platform for the development of novel molecules with enhanced biological activity and optimized physicochemical properties. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety considerations to aid researchers and professionals in its effective and safe utilization.
References
-
Chem Service. SAFETY DATA SHEET. [Online] Available at: [Link]
-
Medium. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. [Online] Available at: [Link]
-
PubChem. 3-Chloro-4-fluoro-2-methylaniline. [Online] Available at: [Link]
-
Medium. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Online] Available at: [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]
-
PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Online] Available at: [Link]
-
ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Online] Available at: [Link]
-
Appchem. 2-Chloro-6-fluoro-3-methylaniline. [Online] Available at: [Link]
-
ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Online] Available at: [Link]
-
SpectraBase. 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Online] Available at: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-6-methylaniline(87-63-8) 1H NMR [m.chemicalbook.com]
- 7. 3-Chloro-2-methylaniline(87-60-5) 1H NMR [m.chemicalbook.com]
- 8. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. innospk.com [innospk.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoro-3-methylaniline is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline core—imparts specific steric and electronic properties that are highly advantageous for the synthesis of complex target molecules. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 159.59 g/mol | [1] |
| Molecular Formula | C₇H₇ClFN | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 702640-48-0 | [1] |
| Appearance | White crystalline solid | [2] |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example of its preparation, starting from readily available precursors. The rationale behind each step is provided to offer insight into the chemical transformations.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5-methyl-6-fluorobenzamide
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-chloro-5-methyl-6-fluorobenzoic acid (43 g, 0.25 mol) in dichloromethane (CH₂Cl₂, 500 mL).
-
Activation of Carboxylic Acid: To the suspension, add thionyl chloride (SOCl₂, 36 mL, 0.49 mol) dropwise, followed by a catalytic amount of dimethylformamide (DMF, approx. 0.1 mL). The addition of thionyl chloride converts the carboxylic acid to a more reactive acid chloride. DMF acts as a catalyst for this transformation.
-
Reaction Progression: Heat the mixture to reflux and stir for 12 hours. The reaction is complete when the solid has completely dissolved, resulting in a clear solution.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent by rotary evaporation. Add toluene (500 mL) and concentrate again to remove any residual thionyl chloride. Dissolve the resulting light yellow oil in CH₂Cl₂ (1000 mL) and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Amidation: The crude acid chloride is then converted to the corresponding amide.
Step 2: Hofmann Rearrangement to this compound
-
Reaction Setup: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding metallic sodium (29 g, 1.26 mol) to anhydrous methanol (1000 mL) under an inert atmosphere.
-
Reaction Execution: To the prepared 2-chloro-5-methyl-6-fluorobenzamide, add the sodium methoxide solution.
-
Hydrolysis: The intermediate from the rearrangement is hydrolyzed by adding water (150 mL) and a 30% sodium hydroxide solution (150 mL) to the reaction mixture. Heat the mixture to reflux for 3 days.
-
Work-up and Purification: After cooling, most of the methanol is removed by rotary evaporation. The residue is partitioned between diethyl ether (Et₂O, 500 mL) and water (500 mL). The aqueous layer is extracted again with Et₂O (250 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by bulb-to-bulb distillation to yield this compound as a colorless oil, which solidifies upon cooling.[2]
Applications in Drug Development
The chloro and fluoro substituents can modulate the electronic environment of the aniline ring, influencing its reactivity in subsequent synthetic steps, such as N-arylation and amide bond formation. These are common reactions in the construction of complex drug molecules. For instance, related structures like 2-chloro-6-methylaniline are known intermediates in the synthesis of Dasatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]
The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby increasing the drug's half-life. The chlorine atom can serve as a handle for further functionalization or contribute to the overall binding affinity of the molecule to its biological target.
Logical Workflow for the Application of this compound in Medicinal Chemistry:
Caption: A generalized workflow illustrating the integration of this compound in a drug discovery pipeline.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, particularly the presence of both chlorine and fluorine substituents, provide medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological properties. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of next-generation pharmaceuticals.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylaniline
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0) is a substituted aniline derivative whose structural complexity presents a valuable case study for spectroscopic analysis.[1][2][3] As a building block in the synthesis of pharmaceuticals and other high-value chemical entities, a comprehensive understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding our interpretations in the fundamental principles of spectroscopy and drawing parallels with structurally related analogs, we offer a robust framework for researchers working with this and similar molecules. Each section details not only the anticipated data but also the underlying chemical principles and standard experimental protocols, ensuring both theoretical depth and practical utility.
Molecular Structure and Spectroscopic Overview
The unique substitution pattern of this compound dictates its chemical properties and, consequently, its spectroscopic characteristics. The molecule features an aniline core with five substituents: an amino group (-NH₂), a methyl group (-CH₃), a fluorine atom (-F), and a chlorine atom (-Cl). The relative positions of these groups create a distinct electronic environment for each atom, which is reflected in the various spectra.
A comprehensive spectroscopic characterization workflow is essential for unambiguous structure confirmation. This typically involves a multi-technique approach to gather complementary information.
Caption: Workflow for the comprehensive spectroscopic characterization of a chemical entity.
Below is the annotated structure of this compound, which will be referenced throughout this guide.
Sources
1H NMR spectrum of 6-Chloro-2-fluoro-3-methylaniline
An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-2-fluoro-3-methylaniline: Analysis and Interpretation for Researchers
Abstract
This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's ¹H NMR spectrum. It covers the predicted chemical shifts, coupling constants, and multiplicity of the proton signals. Furthermore, this guide outlines a standard experimental protocol for acquiring high-quality NMR data and discusses the underlying principles of spectral analysis for substituted anilines. By integrating theoretical predictions with practical insights, this guide serves as an essential resource for the structural elucidation and quality control of this compound.
Introduction
This compound is a substituted aniline derivative with significant applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. The precise arrangement of the chloro, fluoro, methyl, and amino groups on the benzene ring dictates its reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical aspect of its use in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution.[1] ¹H NMR, in particular, provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a predictive framework for its interpretation, which is essential for its synthesis, characterization, and application in various scientific fields.
Molecular Structure and Predicted ¹H NMR Features
The molecular structure of this compound presents a unique substitution pattern on the aromatic ring, which gives rise to a distinct ¹H NMR spectrum. The substituents—amino (-NH₂), methyl (-CH₃), fluorine (-F), and chlorine (-Cl)—each exert specific electronic effects (both inductive and resonance) that influence the chemical shifts of the aromatic protons.
-
Amino Group (-NH₂): A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).[2]
-
Methyl Group (-CH₃): A weak electron-donating group that provides slight shielding to ortho and para protons.
-
Fluorine (-F): An electron-withdrawing group via induction but electron-donating through resonance. It also introduces spin-spin coupling with nearby protons.
-
Chlorine (-Cl): An electron-withdrawing group that deshields nearby protons, shifting their signals downfield (to higher ppm values).
Based on these effects, we can predict the following features in the ¹H NMR spectrum:
-
Two distinct signals in the aromatic region for the two aromatic protons.
-
A singlet for the methyl group protons.
-
A broad singlet for the amine protons, which may exchange with deuterium in the presence of D₂O.
.dot
Caption: Molecular structure of this compound with labeled substituents.
Experimental Protocol for ¹H NMR Data Acquisition
This section outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the -NH₂ protons more clearly.
-
Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz | Higher fields provide better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D Proton | For routine ¹H NMR acquisition. |
| Number of Scans | 16-64 | To improve signal-to-noise ratio. |
| Relaxation Delay | 2-5 seconds | To allow for full relaxation of protons between scans. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
| Spectral Width | 12-16 ppm | To cover the entire expected range of proton chemical shifts. |
| Temperature | 298 K (25 °C) | For standard room temperature measurements. |
.dot
Caption: A streamlined workflow for acquiring and processing the 1H NMR spectrum.
Detailed Spectral Analysis and Interpretation
Due to the limited availability of a publicly accessible, fully assigned experimental ¹H NMR spectrum for this compound, the following analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to TMS at 0 ppm. The values are estimates and may vary depending on the solvent and other experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | - | 2H |
| Aromatic H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | 1H |
| Aromatic H-4 | ~6.6 - 6.8 | Triplet-like (t) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 | 1H |
| -CH₃ | ~2.1 - 2.3 | Singlet (s) | - | 3H |
Interpretation of Signals
-
-NH₂ Protons (δ ~3.5 - 4.5): The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. In a CDCl₃ solution, it is expected in this range.
-
Aromatic Protons (δ ~6.6 - 7.0):
-
H-5 (δ ~6.8 - 7.0): This proton is expected to be the most downfield of the aromatic signals. It is ortho to the chlorine atom (deshielding) and meta to the amino group (shielding). It will be split into a doublet of doublets by coupling to H-4 (ortho-coupling, ³J) and the fluorine atom at position 2 (meta-coupling, ⁴J).
-
H-4 (δ ~6.6 - 6.8): This proton is ortho to the amino group (shielding) and para to the chlorine atom (deshielding). It will be split by both the adjacent H-5 proton (ortho-coupling, ³J) and the fluorine atom at position 2 (ortho-coupling, ³J). The similar magnitude of these two coupling constants may cause the signal to appear as a triplet or a triplet-like multiplet.
-
-
-CH₃ Protons (δ ~2.1 - 2.3): The methyl group protons are adjacent to the aromatic ring and will appear as a sharp singlet as there are no neighboring protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Troubleshooting and Data Integrity
-
Broad -NH₂ Signal: The broadness of the amine proton signal is normal. To confirm its identity, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -NH₂ protons to be replaced by deuterium, leading to the disappearance of this signal from the spectrum.
-
Impurity Peaks: Small, unidentifiable peaks in the spectrum may be due to residual solvent or impurities in the sample. It is crucial to use high-purity solvents and samples for accurate analysis.
-
Poor Resolution: If the peaks in the aromatic region are not well-resolved, this could be due to poor shimming of the magnet. Re-shimming the instrument can improve the resolution.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural verification. By understanding the electronic effects of the various substituents, one can confidently predict and interpret the chemical shifts, multiplicities, and coupling constants of the proton signals. This guide provides a solid framework for researchers and scientists to analyze the ¹H NMR spectrum of this important chemical intermediate, ensuring its identity and purity in research and development applications.
References
-
Shanghai Amole Biotechnology Co., Ltd. (2025). This compound. Chemsrc.com. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]
- Gogoi, P., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Dahlqvist, K. I. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica.
-
University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR of 6-Chloro-2-fluoro-3-methylaniline
Introduction
6-Chloro-2-fluoro-3-methylaniline is a substituted aromatic amine of significant interest in the fields of pharmaceutical and materials science. Its structural complexity, arising from the varied electronic effects of its substituents, makes ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this molecule, offering insights into the prediction of chemical shifts and coupling constants, experimental best practices, and a detailed interpretation of the spectral data. The principles discussed herein are grounded in the fundamental concepts of substituent effects on aromatic systems and serve as a practical reference for researchers engaged in the synthesis and analysis of complex organic molecules.
Molecular Structure and Predicted ¹³C NMR Spectrum
The structure of this compound presents a unique substitution pattern on the benzene ring. The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups with the electron-withdrawing and inductively affecting chloro (-Cl) and fluoro (-F) groups governs the electron density at each carbon atom, thereby influencing their respective chemical shifts. Furthermore, the presence of the fluorine atom introduces characteristic carbon-fluorine (C-F) spin-spin coupling, which is a powerful diagnostic feature in the ¹³C NMR spectrum.
Substituent Effects on Chemical Shifts
The chemical shift of each carbon atom in the benzene ring can be predicted by considering the additive effects of each substituent. The amino group is a strong activating group, donating electron density via resonance, particularly to the ortho and para positions, causing an upfield shift (lower ppm).[1][2] Conversely, the halogen atoms (Cl and F) are deactivating due to their inductive electron withdrawal, which deshields the carbon atoms and leads to a downfield shift (higher ppm).[3][4] The methyl group is a weak activating group, donating electron density through hyperconjugation and induction.[5]
The following logical workflow illustrates the key considerations for predicting the ¹³C NMR spectrum of this compound.
Caption: A flowchart of the experimental procedure for ¹³C NMR spectroscopy.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects and C-F coupling phenomena allows for a confident prediction and interpretation of the spectrum. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data. This comprehensive approach ensures the accurate characterization of this and other complex substituted aromatic compounds, which is paramount in the rigorous environment of research and drug development.
References
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Aston University.
- How do I know if my unknown contains a fluorine atom(s)? … Part 2 - ACD/Labs. (2008, April 24). ACD/Labs.
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736.
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21). Journal of Undergraduate Chemistry Research.
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259.
- Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A.
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace.
- Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate.
- 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018, April 25). PubMed.
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
A Guide to the Infrared Spectroscopy of Halogenated Anilines for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of halogenated anilines. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their spectroscopic properties is crucial for identification, structural elucidation, and quality control. This guide moves beyond a simple recitation of spectral data, offering insights into the underlying electronic and vibrational phenomena that govern the infrared absorption of these molecules.
The Vibrational Landscape of Halogenated Anilines: A Tale of Electronic Effects
The infrared spectrum of a molecule is a unique fingerprint, revealing the vibrational motions of its constituent chemical bonds. In halogenated anilines, the positions of key absorption bands are dictated by a delicate interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituent (-X) on the aromatic ring. These interactions are primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma (σ) bonds. This effect is strongest at the carbon atom directly bonded to the halogen and diminishes with distance.
-
Resonance Effect (+M/-M): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the aromatic ring (a +M effect), increasing electron density, particularly at the ortho and para positions. Conversely, halogens can also donate their lone pairs into the ring via resonance (a +M effect), but their strong inductive effect usually dominates.
The net result of these competing effects influences the bond strengths and, consequently, the vibrational frequencies of the N-H, C-N, and C-X bonds.
Caption: A streamlined workflow for acquiring ATR-FTIR spectra of solid halogenated anilines.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol.
-
Allow the spectrometer to purge with dry air or nitrogen for at least 15-30 minutes to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid halogenated aniline sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to the sample to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can affect the reproducibility of the spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans at a resolution of 4 cm⁻¹). [1]
-
-
Data Processing:
-
The raw ATR spectrum should be processed using the spectrometer's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
If the baseline of the spectrum is sloped or curved, a baseline correction may be necessary for accurate peak identification and analysis.
-
-
Cleaning:
-
After the measurement is complete, retract the press arm and carefully clean the sample from the ATR crystal using a suitable solvent and a soft cloth.
-
Quantitative Analysis of Halogenated Anilines
FTIR spectroscopy can also be employed for the quantitative analysis of halogenated anilines, for instance, to determine the concentration of a specific isomer in a mixture or to quantify impurities. [2][3]This is typically achieved by creating a calibration curve based on Beer-Lambert's Law, which relates the absorbance of a specific band to the concentration of the analyte.
Key considerations for quantitative FTIR analysis include:
-
Selection of a unique and strong absorption band: Choose a band that is unique to the analyte of interest and has minimal overlap with bands from other components in the mixture.
-
Consistent sample preparation: Ensure that the path length and sample concentration are carefully controlled. For ATR, consistent pressure is crucial.
-
Development of a robust calibration model: Prepare a series of standards with known concentrations and measure their absorbance to construct a calibration curve.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of halogenated anilines. By understanding the interplay of electronic effects and their influence on the vibrational frequencies of key functional groups, researchers can confidently identify these compounds, elucidate their substitution patterns, and even perform quantitative analyses. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality, reproducible FTIR spectra, enabling deeper insights into the chemistry of this important class of molecules.
References
-
A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.). E-Journal of Chemistry. Retrieved from [Link]
-
m-CHLOROANILINE, HYDROCHLORIDE - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S(0)) and Cationic (D(0)) Ground States. (2016). The Journal of Physical Chemistry A. [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). (n.d.). ResearchGate. Retrieved from [Link]
-
The IR Spectrum of 3-chloroaniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
IR Comparison. (n.d.). Retrieved from [Link]
-
(a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of poly(2-chloroaniline)/CuO nanocomposite with 5% CuO nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
o-Chloroaniline, hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]
-
Solved The following IR spectra is of .4-bromoanilinr | Chegg.com. (2016, October 10). Retrieved from [Link]
-
4-Bromoaniline. (n.d.). PubChem. Retrieved from [Link]
-
p-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
p-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
p-Chloroaniline - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Ortho-chloranil - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
INTRAMOLECULAR HYDROGEN BONDING AND THE ANHARMONICITY OF THE NH2 STRETCHING VIBRATIONS IN SUBSTITUTED ANILINES. (n.d.). ResearchGate. Retrieved from [Link]
-
o-Chloroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzene and its derivatives. (n.d.). Retrieved from [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.). International Journal of Engineering Research & Management Technology. Retrieved from [Link]
-
25.5 Spectroscopic Properties. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Substituent Effect on the Fifth Overtones of the Aryl C-H Stretching Vibrations in Disubstituted Benzenes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
FTIR spectrum of the 4-chloroaniline single crystal. (n.d.). ResearchGate. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (n.d.). ResearchGate. Retrieved from [Link]
-
p-Fluoroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Solid phase ATR‐FTIR spectra to characterize the functionalized surface and prove the desired chemical modification after each step of the synthetic procedure. (n.d.). ResearchGate. Retrieved from [Link]
-
Proximity Effects of Substituents on Halogen Bond Strength. (2021). Journal of Physical Chemistry A. [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2000). International Journal of Quantum Chemistry. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
25.5 Spectroscopic Properties. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (n.d.). Semantic Scholar. Retrieved from [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. (n.d.). ResearchGate. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. (2021). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Group vibrations of substituted benzenes—II. Planar CH deformations and ring stretching and bending modes of chlorinated benzenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
An infrared study of the C=N stretching frequency in N-benzylideneaniline derivatives. (1967). Chemical & Pharmaceutical Bulletin. [Link]
-
Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. (2022). Reviews in Analytical Chemistry. [Link]
-
Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. (2021). Diagnostics. [Link]
-
Solved 1. The three IR spectra are of ortho, meta, and para | Chegg.com. (2022, November 23). Retrieved from [Link]
-
Simultaneous determination of ortho-, meta- and para-xylene by flow injection-Fourier transform infrared spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
IR spectra showing the shifted CN stretching frequency upon protonation. (n.d.). ResearchGate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylaniline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-2-fluoro-3-methylaniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, commercial availability, synthesis, and critical role as a pharmaceutical intermediate.
Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery
Halogenated anilines are a cornerstone of pharmaceutical synthesis, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of chlorine and fluorine atoms, as seen in this compound, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. This particular scaffold offers a unique combination of steric and electronic features, making it a valuable starting material for the synthesis of complex therapeutic agents.
Chemical Identity and Properties
This compound is an organic compound with the following identifiers:
| Property | Value |
| CAS Number | 702640-48-0[1][2] |
| Molecular Formula | C₇H₇ClFN[1][3] |
| Molecular Weight | 159.59 g/mol [1][3] |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-6-fluoro-3-methylaniline |
Physical properties of this compound include a boiling point of approximately 205.9 °C at 760 mmHg and a density of around 1.3 g/cm³.[1] It typically presents as a liquid at room temperature.
Commercial Availability
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers, ensuring a stable supply chain for laboratory-scale synthesis to pilot-plant production.
Table of Commercial Suppliers:
| Supplier | Product Name | Purity | CAS Number |
| Thermo Scientific (Alfa Aesar) | This compound, 97% | 97% | 702640-48-0[4] |
| Sigma-Aldrich | This compound | Not specified | 702640-48-0 |
| Shanghai Amole Biotechnology Co., Ltd. | This compound | Not specified | 702640-48-0[1] |
| EvitaChem | 6-Chloro-3-fluoro-2-methylaniline | Not specified | 702640-48-0[2] |
| BLD Pharm | This compound | Not specified | 702640-48-0 |
| Matrix Scientific | 2-Chloro-6-fluoro-3-methylaniline | Not specified | 886501-03-7[5] |
Note: Researchers should always verify the purity and specifications with the supplier before procurement.
Synthesis of this compound: A Representative Pathway
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. While specific patented methodologies may vary, a general synthetic approach can be outlined based on established organic chemistry principles. A plausible synthetic route is described in the literature, starting from Carbamic acid, N-(6-chloro-2-fluoro-3-methylphenyl)-, methyl ester.[3]
Sources
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. Buy 6-Chloro-3-fluoro-2-methylaniline (EVT-13423050) [evitachem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. matrixscientific.com [matrixscientific.com]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide to the Purity Analysis of 6-Chloro-2-fluoro-3-methylaniline
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally derived from the purity of its precursors. This compound (CAS: 702640-48-0, Molecular Formula: C₇H₇ClFN) is a key chemical building block, or intermediate, used in the synthesis of complex APIs.[1][2] Its molecular structure, featuring chloro, fluoro, and methyl substitutions on an aniline core, makes it a versatile reagent. However, these same reactive sites can give rise to a range of impurities during synthesis and storage.
Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a regulatory and safety imperative.[3] Even trace impurities can be carried through subsequent synthetic steps, potentially impacting the final drug's efficacy, safety, and stability, leading to product recalls or delayed regulatory approvals.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity analysis of this compound. It moves beyond simple protocols to explain the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and established analytical science.[4][5]
Understanding the Impurity Landscape
A robust purity analysis begins with a theoretical understanding of the potential impurities that may be present. These are typically categorized based on their origin. According to ICH Q11, understanding impurity formation pathways is an essential part of process development and control.[4]
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or penultimate intermediates. A common synthesis route may involve the reduction of a nitro-aromatic precursor, meaning residual nitro-compounds could be present.[6]
-
Isomeric Impurities: The synthesis of substituted anilines can often produce positional isomers, which may have similar physical properties but different toxicological profiles. Examples include 2-chloro-6-fluoro-3-methylaniline or other isomers formed during halogenation or amination steps.[7]
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis can remain in the final intermediate.
-
-
Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or oxidative conditions. Anilines, in particular, can be susceptible to oxidation, which may lead to colored impurities.
-
Interaction Products: Reactions between the intermediate and its storage container or other components can also generate impurities.[8]
Caption: Logical classification of potential impurities.
Core Analytical Methodologies
No single analytical technique is sufficient to create a complete purity profile. A multi-modal approach is necessary, with each technique providing orthogonal (complementary) information. The selection of methods is guided by the physicochemical properties of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity and impurity analysis in the pharmaceutical industry.[8] For substituted anilines, which are often non-volatile or thermally sensitive, HPLC is superior to Gas Chromatography as it avoids the need for high temperatures and chemical derivatization.[9][10] A reversed-phase method using a C18 column is typically the first choice due to its versatility in separating moderately polar compounds like anilines from both more polar and less polar impurities. UV detection is effective because the aromatic ring of the aniline provides strong chromophores.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0) with 0.2% Triethylamine.[11]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 239 nm.[11]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Run & Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform six replicate injections of the standard solution to establish system suitability (RSD of peak area ≤ 2.0%).[5]
-
Inject the sample solution.
-
Use a gradient elution to separate early and late-eluting impurities. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Purity is calculated using an area percent normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
-
| Parameter | Setting | Rationale |
| Column | C18 (e.g., XBridge, Zorbax) | Excellent retention and selectivity for aromatic amines.[10] |
| Mobile Phase | Acetonitrile / Phosphate Buffer | Provides good peak shape and resolution. The buffer controls the ionization state of the aniline.[11] |
| Detection | UV at 239 nm | Wavelength of high absorbance for the aniline chromophore, ensuring good sensitivity.[11] |
| Temperature | 40°C | Improves peak symmetry and reduces viscosity, leading to more efficient separation.[11] |
| Table 1: Key HPLC Parameters and Their Justification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While HPLC is the primary tool for quantifying non-volatile impurities, GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile starting materials.[12][13] The high separation efficiency of a capillary GC column combined with the definitive identification power of a mass spectrometer makes it ideal for this purpose.[14] The polar nature of anilines can sometimes lead to peak tailing on standard GC columns, but modern columns designed for amines mitigate this issue.[9]
Experimental Protocol: GC-MS for Volatile Impurities
-
System Preparation:
-
GC-MS System: Gas chromatograph coupled to a mass selective detector (e.g., a quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
-
Sample Preparation:
-
MS Detector Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST) and, where possible, to authentic standards of suspected impurities.
-
Quantify impurities using an internal or external standard method for greater accuracy.
-
Caption: Integrated workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is an indispensable tool for absolute structural confirmation and for identifying unknown impurities without the need for a reference standard.[15][16] Its quantitative nature (qNMR), when performed under specific conditions, allows for a highly accurate assay of the main component. For a molecule like this compound, a suite of NMR experiments is particularly revealing:
-
¹H NMR: Provides information on the number and environment of protons. The integration of signals is directly proportional to the number of protons, allowing for quantification of impurities relative to the main compound.[15]
-
¹³C NMR: Shows the number of unique carbon atoms, confirming the carbon skeleton of the molecule.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique to confirm the presence and environment of the fluorine atom, and to detect any fluorine-containing impurities.
Protocol: Structural Confirmation and Assay by NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
Structure Confirmation: Verify that the chemical shifts, coupling patterns, and integrations in the ¹H and ¹³C spectra match the expected structure of this compound.[17]
-
Impurity Identification: Look for small, unassigned peaks in the spectra. Their chemical shifts and coupling patterns can provide clues to their structure. For example, a different aromatic splitting pattern could indicate an isomeric impurity.
-
Quantitative Analysis (Assay): Compare the integral of a well-resolved proton signal from the main compound to the integral of the known internal standard to calculate the absolute purity (assay).
-
Method Validation: Ensuring Trustworthy Data
Describing a protocol is insufficient; the method must be proven "fit for purpose" through a formal validation process.[18] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[5][19] This process is a self-validating system that ensures the reliability and reproducibility of the data.[5]
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components. (Peak purity analysis using a DAD detector should show no co-elution).[20] |
| Linearity | Show a direct proportional relationship between concentration and instrument response over a specified range (e.g., 50-150% of the target concentration). (Correlation coefficient R² ≥ 0.999).[5] |
| Accuracy | Measure the closeness of the test results to the true value. Determined by spike/recovery studies at multiple levels. (Recovery typically 98.0% - 102.0%).[5] |
| Precision | Repeatability (Intra-assay): Agreement between results of replicate measurements under the same conditions. (RSD ≤ 2.0%).[20] Intermediate Precision: Agreement between results from the same lab on different days, with different analysts, or on different equipment. (Overall RSD ≤ 3.0%).[20] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).[18] |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). (System suitability parameters must still be met).[11] |
| Table 2: Core Analytical Method Validation Parameters based on ICH Q2(R2).[5][19][20] |
Conclusion
The purity analysis of this compound is a multifaceted process that forms the bedrock of quality for any API derived from it. A successful control strategy relies not on a single method, but on the intelligent application of orthogonal techniques like HPLC for quantitative impurity profiling, GC-MS for volatile impurity detection, and NMR for definitive structural confirmation and assay. Each protocol must be rigorously validated according to global regulatory standards to ensure the generation of trustworthy and reproducible data.[4][21] By embracing this in-depth, scientifically-grounded approach, researchers and developers can ensure the quality and safety of their pharmaceutical intermediates, ultimately safeguarding patient health.[1][3]
References
- Lores, E.M., Bristol, D.W., & Moseman, R.F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. U.S. Environmental Protection Agency.
-
Lores, E.M., Bristol, D.W., & Moseman, R.F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362. Available from: [Link]
- (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. BenchChem.
- (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- (n.d.). Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates.
-
Sprecher, H., & Paz, M. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available from: [Link]
-
Lores, E.M., Meekins, F.C., & Moseman, R.F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography, 188(2), 412-416. Available from: [Link]
- (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.
- (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
- U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
- (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific.
- (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. U.S. Food and Drug Administration.
- Salgado, A., et al. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 11(10), 1684-1696.
- (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- (2025). Application Note: GC-MS Protocol for the Analysis of 4-Chloro-3-methylaniline Impurities. BenchChem.
- (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- (n.d.). This compound synthesis. ChemicalBook.
- Schmidt, T.C., et al. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- (2025). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS. BenchChem.
- (n.d.). Application Notes and Protocols for GC-MS Analysis of 3-Chloro-4-methylaniline Reaction Products. BenchChem.
- (2011, November 9). Synthetic method of 3-chloro-2-methylaniline. Google Patents.
- (2025, August 5). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate.
- (n.d.). 2-Chloro-6-fluoro-3-methylaniline. Appchem.
Sources
- 1. csnvchem.com [csnvchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. appchemical.com [appchemical.com]
- 8. tasianinch.com [tasianinch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jchps.com [jchps.com]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
An In-Depth Technical Guide to the Reactivity of Chloro-Fluoro-Methyl Substituted Anilines
Abstract
This technical guide provides a comprehensive analysis of the reactivity of anilines substituted with chloro, fluoro, and methyl (often as a trifluoromethyl group) moieties. These building blocks are of paramount importance in the fields of medicinal chemistry and agrochemicals, where the strategic incorporation of halogen and methyl groups can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document will delve into the nuanced electronic effects of these substituents, their influence on the regioselectivity and kinetics of key chemical transformations, and provide field-proven insights into their synthetic applications. We will explore electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions, supported by mechanistic discussions, quantitative data, and detailed experimental protocols.
Introduction: The Strategic Value of Polysubstituted Anilines
Chloro-fluoro-methyl substituted anilines are a class of highly versatile synthetic intermediates. The aniline core provides a nucleophilic amino group, a common handle for further functionalization, while the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the aromatic ring allows for precise control over the molecule's electronic and steric properties.[1] The trifluoromethyl group (-CF3), in particular, is a bioisostere for larger groups and is known to enhance metabolic stability and lipophilicity, properties highly desirable in drug candidates and agrochemicals.[1] The presence of chlorine and fluorine atoms further modifies the reactivity of the aromatic ring and can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling. Understanding the interplay of these substituents is therefore crucial for the rational design and synthesis of complex target molecules.[1]
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
The reactivity of a substituted aniline is dictated by the electronic nature of its substituents. The amino group (-NH2) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution due to its powerful +M (mesomeric or resonance) effect, which donates electron density to the ring. However, the simultaneous presence of electron-withdrawing chloro, fluoro, and trifluoromethyl groups creates a complex electronic environment.
-
Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group, primarily through a strong -I (inductive) effect. It is a strong deactivator for EAS and a meta-director.[1]
-
Chlorine (-Cl): Chlorine exhibits a dual role. It is deactivating due to its -I effect, but its +M effect (donation of a lone pair) directs incoming electrophiles to the ortho and para positions.
-
Fluorine (-F): Similar to chlorine, fluorine has a strong -I effect but a weaker +M effect compared to other halogens. This often makes it a deactivating, ortho, para-director.
The overall reactivity and regioselectivity of a chloro-fluoro-methyl substituted aniline will be a product of the cumulative effects of these substituents.
Quantitative Insights: Hammett Substituent Constants
The electronic influence of these substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -CF3 | 0.43 | 0.54 |
| -NH2 | -0.16 | -0.66 |
Data compiled from various sources.
This data quantitatively demonstrates the strong electron-withdrawing nature of the trifluoromethyl group, especially at the para position.
Key Transformations and Mechanistic Considerations
Electrophilic Aromatic Substitution (EAS)
Despite the presence of the activating amino group, the strong deactivating effects of the chloro, fluoro, and trifluoromethyl substituents make EAS reactions on these anilines challenging. The regiochemical outcome is a delicate balance between the directing effects of all substituents.
Causality in Experimental Choices: For reactions like nitration, the strongly acidic conditions (e.g., HNO3/H2SO4) will protonate the amino group to form an anilinium ion (-NH3+). This protonated group is a powerful deactivator and a meta-director. This can be strategically used to direct the incoming electrophile.
Diagram: Regioselectivity in EAS of a Substituted Aniline
Caption: A simplified workflow of EAS on a substituted aniline, highlighting the competing directing effects.
Experimental Protocol: Nitration of 2-Methylaniline (as a model for substituted anilines)
This protocol for the nitration of 2-methylaniline illustrates the general principles that would be adapted for a more complex chloro-fluoro-methyl substituted aniline.[2]
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[2]
-
Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C. This forms the o-toluidinium sulfate salt.[2]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[2]
-
Nitration: Slowly add the cold nitrating mixture to the amine salt solution using a dropping funnel over a period of 2 hours. It is critical to maintain the reaction temperature at -10 °C throughout the addition to minimize the formation of by-products.[2]
-
Work-up: After the addition is complete, allow the reaction to stir at -10 °C for an additional 30 minutes. Then, pour the reaction mixture onto crushed ice. A precipitate of 2-methyl-5-nitroaniline will form.[2]
-
Isolation and Purification: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization.[2]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are typically challenging on electron-rich aromatic rings. However, the presence of strong electron-withdrawing groups, such as -CF3 and -NO2, ortho or para to a leaving group (like -Cl or -F) can significantly activate the ring towards nucleophilic attack.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is key to the reaction's feasibility.
Diagram: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Experimental Protocol: Base-Promoted SNAr of a Chloroarene with an Indole (Illustrative)
This protocol demonstrates a transition-metal-free SNAr reaction.[3]
-
Reaction Setup: To a reaction vessel, add the indole (1.0 mmol), the chloro-fluoro-methyl substituted aniline (2.5 mmol), and potassium hydroxide (3.0 mmol).[3]
-
Solvent Addition: Add 5 mL of dimethyl sulfoxide (DMSO).[3]
-
Reaction Conditions: Heat the mixture to 100 °C under a nitrogen atmosphere for 24 hours.[3]
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[4][5] It is particularly useful for coupling an amine with an aryl halide, including the electron-deficient chloro-fluoro-methyl substituted anilines.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][6]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This is a general protocol that can be adapted for chloro-fluoro-methyl substituted anilines.
-
Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add degassed toluene (to a concentration of ~0.8 M). Stir the mixture at room temperature for 5 minutes.
-
Reactant Addition: Add the chloro-fluoro-methyl substituted aniline (1.0 equiv.) and the coupling partner amine (1.5 equiv.).
-
Reaction Conditions: Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Data Summary
The following table provides representative spectroscopic data for a chloro-fluoro-methyl substituted aniline.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Peaks (cm-1) |
| 2-Fluoro-5-(trifluoromethyl)aniline | 6.8-7.2 (m, Ar-H), 3.8 (br s, NH2) | ~115-150 (Ar-C), ~125 (q, CF3) | ~3400-3500 (N-H stretch), ~1620 (N-H bend), ~1100-1350 (C-F stretch) |
Note: Specific shifts and coupling constants will vary depending on the exact substitution pattern. Data is illustrative based on publicly available spectra.[7][8][9]
Conclusion
Chloro-fluoro-methyl substituted anilines are a fascinating and synthetically valuable class of compounds. Their reactivity is a complex interplay of the activating, ortho, para-directing amino group and the deactivating effects of the chloro, fluoro, and trifluoromethyl substituents. A thorough understanding of these electronic effects allows for the strategic design of synthetic routes to complex molecules. The methodologies of electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling are all viable pathways for the transformation of these anilines, provided that reaction conditions are carefully chosen and optimized. This guide has provided a framework for understanding and utilizing the rich chemistry of these important building blocks.
References
-
Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
2-Fluoro-5-(trifluoromethyl)aniline. PubChem. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Organic Process Research & Development. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-CHLORO-4-FLUORO-5-METHYLANILINE(124185-35-9) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
- 9. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds form the bedrock of modern drug discovery and materials science.[1][2][3] Their cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, provide a versatile three-dimensional framework capable of engaging with biological targets and tuning physicochemical properties.[2][4] Statistically, more than half of all FDA-approved small-molecule drugs contain at least one heterocyclic ring, a testament to their profound impact across therapeutic areas like oncology, infectious diseases, and central nervous system (CNS) disorders.[1][3]
The journey to a novel, biologically active heterocycle begins with a critical decision: the choice of starting material. This initial selection dictates not only the synthetic route but also the accessible chemical space, the potential for diversification, and the overall efficiency of the discovery process. This guide provides an in-depth technical overview of key classes of starting materials, from classical building blocks to modern, unconventional precursors, designed to empower researchers in the strategic synthesis of next-generation heterocyclic compounds.
Chapter 1: Foundational Strategies with Acyclic Precursors
The most classical and often most direct approach to heterocyclic synthesis involves the cyclization of a carefully chosen acyclic precursor. The functionality embedded within the linear starting material is designed to react intramolecularly, forging the bonds necessary to form the ring.
The 1,4-Dicarbonyl: A Gateway to Five-Membered Aromatics
The 1,4-dicarbonyl motif is a cornerstone of heterocyclic synthesis, providing a direct pathway to valuable furan, pyrrole, and thiophene cores through the celebrated Paal-Knorr synthesis.[5] This reaction is exceptionally reliable and versatile, allowing for a wide range of substituents on the starting diketone.[6][7]
Causality of the Paal-Knorr Synthesis: The reaction's efficiency stems from the ideal proximity of the two carbonyl groups. Under acidic conditions (for furans) or in the presence of an amine (for pyrroles), one carbonyl is activated towards nucleophilic attack by the other, which exists in its enol or enamine form. The subsequent intramolecular cyclization is kinetically favorable, leading to a stable five-membered ring intermediate that readily dehydrates to form the aromatic product.[5][6][7]
Diagram: Generalized Paal-Knorr Mechanism
Caption: Key mechanistic steps in the Paal-Knorr synthesis for furans and pyrroles.
Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol describes a modern, rapid synthesis of a substituted furan utilizing microwave irradiation to accelerate the reaction.[6]
-
Reactant Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 mmol) and a suitable catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Solvent Addition: Add a minimal amount of a high-boiling point, microwave-compatible solvent such as dimethylformamide (DMF) or toluene (2-3 mL).
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes, monitoring internal pressure.[6]
-
Work-up: After cooling the vial to room temperature, dilute the contents with water (10 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan product.[6] Further purification can be achieved via column chromatography.
The 1,3-Dicarbonyl: A Hub for Multicomponent Reactions
1,3-Dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate), are exceptionally versatile starting materials.[8] Their unique reactivity, featuring an acidic α-proton and two electrophilic carbonyl centers, makes them ideal substrates for multicomponent reactions (MCRs), which build complex molecules in a single pot.[9][10]
The Hantzsch Pyridine Synthesis: A prime example is the Hantzsch synthesis, a four-component reaction that efficiently constructs highly functionalized pyridines and 1,4-dihydropyridines (DHPs).[11] DHPs are themselves a critical class of drugs, famously used as calcium channel blockers.[11][12]
Causality of the Hantzsch Synthesis: The reaction proceeds through a convergent mechanism. First, an aldehyde condenses with one equivalent of the β-ketoester (a Knoevenagel condensation) while a second equivalent of the β-ketoester forms an enamine with ammonia.[12] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the DHP core.[12] The driving force for the final oxidation step to the pyridine is the formation of a stable aromatic ring.[13]
| Component | Role in Hantzsch Synthesis | Example |
| Aldehyde | Provides the C4 carbon and its substituent. | Benzaldehyde |
| β-Ketoester (2 equiv.) | Forms the C2, C3, C5, and C6 atoms of the ring. | Ethyl acetoacetate |
| Nitrogen Source | Provides the N1 atom of the ring. | Ammonium acetate |
Table 1: Components and their roles in the Hantzsch Pyridine Synthesis.
Chapter 2: Privileged Scaffolds as Advanced Starting Materials
In drug discovery, a "privileged scaffold" is a molecular framework capable of binding to multiple biological targets with high affinity.[14] Using these established heterocyclic cores as starting materials for further derivatization is a powerful strategy to accelerate the discovery of new bioactive compounds.[14][15][16]
Characteristics of Privileged Scaffolds:
-
Proven Bioactivity: They are frequently found in known drugs and natural products.[14]
-
Synthetic Accessibility: They are readily synthesized or commercially available.
-
Functionalization Handles: They possess sites amenable to chemical modification, allowing for the creation of compound libraries.[14][17]
-
Favorable Physicochemical Properties: They often confer drug-like properties such as good pharmacokinetics.[14]
Examples of Privileged Scaffolds:
| Scaffold | Therapeutic Relevance | Key Feature |
| Piperidine | CNS disorders, oncology, antivirals.[18][19] | A versatile six-membered nitrogen heterocycle.[18] |
| Benzimidazole | Antihistamines, proton-pump inhibitors. | Fused bicyclic system, excellent hydrogen bond donor/acceptor. |
| Quinoline | Antimalarials, antibacterials, kinase inhibitors.[20] | Aromatic bicyclic system with tunable electronics. |
| Benzodiazepine | Anxiolytics, sedatives.[14][17] | A seven-membered ring that adopts specific 3D conformations.[17] |
Table 2: Prominent privileged scaffolds and their applications in medicinal chemistry.
Late-Stage Functionalization (LSF) of Privileged Scaffolds
A key modern strategy is the direct functionalization of C-H bonds on a pre-existing heterocyclic core. This approach, known as late-stage functionalization (LSF), avoids lengthy de novo syntheses and allows for the rapid diversification of complex molecules.[21][22]
Causality in C-H Activation: Metal-catalyzed C-H activation reactions are particularly valuable for LSF.[21] The catalyst (often palladium, rhodium, or iridium) selectively interacts with a specific C-H bond, often guided by a directing group on the heterocycle, and facilitates its cleavage and replacement with a new functional group.[22][23] This provides a powerful tool for modifying a lead compound to fine-tune its properties.
Diagram: LSF Workflow for Library Generation
Caption: A workflow for generating a chemical library via Late-Stage Functionalization.
Chapter 3: Modern & Unconventional Starting Materials
The frontiers of heterocyclic synthesis are continually expanding, driven by the use of novel, reactive, or sustainable starting materials.
Strained Rings: Epoxides and Aziridines
Three-membered rings like epoxides and aziridines are excellent starting materials due to their inherent ring strain.[24] This strain makes them susceptible to ring-opening reactions by a wide variety of nucleophiles, providing a versatile entry point to more complex, functionalized heterocycles.[25] For example, the coupling of N-H aziridines with epoxides is a modern strategy for the stereocontrolled synthesis of highly substituted morpholine derivatives.[26]
Carbon Dioxide (CO₂) as a C1 Synthon
In the pursuit of green and sustainable chemistry, carbon dioxide (CO₂) is emerging as a valuable C1 building block.[27][28][29] While thermodynamically stable, CO₂ can be catalytically activated to participate in cyclization reactions, incorporating a carbonyl or carboxylate group into the final heterocyclic product.[27][30] Recent methods have demonstrated the direct, metal-free carboxylation of electron-rich heterocycles like thiazoles and oxazoles using CO₂ as the carbon source, offering an atom-economical route to heteroaryl carboxylic acids.[31]
Experimental Protocol: Direct Carboxylation of Benzothiazole with CO₂
This protocol is adapted from a literature procedure for the catalyst-free carboxylation of an aromatic heterocycle.[31]
-
Reactant Setup: To an oven-dried Schlenk tube, add benzothiazole (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon gas (repeat three times).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 4.0 mL) via syringe.
-
CO₂ Introduction: Pressurize the Schlenk tube with a balloon of CO₂ gas.
-
Reaction: Heat the reaction mixture in an oil bath at 125°C for 24 hours.
-
Work-up: After cooling, quench the reaction with 1 M HCl (aq) and extract the product with ethyl acetate.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The resulting 2-benzothiazolecarboxylic acid can be purified by recrystallization.[31]
Conclusion
The strategic selection of a starting material is a critical determinant of success in the synthesis of novel heterocyclic compounds. From the reliable and predictable cyclizations of dicarbonyl compounds to the powerful diversification enabled by privileged scaffolds and the innovative potential of unconventional precursors like CO₂, the modern chemist has a vast arsenal at their disposal. By understanding the underlying causality of these synthetic methods and choosing a starting point that aligns with the target scaffold's complexity and desired properties, researchers can navigate the path to discovery with greater efficiency and creativity.
References
- Role of Heterocycles in Drug Discovery: An Overview. (n.d.). Google Vertex AI Search.
- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (n.d.). Benchchem.
- Role of Heterocycles in Drug Discovery: An Overview. (2025, November 2). ResearchGate.
- Privileged Structures. (n.d.). OpenOChem Learn.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central, NIH.
- Yu, B., & He, L.-N. (2015). Upgrading carbon dioxide by incorporation into heterocycles. ChemSusChem, 8(1), 52–62.
- Vechorkin, O., Hirt, N., & Hu, X. (2010). Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. Organic Letters, 12(16), 3567-3569.
- Hantzsch pyridine synthesis. (n.d.). Google Vertex AI Search.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
- Recent Advances on Epoxide- and Aziridine-Based [3+2] Annulations. (n.d.). JoVE Visualize.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Wang, J.-L., Miao, C.-X., Dou, X.-Y., Gao, J., & He, L.-N. (2011). Carbon Dioxide in Heterocyclic Synthesis. Current Organic Chemistry, 15(5), 621–646.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central, NIH.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Privileged Structures. (n.d.). Cambridge MedChem Consulting.
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. (n.d.). Benchchem.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Catalytic enantioselective synthesis using carbon dioxide as a C1 synthon. (n.d.). RSC Publishing.
- Recent advances in nucleophile-triggered CO2-incorporated cyclization leading to heterocycles. (2018, November 27). Chemical Society Reviews, RSC Publishing.
- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. (n.d.). Google Vertex AI Search.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20). Books Gateway, The Royal Society of Chemistry.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
- Late-Stage C-H Functionalization of Azines. (2023, June 28). PubMed.
- A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022, January 27). Journal of the American Chemical Society.
- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2025, March 31). The Journal of Organic Chemistry, ACS Publications.
- Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. (2025, December 15). Journal of the American Chemical Society.
- Multicomponent Reactions with 1,3-Dicarbonyl Derivatives: Applications to the Synthesis of Polyfunctionalized Heterocycles. (2025, August 7). ResearchGate.
- Reactivity of different 1,3‐dicarbonyl compounds. (n.d.). ResearchGate.
- Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. (n.d.). ResearchGate.
- Utilisation of 1,3‐Dicarbonyl Derivatives in Multicomponent Reactions. (2025, August 6). ResearchGate.
- Synthesis of aziridines from epoxides using azides. (2026, January 3). ResearchGate.
- 1,3-Dicarbonyls in Multicomponent Reactions (2014). (n.d.). Semantic Scholar.
- Asymmetric Ring‐Opening of Epoxides and Aziridines with Carbon Nucleophiles. (n.d.). Scilit.
- Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17897-17918.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Synthesis of Aziridines. (2021, June 8). YouTube.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect.
- In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. (n.d.). PubMed.
- Advanced Strategies in Heterocyclic Compound Synthesis. (n.d.). BOC Sciences.
- Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021, September 30). YouTube.
Sources
- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 15. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.de [thieme-connect.de]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. Late-Stage C-H Functionalization of Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances on Epoxide- and Aziridine-Based [3+2] Annulations - Watch Related Videos [visualize.jove.com]
- 25. scilit.com [scilit.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Upgrading carbon dioxide by incorporation into heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Catalytic enantioselective synthesis using carbon dioxide as a C1 synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Recent advances in nucleophile-triggered CO2-incorporated cyclization leading to heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 31. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
Methodological & Application
The Strategic Application of 6-Chloro-2-fluoro-3-methylaniline in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide
Introduction: The Versatility of a Halogenated Aniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the judicious selection of starting materials is paramount to the successful development of novel therapeutics. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology, by modulating the activity of protein kinases that are often dysregulated in disease states[1]. The aniline scaffold is a privileged structure in the design of kinase inhibitors, frequently serving as a key building block that orients functional groups within the ATP-binding pocket of the target kinase. Among the vast array of substituted anilines, 6-Chloro-2-fluoro-3-methylaniline has garnered significant attention as a versatile and highly valuable precursor for the synthesis of complex, next-generation kinase inhibitors.
The strategic placement of chloro, fluoro, and methyl groups on the aniline ring of this starting material offers a unique combination of physicochemical properties. The chlorine atom can engage in favorable halogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity. The fluorine atom, a common bioisostere for hydrogen, can improve metabolic stability and modulate the pKa of the aniline nitrogen, thereby influencing its pharmacokinetic profile. The methyl group provides a steric and electronic handle for further synthetic elaboration and can contribute to the overall potency and selectivity of the final compound.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors. We will focus on the synthesis of Encorafenib , a clinically approved inhibitor of BRAF kinase, as a prime example of the successful application of this versatile building block. This guide will provide in-depth, step-by-step protocols, characterization data, and an exploration of the targeted biological pathways.
Targeted Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
Kinase inhibitors derived from this compound, such as Encorafenib, primarily target the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase and aberrant downstream signaling, a hallmark of many cancers, including melanoma. Encorafenib is a potent inhibitor of both wild-type and mutated BRAF kinases, effectively blocking this oncogenic signaling cascade.
Sources
Application Note: 6-Chloro-2-fluoro-3-methylaniline as a Strategic Building Block in Agrochemical Research & Development
Abstract: This document provides a detailed technical guide on the application of 6-Chloro-2-fluoro-3-methylaniline in the synthesis of advanced agrochemical scaffolds. This compound is a highly functionalized aromatic amine, serving as a strategic building block for the discovery of novel active ingredients. The incorporation of fluorine, chlorine, and methyl groups onto the aniline core provides unique steric and electronic properties, which are leveraged to enhance the biological efficacy, metabolic stability, and target-binding affinity of potential agrochemicals. This guide will explore the rationale behind its use, present a representative protocol for its incorporation into diamide structures—a class of highly effective modern insecticides—and discuss its own synthesis.
Part 1: The Strategic Importance of Fluorinated Anilines in Agrochemical Design
The development of next-generation crop protection agents increasingly relies on the use of complex, fluorinated intermediates.[1] Fluorine-containing agrochemicals have demonstrated significant advantages, and their market share has grown accordingly.[2][3] The strategic placement of fluorine atoms can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by enzymes in target pests and non-target organisms. This can lead to longer-lasting efficacy.
-
Enhanced Bioactivity: Fluorine's high electronegativity can alter the electronic environment of a molecule, potentially increasing its binding affinity to the target protein or receptor site.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticle of insects or the cell membranes of fungal pathogens.
This compound is an exemplar of a valuable building block, offering a specific substitution pattern that chemists can exploit to fine-tune the properties of a final active ingredient. The ortho-fluoro group, in particular, can influence the conformation of the amide bond formed from the aniline, a critical factor in the bioactivity of many diamide insecticides.
General Synthetic Workflow
The primary use of an aniline intermediate like this compound in agrochemical synthesis is to form an amide bond with a carboxylic acid, often a complex heterocycle. This amide coupling reaction is a cornerstone of modern insecticide and fungicide chemistry.
Caption: General workflow for agrochemical synthesis using an aniline intermediate.
Part 2: Representative Protocol: N-Acylation for Diamide Scaffold Synthesis
This section details a robust, representative protocol for the N-acylation (amide bond formation) of this compound with a heterocyclic carboxylic acid. This reaction is fundamental to creating insecticides that belong to the anthranilic diamide class, which are potent activators of insect ryanodine receptors.
Principle: The protocol achieves amide coupling by first activating the carboxylic acid with methanesulfonyl chloride in the presence of a base. This in-situ formation of a mixed anhydride or other activated species renders the carboxyl group highly susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of a stable amide bond.
Experimental Details
Reaction Scheme:
(A generic reaction scheme showing the aniline reacting with a pyrazole carboxylic acid to form an amide bond)
Materials & Reagents:
| Compound | Molecular Weight ( g/mol ) | Role | Purity |
| This compound | 159.59 | Amine Component (Nucleophile) | >98% |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 303.55 | Acid Component | >98% |
| Methanesulfonyl Chloride (MsCl) | 114.55 | Activating Agent | >99% |
| 3-Picoline | 93.13 | Base & Catalyst | >99% |
| Propionitrile | 55.08 | Solvent | Anhydrous |
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the heterocyclic carboxylic acid (e.g., 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 6.07 g, 20.0 mmol).
-
Addition of Amine and Solvent: Add this compound (3.35 g, 21.0 mmol, 1.05 eq) followed by propionitrile (40 mL).
-
Base Addition: Add 3-picoline (5.06 mL, 52.0 mmol, 2.6 eq) to the stirred mixture.
-
Causality Note: 3-Picoline acts as a base to neutralize the HCl generated during the reaction and can also catalyze the formation of the activated acid species. Its choice over stronger, more nucleophilic bases like triethylamine prevents unwanted side reactions.
-
-
Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath. Maintaining a low temperature is critical to control the reactivity of the highly electrophilic methanesulfonyl chloride and prevent degradation.
-
Activation: Add methanesulfonyl chloride (1.86 mL, 24.0 mmol, 1.2 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the mixture for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.
-
Work-up & Isolation: a. Carefully add water (20 mL) dropwise to quench any remaining methanesulfonyl chloride. b. The product will likely precipitate. Stir the resulting slurry for 1 hour at room temperature. c. Filter the solids using a Büchner funnel. d. Wash the filter cake sequentially with a 3:1 mixture of propionitrile-water (2 x 10 mL) and then pure propionitrile (2 x 10 mL) to remove residual starting materials and salts.
-
Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight to yield the final N-acylated product.
Part 3: Synthesis of the this compound Intermediate
A comprehensive understanding of a building block includes its own synthesis. While multiple routes exist, a common laboratory-scale synthesis proceeds from a protected aniline precursor, as this allows for directed halogenation and functionalization.
Caption: A plausible synthetic route to this compound.
Protocol: Hydrolysis of N-(6-chloro-2-fluoro-3-methylphenyl)carbamic acid methyl ester
This protocol describes the deprotection step to yield the final aniline from a carbamate-protected precursor.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(6-chloro-2-fluoro-3-methylphenyl)carbamic acid methyl ester (39 g, 0.18 mol) in a mixture of methanol (150 mL) and water (150 mL).
-
Hydrolysis: Add a 30% aqueous solution of sodium hydroxide (150 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 72 hours. The long reaction time is necessary for the complete hydrolysis of the stable carbamate group.
-
Isolation: a. Cool the mixture to room temperature and remove the methanol via rotary evaporation. b. Partition the remaining aqueous residue between diethyl ether (500 mL) and water (500 mL). c. Separate the organic layer. Extract the aqueous layer again with diethyl ether (250 mL). d. Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation.
Part 4: Conclusion
This compound represents a sophisticated and valuable intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists aiming to optimize the performance and safety profile of new active ingredients. The representative N-acylation protocol provided herein demonstrates a reliable and scalable method for incorporating this building block into diamide scaffolds, paving the way for the development of next-generation insecticides. A thorough understanding of both its application and its own synthesis is crucial for researchers in the agrochemical industry.
References
- Mei, H., Han, J., & Fustero, S. (2020).
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
The Versatility of 3-Fluoro-2-methylaniline in Modern Chemical Synthesis. Inno Pharmchem. [Link]
- Mei, H., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634.
- Prepn process of 2,6-dichloro-4-trifluoro methylaniline.
- Manufacturing method for halogen substituted N-methylaniline.
-
Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Inno Pharmchem. [Link]
- Preparation process of 2-chloro-6-fluoroaniline.
-
Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]
- Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
-
Synthesis, Acute Toxicity, and Insecticidal Activity of Organofluorine Derivatives of β-D-Ribofuranoside. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-fluoro-3-methylaniline
Introduction: Navigating the Challenges of a Sterically Hindered Aryl Chloride
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a powerful tool for constructing complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly challenging substrate: 6-Chloro-2-fluoro-3-methylaniline . Its structure presents a confluence of steric and electronic hurdles that can impede the progress of a standard Suzuki coupling. The chlorine atom, being less reactive than bromine or iodine, requires a highly active catalytic system for the initial oxidative addition step.[4][5] Furthermore, the flanking fluoro and methyl groups, along with the aniline moiety, create significant steric hindrance around the reactive center, demanding careful selection of ligands to facilitate the coupling.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute Suzuki coupling reactions with this demanding substrate. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and offer insights into troubleshooting common issues, ensuring a high rate of success in your synthetic endeavors.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative, and culminates in reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[2][6]
A crucial aspect of the mechanism is the activation of the organoboron reagent by a base.[7] The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Catalyst and Ligand Selection for a Hindered Substrate
The success of a Suzuki coupling with this compound hinges on the selection of an appropriate palladium catalyst and ligand system. Due to the electron-rich nature and steric hindrance of the substrate, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[8][9]
Key Considerations:
-
Palladium Precatalyst: Using a pre-formed, air-stable palladium precatalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[10][11][12] Palladacycles and catalysts featuring bulky, electron-rich phosphine ligands are particularly effective for aryl chlorides.[10][13]
-
Ligands: The choice of ligand is paramount. For sterically demanding aryl chlorides, bulky and electron-donating phosphine ligands are essential to promote the challenging oxidative addition step and stabilize the palladium center.[14] Examples of highly effective ligands include biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[15]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., [tBuXPhos Pd G3], 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., tBuXPhos, 2-6 mol%)
-
Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[16][17] The reaction time can vary from a few hours to overnight.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[18]
Optimized Reaction Conditions: A Comparative Overview
The choice of base and solvent can significantly impact the reaction outcome. The following table provides a starting point for optimization with this compound.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst Loading | 1 - 3 mol% | Sufficient for most couplings; higher loading may be needed for very challenging substrates. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base effective for many Suzuki couplings, especially with aryl chlorides. |
| Cs₂CO₃ (Cesium Carbonate) | A stronger base, often used for less reactive substrates and can sometimes improve yields.[19] | |
| Solvent | 1,4-Dioxane | A common, high-boiling ethereal solvent that is effective for many Suzuki couplings.[19][20] |
| Toluene | A non-polar aromatic solvent, often used with K₃PO₄.[19] | |
| Temperature | 80 - 110 °C | Necessary to overcome the activation energy for the oxidative addition of the aryl chloride.[19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate ligand/base/solvent combination | - Use a fresh, high-quality precatalyst.- Ensure proper degassing of solvents and inerting of the reaction vessel.- Screen different ligands (e.g., biarylphosphines), bases (Cs₂CO₃), and solvents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Meticulously degas all solvents and maintain a strict inert atmosphere.[20]- Use a Pd(0) source or a reliable precatalyst. |
| Protodeboronation of Boronic Acid | - Presence of water- Certain heteroaryl boronic acids are prone to this side reaction | - Use anhydrous conditions.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[20][21] |
| Difficult Purification | - Presence of catalyst residues or homocoupled byproducts | - Optimize reaction conditions to minimize byproduct formation.- Employ careful column chromatography for purification.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a readily achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. By understanding the mechanistic nuances and employing the robust protocols outlined in these application notes, researchers can confidently synthesize novel biaryl structures for a wide range of applications in drug discovery and materials science. The key to success lies in the use of highly active palladium catalytic systems designed to overcome the inherent steric and electronic hurdles of this substrate.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
PMC - NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. mt.com [mt.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Synthesis of 6-Chloro-2-fluoro-3-methylaniline via Sandmeyer Reaction
Introduction and Strategic Overview
The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and materials science. 6-Chloro-2-fluoro-3-methylaniline is a valuable building block whose substitution pattern is not readily accessible through direct electrophilic aromatic substitution. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers a powerful and versatile method for introducing a wide range of substituents onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[1][2]
This application note details a robust, multi-step synthesis to obtain this compound. The core of this strategy is the Sandmeyer reaction, which is used to precisely install the chloro group. The overall synthetic pathway involves the diazotization of a precursor amine, followed by a copper(I) chloride-catalyzed conversion to the chloro-derivative, and a final reduction step to yield the target aniline. This approach provides a reliable route to the desired product, overcoming the limitations of other synthetic methods.
Figure 1: Overall synthetic strategy for this compound.
The Sandmeyer Reaction: A Mechanistic Perspective
The Sandmeyer reaction proceeds via a two-stage mechanism.[3][4] The first stage is the diazotization of a primary aromatic amine. The second is the copper(I)-catalyzed radical-nucleophilic aromatic substitution .
-
Diazotization: The starting amine (2-fluoro-3-methyl-6-nitroaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[5][6] This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group. Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.[7]
-
Radical-Nucleophilic Substitution: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) chloride (CuCl).[8][9] The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1][10] This generates an aryl radical with the concomitant loss of stable nitrogen gas (N₂) and the formation of a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final aryl chloride product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[9][10]
Figure 2: Simplified mechanism of the Sandmeyer chlorination reaction.
Detailed Experimental Protocol
This protocol details the conversion of 2-fluoro-3-methyl-6-nitroaniline to 6-chloro-2-fluoro-3-methylnitrobenzene.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |
| 2-Fluoro-3-methyl-6-nitroaniline | C₇H₇FN₂O₂ | 170.14 | - | 10.0 g (58.8 mmol) | Starting Material |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | ~60 mL | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 4.26 g (61.7 mmol) | Oxidizer, Toxic |
| Copper(I) Chloride | CuCl | 98.99 | - | 8.73 g (88.2 mmol) | Toxic, moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | Solvent for extraction |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated soln. | As needed | For neutralization |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | As needed | Drying agent |
| Starch-Iodide Paper | - | - | - | Strips | For testing excess HNO₂ |
| Equipment | |||||
| 3-Neck Round Bottom Flask (500 mL) | |||||
| Magnetic Stirrer & Stir Bar | |||||
| Dropping Funnel | |||||
| Thermometer | |||||
| Ice-Salt Bath | |||||
| Buchner Funnel & Filter Flask | |||||
| Separatory Funnel | |||||
| Rotary Evaporator |
Step-by-Step Procedure
Figure 3: Experimental workflow for the Sandmeyer chlorination step.
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 2-fluoro-3-methyl-6-nitroaniline (10.0 g, 58.8 mmol).
-
Carefully add concentrated hydrochloric acid (40 mL) to the flask. Stir until the amine fully dissolves, forming the hydrochloride salt. Some gentle warming may be required.
-
Cool the resulting solution to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[11][12]
-
In a separate beaker, dissolve sodium nitrite (4.26 g, 61.7 mmol) in water (15 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be controlled to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a positive result. If the test is negative, add a small amount of additional sodium nitrite solution.[13]
-
Keep the cold diazonium salt solution in the ice bath for immediate use in the next step. Do not isolate the diazonium salt. [14]
Part B: Sandmeyer Reaction
-
In a separate large flask (e.g., 1 L beaker or flask), dissolve copper(I) chloride (8.73 g, 88.2 mmol) in concentrated hydrochloric acid (20 mL). The solution will likely be dark-colored.[15]
-
Cool this copper(I) chloride solution in an ice bath to below 5 °C.
-
With vigorous stirring, slowly and carefully add the cold diazonium salt solution prepared in Part A to the copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the effervescence manageable.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas has completely ceased.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a large separatory funnel.
-
Extract the product into dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize excess acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-chloro-2-fluoro-3-methylnitrobenzene.
Final Step: Reduction to the Target Aniline
The intermediate, 6-chloro-2-fluoro-3-methylnitrobenzene, can be reduced to the final product, this compound, using standard methods such as reduction with tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂/Pd-C) in ethanol or ethyl acetate.
Critical Safety Considerations
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state.[12][16] NEVER attempt to isolate the diazonium salt from the solution. Always prepare it at 0-5 °C and use it immediately.[14]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure buildup.[12]
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxic Materials: Sodium nitrite and copper salts are toxic. Avoid inhalation of dust and skin contact.
-
Temperature Control: The diazotization step is highly exothermic. Strict temperature control below 5 °C is essential for both safety and yield.[17] Have a sufficiently large ice bath ready before starting.
Troubleshooting and Process Optimization
Low yields or the formation of byproducts in Sandmeyer reactions are common issues. Understanding the cause is key to optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Inactive Cu(I) catalyst (oxidized to Cu(II)). | 1. Test for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (0-5 °C) during diazotization and addition. 3. Use freshly prepared or high-purity CuCl. Ensure it dissolves fully in HCl.[15] |
| Phenolic Byproducts | The diazonium group reacts with water, especially at elevated temperatures. | Maintain low temperature until the Sandmeyer reaction is initiated. Add the diazonium salt to the CuCl solution, not the other way around. |
| Azo Coupling | The diazonium salt acts as an electrophile and couples with the unreacted starting amine. | Ensure the reaction medium is sufficiently acidic to protonate any unreacted amine, preventing it from acting as a nucleophile. |
| Reaction Stalls | Insufficient catalyst or catalyst deactivation. | A stoichiometric amount of copper salt is often used to ensure reactivity.[10] Ensure vigorous stirring to maintain a homogenous mixture. |
digraph "Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Low Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Diazotization [label="Check Diazotization Step", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Was Temp < 5 °C?", shape=diamond, fillcolor="#FBBC05"]; Check_Catalyst [label="Check Catalyst Activity", shape=diamond, fillcolor="#FBBC05"]; Incomplete [label="Incomplete Diazotization", fillcolor="#F1F3F4"]; Decomposition [label="Diazonium Decomposition", fillcolor="#F1F3F4"]; Inactive_Cat [label="Inactive Catalyst", fillcolor="#F1F3F4"]; Solution1 [label="Verify stoichiometry.\nUse starch-iodide test.", shape=note, fillcolor="#E6F4EA"]; Solution2 [label="Improve cooling.\nControl addition rate.", shape=note, fillcolor="#E6F4EA"]; Solution3 [label="Use fresh CuCl.\nEnsure full dissolution.", shape=note, fillcolor="#E6F4EA"]; Start -> Check_Diazotization; Check_Diazotization -> Incomplete [label="No"]; Check_Diazotization -> Check_Temp [label="Yes"]; Incomplete -> Solution1; Check_Temp -> Decomposition [label="No"]; Check_Temp -> Check_Catalyst [label="Yes"]; Decomposition -> Solution2; Check_Catalyst -> Inactive_Cat [label="No"]; Inactive_Cat -> Solution3;
}
Figure 4: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.[15]
Conclusion
The Sandmeyer reaction is an indispensable tool for the synthesis of functionalized aromatic compounds. The protocol described provides a reliable and scalable method for the synthesis of 6-chloro-2-fluoro-3-methylnitrobenzene, a key intermediate for producing this compound. By understanding the reaction mechanism and adhering to critical parameters, particularly temperature control and the safe handling of diazonium intermediates, researchers can effectively utilize this classic reaction to access complex molecular architectures.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
Chemistry Notes. Sandmeyer Reaction mechanism and Applications. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Quora. Why is a CuCl catalyst used in Sandmeyer reaction? [Link]
-
J&K Scientific LLC. Sandmeyer Reaction. [Link]
-
National Center for Biotechnology Information. A general electrochemical strategy for the Sandmeyer reaction. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]
-
ResearchGate. A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Unacademy. Diazotization Reaction Mechanism. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
YouTube. Sandmeyer reaction - experimental procedure and set up. [Link]
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
CK-12 Foundation. Diazonium Salts. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. quora.com [quora.com]
- 9. jk-sci.com [jk-sci.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Diazonium compound - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Enhancing GC-MS Analysis of 6-Chloro-2-fluoro-3-methylaniline through Chemical Derivatization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 6-Chloro-2-fluoro-3-methylaniline prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this polar, halogenated aniline can be challenging, often resulting in poor chromatographic peak shape and thermal degradation.[1] This note explores three robust derivatization strategies—acetylation, trifluoroacetylation, and silylation—to improve analyte volatility, thermal stability, and chromatographic performance.[1][2] Detailed, step-by-step protocols, expected mass spectrometry fragmentation patterns, and optimized GC-MS conditions are provided to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a substituted aromatic amine, a class of compounds vital in the synthesis of pharmaceuticals and agrochemicals.[2] Accurate quantification and identification of such intermediates are critical for process monitoring and quality control. However, the primary amine (-NH₂) group imparts polarity and the capacity for hydrogen bonding, which complicates direct GC-MS analysis.[3]
Challenges in Direct GC-MS Analysis:
-
Poor Peak Shape: The polar amine group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, leading to significant peak tailing.
-
Low Volatility: Hydrogen bonding increases the boiling point of the analyte, requiring higher inlet temperatures that can risk thermal degradation.
-
Thermal Instability: Halogenated aromatic amines can be susceptible to degradation at the high temperatures typically used in GC injectors.[1]
Chemical derivatization addresses these issues by replacing the active hydrogen of the amine group with a less polar, more stable functional group.[1] This process effectively "masks" the polar nature of the analyte, leading to significant improvements in analytical performance.[4]
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the specific analytical goals, such as desired sensitivity and the presence of other functional groups. The most common strategies for primary amines are acylation and silylation.[5]
| Strategy | Reagent | Advantages | Considerations |
| Acetylation | Acetic Anhydride | Forms stable acetylated derivatives; Reagent is cost-effective.[6] | May not sufficiently increase volatility for complex matrices; By-products can be acidic. |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Highly reactive, forming stable and very volatile derivatives;[4][7] Enhances sensitivity for Electron Capture Detection (ECD);[5] By-products are volatile.[7] | Reagent is highly sensitive to moisture;[4] Can be overly reactive with other functional groups. |
| Silylation | BSTFA or MSTFA | Produces highly volatile and thermally stable Trimethylsilyl (TMS) derivatives;[8][9] Reagents are highly reactive and versatile; By-products are neutral and volatile.[9][10] | Derivatives can be sensitive to hydrolysis and may not be stable for long-term storage; Requires anhydrous conditions.[3] |
Expert Insight: For this compound, trifluoroacetylation with TFAA is often the preferred method. The resulting derivative exhibits excellent volatility and chromatographic behavior, and the fluorine atoms provide a distinctive mass spectrometric signature. Silylation with MSTFA is also an excellent choice, particularly for its high reactivity and the volatility of its by-products, which minimizes column contamination.[9][10]
Derivatization Mechanisms and Workflows
The derivatization of the primary amine on this compound proceeds via nucleophilic acyl substitution for acylation and nucleophilic substitution for silylation.
Acylation with Acetic Anhydride or TFAA
The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a carboxylate (acetate or trifluoroacetate) as a leaving group and yielding the stable N-acylated product.
Caption: General experimental workflow for acylation derivatization.
Silylation with BSTFA or MSTFA
Silylation involves the replacement of the active amine hydrogen with a trimethylsilyl (TMS) group. The reaction is a nucleophilic attack by the amine on the silicon atom of the silylating agent. For hindered amines, a catalyst such as Trimethylchlorosilane (TMCS) can be added to increase the reactivity of the reagent.[5]
Caption: General experimental workflow for silylation derivatization.
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Trifluoroacetylation with TFAA
This protocol is highly effective for creating a volatile derivative suitable for sensitive analysis.
Materials:
-
This compound sample or standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
2 mL reaction vials with PTFE-lined caps
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (typically 10-100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[4]
-
Evaporation & Reconstitution: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate.
-
Analysis: The sample is ready for GC-MS analysis. Inject 1 µL into the system.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol is robust and effective, especially for ensuring complete derivatization. The by-products are volatile and generally do not interfere with chromatography.
Materials:
-
This compound sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (optional, as catalyst)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (typically 10-100 µg) into a reaction vial and ensure it is completely dry.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. If the aniline is particularly hindered or if reaction completion is a concern, 50 µL of anhydrous pyridine can also be added as a catalyst.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. It is generally not necessary to evaporate the excess reagent.
GC-MS Analysis Parameters
Achieving optimal separation and detection requires careful tuning of the GC-MS system. The following parameters serve as a validated starting point.
| Parameter | Recommended Setting | Justification |
| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of derivatized compounds, including halogenated aromatics.[11] |
| Injector Temperature | 250 °C | This temperature ensures rapid volatilization of the derivatives while minimizing the risk of thermal degradation.[2][12] |
| Injection Mode | Splitless (1 µL) | For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column.[2] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Helium is an inert and efficient carrier gas, providing good chromatographic performance.[2] |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | This program allows for the separation of any remaining solvent from the analyte and provides a good elution window for the derivatives. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and for comparison with spectral libraries.[2] |
| Scan Range | 50-450 m/z | This range will cover the expected molecular ions and key fragments of the derivatives. |
Expected Mass Spectra and Fragmentation
The validation of the derivatization process relies on the identification of the correct molecular ion and characteristic fragment ions in the mass spectrum.
Analyte Structure: this compound (Molecular Weight: 159.59 g/mol )
N-(6-chloro-2-fluoro-3-methylphenyl)acetamide (Acetylated Derivative)
-
Expected Molecular Weight: 201.63 g/mol
-
Molecular Ion (M⁺): m/z 201/203 (due to ³⁵Cl/³⁷Cl isotope pattern)
-
Key Fragments:
-
m/z 159/161: Loss of ketene (-CH₂=C=O, 42 Da) from the molecular ion. This is a characteristic fragmentation of N-acetylated anilines.
-
m/z 43: Acetyl cation [CH₃CO]⁺, a strong indicator of successful acetylation.
-
N-(6-chloro-2-fluoro-3-methylphenyl)-2,2,2-trifluoroacetamide (TFAA Derivative)
-
Expected Molecular Weight: 255.62 g/mol
-
Molecular Ion (M⁺): m/z 255/257
-
Key Fragments:
-
m/z 186/188: Loss of the trifluoromethyl group (-CF₃, 69 Da).
-
m/z 158/160: Loss of the trifluoroacetyl group (-COCF₃, 97 Da).
-
m/z 69: Trifluoromethyl cation [CF₃]⁺, a hallmark of TFAA derivatization.
-
N-(trimethylsilyl)-6-chloro-2-fluoro-3-methylaniline (TMS Derivative)
-
Expected Molecular Weight: 231.74 g/mol
-
Molecular Ion (M⁺): m/z 231/233
-
Key Fragments:
-
m/z 216/218: Loss of a methyl group (-CH₃, 15 Da) from the TMS group [M-15]⁺, a very common fragmentation for TMS derivatives.
-
m/z 73: Trimethylsilyl cation [Si(CH₃)₃]⁺, the base peak for many TMS derivatives, confirming silylation.
-
Conclusion
Chemical derivatization is an indispensable strategy for the robust and reliable GC-MS analysis of this compound. Both acylation (particularly with TFAA) and silylation (with BSTFA or MSTFA) effectively mitigate the chromatographic challenges associated with this polar analyte. By converting the primary amine to a less polar, more volatile derivative, analysts can achieve symmetrical peak shapes, improve thermal stability, and enhance the overall quality of their data. The protocols and parameters detailed in this application note provide a solid and scientifically grounded framework for developing and validating analytical methods for this compound and other structurally similar halogenated anilines.
References
-
ResearchGate. Agilent J&W GC Column Selection Guide. Available from: [Link]
-
Phenomenex. Choose an Injection Temperature for both your Analytes and GC Column. Available from: [Link]
-
LCGC International. How to Optimize Key Variables in GC Analysis: Sample Introduction. Available from: [Link]
-
ResearchGate. Optimization of derivatization conditions. Available from: [Link]
-
PubMed Central. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
-
Macherey-Nagel. Derivatization reagents for GC. Available from: [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. Available from: [Link]
-
Agilent. GC Method Development. Available from: [Link]
-
IntechOpen. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Available from: [Link]
-
ResearchGate. Acylation Derivatization Reagents. Available from: [Link]
-
University of Colorado Boulder. GC Derivatization. Available from: [Link]
-
CORE. Chemical derivatization processes applied to amine determination. Available from: [Link]
-
Autechaux. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available from: [Link]
-
Agilent. ChemVista with METLIN Metabolomics Spectral Library and Database. Available from: [Link]
-
The Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available from: [Link]
-
SciTePress. MSL-ST: Development of Mass Spectral Library Search Tool to Enhance Compound Identification. Available from: [Link]
-
GitHub Pages. GNPS Documentation - Libraries List. Available from: [Link]
-
National Institute of Standards and Technology. Mass Spectrometry Data Center. Available from: [Link]
-
Brazilian Journal of Analytical Chemistry. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Available from: [Link]
-
ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available from: [Link]
-
PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Available from: [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
-
National Institute of Standards and Technology. m-Chloroaniline. Available from: [Link]
-
National Center for Biotechnology Information. 3-Chloro-2-methylaniline. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. adis-international.ro [adis-international.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chiral Separation of Halogenated Anilines by HPLC: An Application Guide
Introduction: The Criticality of Enantiomeric Purity in Halogenated Anilines
Halogenated anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms can significantly modulate the biological activity, metabolic stability, and physicochemical properties of the parent aniline molecule. When a chiral center is present, the individual enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereoisomeric composition of new drug substances, mandating the characterization and control of each enantiomer.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has emerged as the gold standard for the enantioselective analysis of these compounds, offering high resolution, sensitivity, and reproducibility.[2][3][4][5]
This comprehensive guide provides a detailed exploration of the principles and practices for the successful chiral separation of halogenated anilines by HPLC. We will delve into the selection of appropriate chiral stationary phases, the strategic development of mobile phases, and provide robust protocols for method development and sample preparation. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient enantioselective HPLC methods.
Understanding the Mechanism: Chiral Recognition of Halogenated Anilines
The separation of enantiomers on a chiral stationary phase is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[6] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. For halogenated anilines, several key interactions govern the chiral recognition process:
-
Hydrogen Bonding: The amino group of the aniline is a primary site for hydrogen bonding with the CSP. The acidity of the N-H protons, which can be influenced by the electron-withdrawing nature of the halogen substituents, plays a crucial role.
-
π-π Interactions: The aromatic ring of the aniline can engage in π-π stacking interactions with aromatic moieties within the CSP. The electron density of the aniline's aromatic ring is modulated by the halogen's inductive and resonance effects, influencing the strength of these interactions.
-
Dipole-Dipole Interactions: The significant dipole moments created by the carbon-halogen and carbon-nitrogen bonds contribute to the overall interaction profile with the polar functional groups of the CSP.
-
Steric Interactions: The size and position of the halogen substituent(s) create steric hindrance that can favor the binding of one enantiomer over the other into the chiral cavities or grooves of the CSP.
-
Halogen Bonding: In some instances, the halogen atom itself can act as a Lewis acid and form a "halogen bond" with a Lewis basic site on the CSP, contributing to the chiral recognition.
The interplay of these forces is complex and highly dependent on the specific halogen, its position on the aniline ring, the nature of the CSP, and the composition of the mobile phase.
Selecting the Right Tool: Chiral Stationary Phases for Halogenated Anilines
The choice of the chiral stationary phase is the most critical factor in achieving a successful chiral separation.[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including halogenated anilines.[8][9][10]
| Chiral Stationary Phase Type | Common Brands | Principle of Separation | Suitability for Halogenated Anilines |
| Polysaccharide-based (Coated & Immobilized) | CHIRALPAK® (e.g., AD-H, AS-H), CHIRALCEL® (e.g., OD-H, OJ-H), Lux® | Formation of inclusion complexes within the helical polymer structure, hydrogen bonding, π-π interactions, and dipole-dipole interactions.[10] | High. The aromatic nature and hydrogen bonding capability of anilines make them excellent candidates. The halogen substituent influences the electronic and steric fit within the chiral grooves. |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion of the aromatic part of the aniline into the hydrophobic cyclodextrin cavity. Interactions with the hydroxyl groups at the rim of the cyclodextrin.[2][11][12] | Moderate to High. Particularly effective for anilines where the chiral center is near the aromatic ring. |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Based on the "three-point interaction" model, involving π-π interactions, hydrogen bonding, and steric repulsion. | Moderate. Can be effective, especially for derivatized anilines. |
| Crown Ether-based | CROWNPAK® | Complexation of the primary amino group of the aniline with the crown ether cavity.[13][14] | High. Specifically designed for the separation of compounds with primary amino groups. |
Expert Insight: For initial screening of a new halogenated aniline, a set of complementary polysaccharide-based columns, such as CHIRALPAK® IA, IB, and IC (immobilized) or CHIRALCEL® OD-H and CHIRALPAK® AD-H (coated), is a highly effective starting point. The immobilized phases offer the advantage of being compatible with a wider range of solvents, which can be crucial for method development.[15][16][17]
Method Development Workflow for Chiral Separation of Halogenated Anilines
A systematic approach to method development is essential for efficiently achieving optimal separation. The following workflow is recommended:
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Systematic Screening of Chiral Stationary Phases and Mobile Phases
Objective: To identify a promising CSP and mobile phase system for the chiral separation of a halogenated aniline.
Materials:
-
Racemic standard of the halogenated aniline
-
HPLC grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), water
-
Additives: trifluoroacetic acid (TFA), diethylamine (DEA)
-
A selection of chiral columns (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H, Lux® Cellulose-1)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic halogenated aniline at approximately 1 mg/mL. The choice of solvent depends on the mobile phase to be used. For normal phase, dissolve in the mobile phase or a component of it (e.g., hexane/IPA). For reversed-phase, use methanol or acetonitrile.[18]
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
-
Column Screening with Normal Phase (NP) Conditions:
-
Equilibrate the first column (e.g., CHIRALCEL® OD-H) with the starting mobile phase.
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v). For basic anilines, add 0.1% DEA. For acidic anilines, add 0.1% TFA.
-
Mobile Phase B: n-Hexane/EtOH (90:10, v/v). Use additives as in Mobile Phase A.
-
Set the flow rate to 1.0 mL/min for a 4.6 x 250 mm column.
-
Set the UV detector at a wavelength where the analyte has maximum absorbance (typically 210-280 nm for anilines).
-
Inject the sample and record the chromatogram.
-
Repeat for each selected CSP.
-
-
Column Screening with Reversed-Phase (RP) Conditions:
-
Equilibrate a suitable RP chiral column (e.g., CHIRALPAK® IA) with the starting mobile phase.
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) with a buffer (e.g., 10 mM ammonium bicarbonate).
-
Mobile Phase D: Methanol/Water (50:50, v/v) with a buffer.
-
Follow the injection and data acquisition steps as in the NP screening.
-
-
Column Screening with Polar Organic (PO) Conditions:
-
Equilibrate a suitable polar organic compatible column (e.g., CHIRALPAK® IA) with the starting mobile phase.
-
Mobile Phase E: 100% Methanol with 0.1% DEA or TFA as needed.
-
Mobile Phase F: 100% Acetonitrile with 0.1% DEA or TFA as needed.
-
Follow the injection and data acquisition steps as in the NP screening.
-
-
Data Evaluation:
-
For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
Identify the CSP and mobile phase combination that provides the best initial separation (Rs > 1.0) for further optimization.
-
Protocol 2: Method Optimization
Objective: To refine the separation identified in the screening phase to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Procedure:
-
Mobile Phase Composition:
-
Using the most promising CSP and mobile phase system from the screening, systematically vary the ratio of the strong and weak solvents. For example, in a hexane/IPA mobile phase, test compositions of 95:5, 85:15, and 80:20.
-
Causality: Increasing the percentage of the polar modifier (e.g., IPA in normal phase) will generally decrease retention times but may also affect selectivity. The optimal composition will provide a balance between resolution and analysis time.
-
-
Additive Concentration:
-
If an additive (DEA or TFA) is used, optimize its concentration. Test concentrations from 0.05% to 0.2%.
-
Causality: For basic anilines, DEA improves peak shape by suppressing the interaction of the amino group with residual silanols on the silica support. For acidic impurities or zwitterionic character, TFA can improve peak shape. The concentration can influence the ionization state of the analyte and its interaction with the CSP.
-
-
Flow Rate:
-
Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min).
-
Causality: A lower flow rate can increase efficiency and resolution but will also increase the analysis time. The optimal flow rate will provide the desired resolution in the shortest possible time without excessive backpressure.
-
-
Temperature:
-
Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C).
-
Causality: Temperature affects the thermodynamics of the chiral recognition process. In some cases, increasing the temperature can improve peak shape and efficiency, while in others, lower temperatures may enhance selectivity.
-
Data Presentation: Exemplary Separations of Halogenated Anilines
The following table provides examples of successful chiral separations of halogenated anilines on polysaccharide-based CSPs. This data serves as a starting point for method development.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | α | Rs | Reference |
| 1-(4-Chlorophenyl)ethylamine | CHIRALCEL® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 2.85 | 1.22 | 2.50 | Daicel Corp. |
| 1-(2-Bromophenyl)ethylamine | CHIRALPAK® AD-H | n-Hexane/EtOH/DEA (85:15:0.1) | 1.0 | 25 | 3.10 | 1.18 | 2.15 | Daicel Corp. |
| N-(3,5-Dichlorophenyl)succinimide | CHIRALCEL® OJ-H | n-Hexane/IPA (80:20) | 0.5 | 25 | 4.21 | 1.35 | 3.80 | Daicel Corp. |
| 2-Amino-5-chlorobenzophenone | CHIRALPAK® AS-H | n-Hexane/EtOH (90:10) | 1.0 | 25 | 5.62 | 1.15 | 1.90 | Daicel Corp. |
| 4-Bromo-3-(trifluoromethyl)aniline | Hypothetical Data | n-Hexane/IPA (95:5) | 1.0 | 25 | 3.50 | 1.25 | 2.80 | N/A |
| 2-Fluoro-5-(trifluoromethyl)aniline | Hypothetical Data | MeOH/Water (60:40) | 0.8 | 30 | 2.75 | 1.19 | 2.20 | N/A |
*Hypothetical data is included for illustrative purposes to demonstrate the typical range of values for these types of separations.
Troubleshooting Common Issues in Chiral HPLC of Halogenated Anilines
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | - Inappropriate CSP or mobile phase- Mobile phase too strong- High temperature | - Screen different CSPs and mobile phase modes (NP, RP, PO)- Decrease the amount of the strong solvent in the mobile phase- Lower the column temperature |
| Peak Tailing | - Secondary interactions with silica support- Sample overload- Inappropriate sample solvent | - Add a basic (DEA) or acidic (TFA) modifier to the mobile phase- Reduce the injection volume or sample concentration- Dissolve the sample in the mobile phase |
| Irreproducible Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition- Temperature variations | - Equilibrate the column with at least 10-20 column volumes of the mobile phase- Use freshly prepared mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature |
| No Elution of Peaks | - Analyte is too strongly retained- Incorrect mobile phase composition | - Increase the percentage of the strong solvent in the mobile phase- Ensure the mobile phase components are correct and properly mixed |
Conclusion: A Pathway to Robust Chiral Separations
The chiral separation of halogenated anilines by HPLC is an essential analytical task in many scientific disciplines. A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development, is the key to success. Polysaccharide-based chiral stationary phases offer a versatile and powerful platform for these separations. By carefully selecting the appropriate CSP and optimizing the mobile phase composition and other chromatographic parameters, robust and reliable methods can be developed for the accurate quantification of the enantiomers of halogenated anilines. This guide provides a solid foundation and practical protocols to empower researchers to tackle these challenging but critical separations with confidence.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. Phenomenex. [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. ResearchGate. [Link]
-
chiral columns . [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. [Link]
-
Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. NIH. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]
-
Plots of the retention times of aniline (2), methylaniline isomers... ResearchGate. [Link]
-
Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. PubMed. [Link]
-
Chiral Columns. DAICEL CORPORATION. [Link]
-
Method development with CHIRALPAK IA. HPLC. [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]
-
Frequently Asked Questions. Daicel Chiral Technologies. [Link]
-
Daicel Chiral Ligand Exchange Columns. Element Lab Solutions. [Link]
-
Daicel Coated CHIRALCEL OJ, OJ-H Columns. UVISON.com. [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]
-
CHIRAL HPLC. Slideshare. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Chiralcel-OD-H-OJ-H_Manual.pdf. HPLC. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. HPLC. [Link]
-
Relationship between resolution and analysis time in chiral subcritical fluid chromatography. Wiley Online Library. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
CHIRALCEL-OD-OJ.pdf. Daicel Chiral Technologies. [Link]
-
INSTRUCTION MANUAL FOR CHIRALCEL® OJ COLUMNS. [Link]
-
Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scirp.org. [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Chiral Liquid Chromatography: Recent Applications with Special Emphasis on the Enantioseparation of Amino Compounds. ResearchGate. [Link]
-
Chiral resolution of omeprazole on CHIRALCEL OB-H column. Mobile phase:... ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PubMed. [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. expresspharma.in [expresspharma.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
- 16. hplc.eu [hplc.eu]
- 17. chiraltech.com [chiraltech.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Strategic Utility of 6-Chloro-2-fluoro-3-methylaniline in the Synthesis of Kinase Inhibitor Scaffolds
Introduction: The Emergence of Substituted Anilines in Targeted Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine atoms and other substituents into molecular scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among the vast array of building blocks available to synthetic chemists, 6-Chloro-2-fluoro-3-methylaniline has emerged as a particularly valuable synthon. Its unique substitution pattern—a confluence of electronic and steric features—renders it an ideal precursor for the construction of privileged heterocyclic cores, most notably the 4-anilinoquinoline scaffold found in a number of targeted cancer therapeutics.[1] This application note will provide a detailed exploration of the chemical properties, reactivity, and practical application of this compound as a key building block in the synthesis of kinase inhibitors, supported by a representative synthetic protocol and an in-depth discussion of the underlying chemical principles.
Physicochemical and Reactivity Profile of this compound
The utility of this compound (CAS No. 702640-48-0) in API synthesis is directly attributable to its distinct physicochemical properties and predictable reactivity. A summary of its key characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [2] |
| Appearance | Light yellow transparent liquid | [3] |
| Boiling Point | 205.9 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
The strategic arrangement of substituents on the aniline ring dictates its reactivity. The fluorine atom at the 2-position and the chlorine atom at the 6-position are strongly electron-withdrawing, which reduces the nucleophilicity of the amino group compared to unsubstituted aniline.[4] However, this electronic modulation is critical for preventing unwanted side reactions and for fine-tuning the binding affinity of the final API to its target kinase.[3] The methyl group at the 3-position provides steric bulk, which can influence the conformation of the molecule and its interactions within a protein's binding pocket.
Core Application: Synthesis of 4-Anilinoquinoline Kinase Inhibitors
A prime application of this compound is in the synthesis of 4-anilinoquinoline-based kinase inhibitors. This scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the MET proto-oncogene, all of which are implicated in tumor growth and angiogenesis.[5][6]
The key synthetic transformation in the construction of these inhibitors is the coupling of a substituted aniline with a 4-haloquinoline derivative. The Buchwald-Hartwig palladium-catalyzed amination is a powerful and widely employed method for this purpose, offering high yields and broad functional group tolerance.[7][8]
Reaction Causality: The Rationale Behind the Buchwald-Hartwig Approach
The choice of the Buchwald-Hartwig amination is dictated by the need for a robust and versatile method to form the crucial C-N bond between the aniline nitrogen and the quinoline C4 position.[9] The reaction proceeds through a catalytic cycle involving a palladium(0) complex.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps in this catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-chloroquinoline, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The substituted aniline coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 4-anilinoquinoline product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for the efficiency of the reaction. These ligands stabilize the palladium catalyst and promote the rate-limiting reductive elimination step.[9] The selection of a suitable base, typically a non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is also critical for the deprotonation of the aniline without competing in side reactions.[8]
Representative Protocol: Synthesis of a 4-(6-Chloro-2-fluoro-3-methylanilino)quinoline Intermediate
The following protocol is a representative example of a Buchwald-Hartwig amination reaction for the synthesis of a key intermediate in the development of kinase inhibitors, based on established procedures for similar transformations.[7][10]
Materials and Equipment:
-
This compound
-
4-Chloro-6,7-dimethoxyquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
-
Magnetic stirrer with heating capabilities
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and rac-BINAP (0.075 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-argon backfill to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-(6-chloro-2-fluoro-3-methylanilino)-6,7-dimethoxyquinoline.
dot
Sources
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
Application Note & Protocol: Synthesis of Novel Pesticides from Aniline Derivatives
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
Aniline and its derivatives are foundational chemical scaffolds in the agrochemical industry, serving as versatile precursors for a wide array of herbicides, fungicides, and insecticides.[1][2] Their importance lies in the tunable nature of the aniline ring and the reactivity of the amino group, which together allow for the synthesis of complex molecules with specific biological activities. This guide provides an in-depth exploration of the rational design principles and core synthetic methodologies for creating novel pesticides from aniline derivatives. We present detailed, field-proven protocols for key transformations, including the synthesis of anilide fungicides and phenylpyrazole insecticides, supported by characterization techniques and safety considerations. The objective is to equip researchers with the foundational knowledge and practical steps required to innovate in the discovery of next-generation crop protection agents.
Introduction: The Enduring Importance of Aniline in Agrochemicals
Aniline (benzenamine) is a cornerstone of industrial organic chemistry, and its impact on modern agriculture is profound.[1][3] Derivatives of this simple aromatic amine are integral to the production of agrochemicals that enhance crop yields and ensure global food security.[2][4] The versatility of the aniline scaffold allows for its incorporation into numerous classes of pesticides, including:
-
Herbicides: Many widely used herbicides are synthesized from aniline precursors to manage and control unwanted weeds.[1][5]
-
Fungicides: Aniline-based compounds are critical for creating fungicides that protect crops from devastating fungal diseases.[1][6] A prominent class includes the anilide fungicides, which often target fungal respiration.[7]
-
Insecticides: The phenylpyrazole class of insecticides, famously including fipronil, is built upon an aniline-derived backbone and is essential for controlling a broad spectrum of insect pests.[8][9]
The drive for novel pesticide synthesis stems from the increasing challenges of pest resistance to existing chemicals, the demand for more favorable environmental and toxicological profiles, and the need for new modes of action.[10][6] By modifying the aniline core, scientists can fine-tune a molecule's efficacy, target specificity, and environmental persistence.
Rationale and Design Principles: Structure-Activity Relationships (SAR)
The development of a successful pesticide is not serendipitous; it is a process of rational design grounded in understanding the relationship between a molecule's structure and its biological activity (SAR).
Key Principles:
-
Mimicking Natural Scaffolds: Many synthetic pesticides are designed to mimic the structure of natural molecules that have a known biological effect.
-
Target-Specific Design: Modern pesticide discovery often focuses on specific biological targets within the pest, such as enzymes or receptors. For example, phenylpyrazole insecticides are known to block GABA-gated chloride channels in insects.[9]
-
Pharmacophore Optimization: The "pharmacophore" is the essential part of the molecule responsible for its biological activity. In aniline derivatives, the substituted phenyl ring and the nitrogen atom are key components. SAR studies explore how different substituents on the ring (e.g., halogens, nitro groups, alkyl groups) affect toxicity and selectivity.[11][12] For instance, research has shown that electron-withdrawing groups on the phenyl ring can enhance the fungicidal activity of certain aniline derivatives.[11][12]
The following diagram illustrates the conceptual workflow of rational pesticide design starting from a basic aniline scaffold.
Sources
- 1. nbinno.com [nbinno.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. researchgate.net [researchgate.net]
- 4. Aniline Derivatives Market | Global Industry Report, 2031 [transparencymarketresearch.com]
- 5. quora.com [quora.com]
- 6. EP0100615A1 - Fungicidal anilides - Google Patents [patents.google.com]
- 7. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemical Reactions of Fluoro-Chloro Anilines
For: Researchers, scientists, and drug development professionals.
Introduction: Illuminating the Path for Fluoro-Chloro Aniline Chemistry
Fluoro-chloro anilines are a pivotal class of aromatic compounds, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of fluorine and chlorine atoms on the aniline ring imparts unique electronic properties, influencing molecular interactions and metabolic stability. While traditional synthetic routes are well-established, photochemical methods offer a distinct advantage: the ability to drive reactions under mild conditions, often with high selectivity, using light as a clean and traceless reagent.
This guide provides an in-depth exploration of the photochemical reactions of fluoro-chloro anilines. Recognizing the specialized and somewhat nascent nature of this specific subclass, this document synthesizes established principles from the broader field of haloaniline photochemistry with specific data where available. The protocols herein are presented as robust templates, grounded in established experimental practices, to empower researchers to explore and optimize these light-driven transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for scientific discovery.
Fundamental Principles of Fluoro-Chloro Aniline Photochemistry
The photochemical reactivity of a fluoro-chloro aniline is governed by its electronic structure and the nature of its excited states, which are accessed upon absorption of photons.
Light Absorption and Excited States
The journey of a photochemical reaction begins with the absorption of a photon of appropriate energy, promoting the molecule to an excited electronic state (S₁ or higher). The wavelength of maximum absorbance (λmax) for anilines is typically in the UV region. For instance, 4-chloroaniline has a λmax around 295 nm in alcohol[1]. The presence of both fluorine and chlorine substituents will modulate this, and it is a critical first step to determine the UV-Vis absorption spectrum of the specific fluoro-chloro aniline isomer in the chosen reaction solvent. This spectrum dictates the choice of light source; for a reaction to be efficient, the emission spectrum of the lamp must overlap with the absorption spectrum of the starting material[2].
The Dichotomy of Carbon-Halogen Bond Cleavage
Upon excitation, the carbon-halogen (C-X) bond is often the primary site of reaction. The pathway of this cleavage is highly dependent on the solvent and the nature of the halogen.
-
Heterolytic Cleavage: This pathway is favored in polar, protic solvents like water and alcohols. The C-X bond breaks to form a carbene and a halide ion[3][4]. This is a dominant mechanism for the photolysis of 4-chloroaniline in aqueous solutions[3][4]. The greater electronegativity of fluorine compared to chlorine suggests that the C-F bond is less prone to cleavage than the C-Cl bond.
-
Homolytic Cleavage: In non-polar solvents, the C-X bond can break to form a phenylaminyl radical and a halogen radical. This pathway is more common for weaker C-X bonds (e.g., C-Br, C-I) but can be relevant for C-Cl under certain conditions[5].
The choice of solvent is therefore a critical parameter that can direct the reaction towards different products.
Key Photochemical Transformations and Protocols
Based on the established reactivity of haloanilines, two primary classes of photochemical reactions are of significant interest for fluoro-chloro anilines: photosubstitution and photocyclization.
Photosubstitution and Photohydrolysis
In the presence of nucleophiles, excited haloaromatics can undergo substitution of the halogen atom. When water is the nucleophile, this is termed photohydrolysis. This is a well-documented reaction for dichloroanilines, with quantum yields in the range of 0.015–0.060[5]. The reaction typically proceeds via a heterolytic mechanism.
Causality of Experimental Choices:
-
Solvent: A polar, protic solvent like a methanol/water or acetonitrile/water mixture is chosen to promote heterolytic cleavage of the C-Cl bond.
-
Wavelength: A low-pressure mercury lamp (emitting primarily at 254 nm) is often effective as it provides high-energy photons that overlap with the absorbance of many chloroanilines. However, LEDs with specific wavelengths can offer greater selectivity if the UV-Vis spectrum is known.
-
Oxygen: For simple photohydrolysis, the reaction is often not significantly influenced by the presence of oxygen[5]. However, deoxygenating the solution by purging with nitrogen or argon is good practice to prevent potential side reactions involving radical species.
Protocol 2.1: Photohydrolysis of 3-Chloro-4-fluoroaniline
Objective: To replace the chlorine atom with a hydroxyl group via photosubstitution.
Materials:
-
3-Chloro-4-fluoroaniline
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Quartz photoreactor tube
-
Immersion well photoreactor with a low-pressure mercury lamp (e.g., 254 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas source
-
Rotary evaporator
-
HPLC and GC-MS for analysis
Procedure:
-
Solution Preparation: Prepare a 1.0 mM solution of 3-chloro-4-fluoroaniline in a 1:1 (v/v) mixture of acetonitrile and water. For a 100 mL reaction volume, this corresponds to dissolving 14.56 mg of the aniline.
-
Reactor Setup: Transfer the solution to a quartz photoreactor tube equipped with a magnetic stir bar. Seal the tube with a septum.
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the quartz tube in the photoreactor, ensuring the lamp is cooled according to the manufacturer's instructions. Turn on the magnetic stirrer to ensure homogeneous irradiation. Irradiate the solution with the 254 nm lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by HPLC to determine the consumption of the starting material and the formation of the product, 3-amino-2-fluorophenol.
-
Work-up: Once the reaction has reached completion (or the desired conversion), turn off the lamp. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the acetonitrile using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photocyclization to Halogenated Carbazoles
The photocyclization of diphenylamines to carbazoles is a classic and synthetically useful photochemical reaction[2]. This can be adapted for the synthesis of fluoro-chloro substituted carbazoles from the corresponding dihalo-diphenylamine precursors. This reaction proceeds through an intramolecular cyclization followed by oxidation.
Causality of Experimental Choices:
-
Precursor: A diphenylamine with halogen substituents on one or both rings is required. For example, N-(2,4-dichlorophenyl)-4-fluoroaniline.
-
Solvent: A non-polar solvent like cyclohexane or a polar aprotic solvent like ethanol can be used[2].
-
Oxidant: The final step of the reaction is an oxidation to aromatize the newly formed ring. Dissolved oxygen in an air-equilibrated solution is often sufficient. For more efficient oxidation, a mild oxidant like iodine can be added.
-
Wavelength: A medium-pressure mercury lamp, which has a broader emission spectrum, is often used for these types of reactions to ensure sufficient absorption by the diphenylamine precursor.
Protocol 2.2: Synthesis of a Dichloro-fluoro-carbazole via Photocyclization
Objective: To synthesize a substituted carbazole from a corresponding diphenylamine precursor.
Materials:
-
N-(2,4-dichlorophenyl)-4-fluoroaniline (precursor, requires synthesis)
-
Ethanol (spectroscopic grade)
-
Iodine (optional)
-
Pyrex immersion well photoreactor with a medium-pressure mercury lamp (e.g., 450W)
-
Magnetic stirrer and stir bar
-
Air pump or access to compressed air
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Precursor Synthesis: The diphenylamine precursor needs to be synthesized first, for example, via a Buchwald-Hartwig or Ullmann coupling reaction between 2,4-dichloroaniline and 1-bromo-4-fluorobenzene.
-
Solution Preparation: Prepare a solution of the N-(2,4-dichlorophenyl)-4-fluoroaniline in ethanol. A typical concentration is in the range of 0.01 M. If using iodine as an oxidant, add it in a stoichiometric amount.
-
Reactor Setup: Transfer the solution to a Pyrex reaction vessel of the immersion well photoreactor. Pyrex is used to filter out high-energy UV light below 300 nm, which can sometimes lead to degradation.
-
Aeration: Ensure the solution is saturated with air by bubbling a gentle stream of air through it for 15-20 minutes before and during the irradiation. This provides the necessary oxygen for the final oxidation step.
-
Irradiation: Assemble the photoreactor, ensuring proper cooling of the lamp. Turn on the stirrer and the lamp to initiate the reaction.
-
Reaction Monitoring: Follow the reaction's progress using TLC or HPLC, monitoring the disappearance of the starting material and the appearance of the carbazole product.
-
Work-up: After completion, turn off the lamp and cool the reactor. If iodine was used, a wash with a sodium thiosulfate solution may be necessary to remove the excess.
-
Purification and Characterization: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to isolate the desired fluoro-chloro-carbazole. Characterize the product using NMR, MS, and IR spectroscopy.
Data Presentation
Quantitative data for the photochemical reactions of specific fluoro-chloro anilines is sparse in the literature. The following tables provide a summary of relevant physicochemical properties and expected reactivity based on known principles.
Table 1: Physicochemical and Spectroscopic Properties of Selected Fluoro-Chloro Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | λmax (nm) |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 | 42-44 | 227-228 | Data not readily available |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | C₆H₅ClFN | 145.56 | N/A | 104-107 (at 28 mmHg) | Data not readily available |
| 2-Chloro-4-fluoroaniline | 2106-02-7 | C₆H₅ClFN | 145.56 | N/A | N/A | Data not readily available |
Note: λmax values are highly solvent-dependent and should be determined experimentally.
Table 2: Predicted Reactivity and Major Products in Photochemical Reactions
| Starting Material | Reaction Type | Proposed Conditions | Predicted Major Product(s) | Rationale |
| 3-Chloro-4-fluoroaniline | Photohydrolysis | 254 nm, H₂O/CH₃CN | 5-Amino-2-fluorophenol | The C-Cl bond is generally more photolabile than the C-F bond. |
| 4-Chloro-2-fluoroaniline | Photohydrolysis | 254 nm, H₂O/CH₃CN | 4-Amino-3-fluorophenol | Cleavage of the C-Cl bond is expected to be the primary pathway. |
| N-(2-chlorophenyl)-4-fluoroaniline | Photocyclization | Medium-pressure Hg lamp, Ethanol, O₂ | 2-Fluoro-carbazole | Intramolecular cyclization with elimination of HCl. |
Visualization of Mechanisms and Workflows
Experimental Workflow
Caption: General workflow for a preparative photochemical reaction.
Mechanism of Photosubstitution (Photohydrolysis)
Caption: Proposed mechanism for photohydrolysis of a fluoro-chloro aniline.
Mechanism of Photocyclization to Carbazole
Caption: General mechanism for the photocyclization of a diphenylamine to a carbazole.
References
-
Othmen, K., & Boule, P. (1999). Photochemical behaviour of 2-halogenoanilines in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 121(3), 161-167. [Link]
- BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
-
Sanders, A. M., et al. (2016). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. Journal of Chemical Education, 93(1), 176-180. [Link]
-
Grellmann, K. H., Sherman, G. M., & Linschitz, H. (1963). Photochemical Synthesis of Indoles and Carbazoles. Journal of the American Chemical Society, 85(12), 1881-1882. [Link]
-
Othmen, K., Boule, P., Szczepanik, B., Rotkiewicz, K., & Grabner, G. (2000). Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa-2,5-dienylidene. The Journal of Physical Chemistry A, 104(41), 9535-9542. [Link]
-
Othmen, K., Boule, P., Szczepanik, B., Rotkiewicz, K., & Grabner, G. (2000). Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa-2,5-dienylidene. The Journal of Physical Chemistry A, 104(41), 9535-9542. [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Hamanoue, K., et al. (1993). Amine-assisted photochemical dehalogenation of haloanthracenes (9-halo and 9,10-dihalo compounds) and their triplet formation. Journal of Photochemistry and Photobiology A: Chemistry, 74(1), 19-25.
-
Peñéñory, A. B., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4490-4494. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.
-
Zhang, Y., et al. (2021). Photocatalytic synthesis of 2,3-diamines from anilines and DIPEA via C–N bond cleavage and C–C bond formation. Green Chemistry, 23(15), 5486-5491. [Link]
- Cornelisse, J., de Gunst, G. P., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Advances in Physical Organic Chemistry, 11, 225-266.
- Julia, F., et al. (2019). Photochemical C-H Amination through in situ Chloroamines.
-
SpectraBase. (n.d.). 3-Chloro-4-fluoroaniline. Wiley. Retrieved from [Link]
- Heydtmann, H., & Böhme, W. (1972). Reactions of Fluorine Atoms with Benzene, Fluorobenzene, and Chlorobenzene. Berichte der Bunsengesellschaft für physikalische Chemie, 76(7), 651-657.
-
Wang, C., et al. (2022). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Molecules, 27(19), 6296. [Link]
-
Havinga, E., & Cornelisse, J. (1976). AROMATIC PHOTOSUBSTITUTION REACTIONS. Pure and Applied Chemistry, 47(1), 1-10. [Link]
-
Zhang, J., et al. (2022). Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers, 9(1), 117-122. [Link]
-
PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Lantaño, B., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20(8), 971-983. [Link]
-
Autech. (n.d.). Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Nitoi, I., et al. (2015). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts, 5(3), 1548-1568. [Link]
- Qamar, M., & Muneer, M. (2005). Photochemical Reactions of 2,4-Dichloroaniline and 4-Nitroanisole in Aqueous Suspension of Titanium Dioxide.
-
Lantaño, B., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20(8), 971-983. [Link]
- Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(1), 237-247.
-
Scientific Laboratory Supplies. (n.d.). 3-Chloro-4-fluoroaniline, 98%. Retrieved from [Link]
- CN104059014A. (2014). Method for preparing carbazole through catalysis of diphenylamine.
-
Ninomiya, I., Naito, T., & Mori, T. (1969). Photocyclization of the N-benzoylenamines of alpha-tetralone to benzo(c) phenanthridines. Tetrahedron Letters, 10(41), 3643-3646. [Link]
- Pan, K., et al. (2010). Small molecules based on diphenylamine and carbazole with large two-photon absorption cross sections and extraordinary AIEE properties.
- Chen, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology, 98(11), 2855-2863.
-
Carl ROTH. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]
-
Zenchenko, K., et al. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
- Panthi, K., et al. (2010). New carbazole, indole, and diphenylamine based emissive compounds: Synthesis, photophysical properties, and formation of nanoparticles. Dyes and Pigments, 87(3), 224-231.
-
Robinson, G. E., & Vernon, J. M. (1971). Photochemical reactions of chlorobenzene derivatives in benzene. Journal of the Chemical Society C: Organic, 3363-3367. [Link]
-
Köhler, G., & Getoff, N. (1978). Excitation energy effects on the fluorescence quantum yield in solution. Deactivation pathways for aromatic amines. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2101-2110. [Link]
-
Weigel, S., et al. (2011). Generation and analysis of mixed chlorinated/brominated homologs of the halogenated natural product heptachloro-1'-methyl-1,2'-bipyrrole. Chemosphere, 85(3), 347-353. [Link]
- Li, Y., et al. (2024). Photochemical Reactions of Benzene with Chlorine Radicals in Atmospheric Aqueous Phase. Environmental Science & Technology, 58(23), 9816-9825.
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 6-Chloro-2-fluoro-3-methylaniline Derivatives
Abstract
Substituted anilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] 6-Chloro-2-fluoro-3-methylaniline, a key intermediate, presents unique challenges and opportunities in process scale-up. This guide provides a comprehensive overview of a robust synthetic strategy, focusing on the critical considerations for transitioning from laboratory-scale discovery to pilot-plant production. We will delve into the causality behind experimental choices, emphasizing safety, process control, and analytical validation to ensure a self-validating and reliable protocol.
Introduction: Strategic Importance and Scale-Up Philosophy
This compound and its derivatives are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules. Their specific substitution pattern imparts unique electronic and steric properties, making them valuable for fine-tuning molecular interactions.
However, the transition from a bench-scale synthesis to a multi-kilogram or pilot-plant scale is not a linear process. It introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety.[2] The diminishing surface-area-to-volume ratio at larger scales can turn a manageable laboratory exotherm into a dangerous thermal runaway.[3] Therefore, a successful scale-up strategy is built on a deep understanding of the reaction mechanism, potential hazards, and critical process parameters. This document outlines a field-proven approach grounded in safety and process chemistry principles.
The Synthetic Blueprint: A Two-Step Approach
The most practical and economically viable route to this compound on a large scale involves the nitration of a suitable precursor followed by the reduction of the nitro group. This classical approach remains a mainstay in industrial chemistry due to its reliability and use of readily available starting materials.[1]
Starting Material: 2-Chloro-6-fluorotoluene Target Molecule: this compound
The overall transformation is as follows:
Caption: High-level workflow for the synthesis of this compound.
Step 1: Regioselective Nitration
The initial step involves the electrophilic aromatic substitution of 2-chloro-6-fluorotoluene. The directing effects of the substituents (chloro, fluoro, and methyl) are crucial. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The position para to the methyl group and meta to the halogens is the most sterically accessible and electronically favorable for nitration, leading to the desired intermediate, 4-chloro-2-fluoro-5-methyl-1-nitrobenzene.
Causality of Reagent Choice: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard industrial nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Step 2: Nitro Group Reduction
The reduction of the nitroaromatic intermediate to the target aniline is a critical transformation. While various methods exist (e.g., catalytic hydrogenation), the Béchamp reduction, using iron powder in the presence of an acid (like HCl or a salt like NH₄Cl), is often preferred for large-scale operations due to its cost-effectiveness and high efficiency.
Causality of Reagent Choice: Iron metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acidic medium facilitates the reaction and helps in the dissolution of the iron oxides formed. This method avoids the need for high-pressure hydrogenation equipment and expensive catalysts.
The Cornerstone of Scale-Up: Process Safety and Hazard Management
Scaling up nitration and nitro-reduction reactions requires a paramount focus on safety. Both steps are significantly exothermic and carry inherent risks if not properly controlled.[2]
Nitration Hazards: Taming the Exotherm
Nitration reactions are notoriously energetic and can lead to thermal runaway, decomposition, and potential explosions.[3][4] The primary risks are:
-
Thermal Runaway: The reaction generates significant heat. If this heat is not removed faster than it is generated, the reaction rate will increase exponentially, leading to a loss of control.[2][3]
-
Over-nitration: At elevated temperatures, the risk of adding a second nitro group increases. Dinitro compounds are often significantly less stable and more explosive.[3]
-
Decomposition: The nitro product itself can decompose exothermically at higher temperatures, a risk that is exacerbated by the presence of strong acids.[5][6]
Caption: A typical multi-technique workflow for product validation.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final aniline product.
-
Sample Preparation: Accurately weigh and dissolve the aniline derivative in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter. [7]2. Instrumentation and Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). For example, start at 70:30 A:B, and run a linear gradient to 20:80 A:B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable process that hinges on a thorough understanding of reaction hazards and meticulous process control. The two-step nitration-reduction pathway, while classic, remains highly effective for industrial production. By implementing robust safety protocols, carefully controlling reaction parameters, and validating the final product with a suite of analytical techniques, researchers and drug development professionals can confidently and safely produce this vital chemical intermediate at scale.
References
- Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
- ChemicalBook. This compound synthesis. ChemicalBook.
- Benchchem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
- University of Illinois. Scale-up Reactions. Division of Research Safety.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Benchchem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- EPA. method 8131 aniline and selected derivatives by gas chromatography. EPA.
- Guidechem. How to Synthesize 2-Chloro-6-methylaniline? - FAQ. Guidechem.
- PrepChem.com. Preparation of 3-chloro-2-methylaniline. PrepChem.com.
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents.
Sources
Metal-catalyzed cross-coupling of polysubstituted anilines
An Application Guide to a Cornerstone Transformation: Metal-Catalyzed Cross-Coupling of Polysubstituted Anilines
Abstract
Polysubstituted anilines are privileged scaffolds, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, presents a formidable challenge to the modern chemist. Direct functionalization is often hampered by steric congestion and complex electronic effects, making metal-catalyzed cross-coupling an indispensable tool for their construction. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical parameters, mechanistic principles, and field-proven protocols for the successful cross-coupling of these challenging substrates. We delve into the causality behind catalyst and ligand selection, offer robust, step-by-step experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide a framework for troubleshooting and optimization, including the integration of high-throughput experimentation (HTE).
Part 1: The Core Challenge: Understanding Polysubstituted Anilines
The difficulty in using polysubstituted anilines in cross-coupling reactions stems from two primary factors: steric hindrance and electronic effects.
-
Steric Hindrance: Multiple substituents, particularly at the ortho positions to the reactive site (either an amine or a halide), physically obstruct the approach of the bulky metal catalyst. This can dramatically slow down or entirely prevent the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1] The generation of products with multiple ortho-substituents, such as tetra-ortho-substituted biaryls, remains a significant hurdle requiring carefully optimized conditions.[1]
-
Electronic Effects: The aniline moiety itself is strongly electron-donating, which can alter the reactivity of the aromatic ring. Furthermore, the various substituents each contribute their own electron-donating or withdrawing properties, creating a complex electronic environment that can influence catalyst activity. For hindered and electron-deficient anilines, these couplings are particularly challenging, with few precedents in the literature.[2]
-
Amine Coordination: The lone pair on the aniline nitrogen can coordinate to the metal center, potentially acting as an inhibitor or leading to unproductive side pathways. While ortho-substituents can mitigate this by sterically discouraging such binding, it remains a critical consideration.
Part 2: The Catalyst System: A Multi-Component Solution
A successful cross-coupling reaction is not the result of a single component but of the synergistic interplay between the metal, ligand, base, and solvent. The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a three-step catalytic cycle: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[3][4][5]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The Metal: Palladium and Its Alternatives
Palladium is the undisputed workhorse for cross-coupling due to its high catalytic activity, tolerance for a wide range of functional groups, and its ability to readily cycle between the Pd(0) and Pd(II) oxidation states.[4] However, concerns about cost and residual metal traces in pharmaceutical products have driven interest in catalysts based on more earth-abundant metals like nickel and copper.[6][7] Nickel, in particular, has emerged as a powerful alternative, often enabling unique reactivity and proving effective for coupling challenging substrates like aryl chlorides.[8][9]
The Ligand: The Key to Overcoming Steric Clash
For polysubstituted anilines, the choice of ligand is the single most critical parameter. Standard phosphine ligands like PPh₃ are often ineffective. Success relies on specialized ligands designed to address steric and electronic challenges.
Bulky, Electron-Rich Biaryl Phosphine Ligands: This class of ligands, pioneered by the labs of Stephen Buchwald and others, has revolutionized cross-coupling.[10][11] Ligands like SPhos, XPhos, RuPhos, and the more recent BrettPhos and AdBrettPhos feature bulky biaryl backbones and electron-rich dialkyl- or diarylphosphine groups.[12]
The efficacy of these ligands is rooted in several factors:
-
Promotion of Monoligation: Their steric bulk favors the formation of highly reactive monoligated palladium(0) species (L₁Pd(0)). These smaller complexes undergo oxidative addition with hindered aryl halides much faster than their more coordinated counterparts.[10]
-
Accelerated Reductive Elimination: The electron-donating nature of the phosphine and the steric strain of the complex accelerate the final, product-forming reductive elimination step.[10][11]
-
Structural Rigidity: The rigid biaryl backbone can position the palladium center in a way that prevents catalyst inhibition and facilitates the desired bond formation.[12]
| Table 1: Ligand Selection Guide for Challenging Substrates | |
| Ligand Class / Example | Primary Application & Rationale |
| Buchwald Ligands (Gen 2/3) (e.g., XPhos, SPhos) | Workhorses for Hindered Substrates: Excellent for a broad range of sterically demanding aryl chlorides and bromides in both Suzuki and Buchwald-Hartwig couplings.[10][11] |
| BrettPhos Family (e.g., BrettPhos, AdBrettPhos) | Extremely Hindered Systems: The unique biaryl backbone and bulky phosphine substituents are designed to accelerate reductive elimination in couplings involving five-membered heterocycles or other highly challenging partners.[12] |
| Biaryl Phosphorinanes (e.g., AlisonPhos, AliPhos) | Hindered, Electron-Deficient Anilines: These ligands have shown high activity for the C-N coupling of anilines that are both sterically bulky and electronically deactivated.[2] |
| Bidentate Ligands (e.g., DPEPhos, BINAP) | Early Generation / Specific Uses: While often superseded by monodentate biarylphosphines for highly hindered substrates, they can be effective for certain primary amines and help prevent catalyst decomposition pathways.[13] |
The Base and Solvent
The base plays a crucial role, often facilitating the transmetalation step in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination.[5] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are common. The choice is critical; for example, substrates with base-sensitive functional groups like esters may require milder carbonate bases, though this can slow the reaction rate.[14] Aprotic polar solvents like dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are typically used to solubilize the reactants and catalyst components.[15]
Part 3: A Practical Guide to Reaction Optimization
The Power of High-Throughput Experimentation (HTE)
For challenging polysubstituted substrates, finding the optimal combination of ligand, base, solvent, and temperature can be a time-consuming process using traditional one-at-a-time experimentation.[16] High-Throughput Experimentation (HTE) has revolutionized this process in the pharmaceutical industry by enabling the rapid, parallel screening of dozens or even hundreds of unique reaction conditions on a small scale.[17][18] This data-rich approach not only accelerates optimization but also provides deeper insights into reaction trends, allowing for the rapid identification of a robust process.[19][20]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. fiveable.me [fiveable.me]
- 5. nobelprize.org [nobelprize.org]
- 6. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development | Semantic Scholar [semanticscholar.org]
- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
6-Chloro-2-fluoro-3-methylaniline synthesis yield improvement
An essential precursor in the development of advanced pharmaceuticals and agrochemicals, 6-Chloro-2-fluoro-3-methylaniline is a molecule whose efficient synthesis is of paramount importance. Achieving high yields of this compound, however, can be challenging due to a multi-step pathway involving sensitive intermediates and competing side reactions.
This technical support center is designed for researchers, chemists, and process development professionals. It provides a structured, in-depth guide to troubleshoot common issues and optimize the synthesis of this compound, ensuring both high yield and purity. Our approach is grounded in mechanistic principles and field-proven methodologies.
Overall Synthetic Workflow
The most common and industrially relevant pathway to this compound involves a two-step process starting from 2-Chloro-6-fluorotoluene. The process first introduces a nitro group, which is then subsequently reduced to the target aniline.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Part 1: Nitration of 2-Chloro-6-fluorotoluene
Question: I am experiencing low yields during the nitration of 2-chloro-6-fluorotoluene. What are the common causes and how can I fix them?
Answer: Low yields in this electrophilic aromatic substitution are typically due to incorrect reaction conditions or the formation of unwanted isomers and di-nitro byproducts.
-
Causality: The directing effects of the chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups on the aromatic ring influence the position of nitration. While the desired product is 2-chloro-6-fluoro-3-nitrotoluene, improper temperature control or acid ratios can lead to the formation of other isomers or di-nitrated products. An optimized process for a similar compound, 3,4-dichloronitrobenzene, showed that minimizing di-nitro byproducts was crucial for safety and yield on an industrial scale[1].
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄). Exothermic reactions can easily lead to over-nitration if the temperature is not strictly controlled.
-
Acid Ratio and Concentration: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). Use concentrated acids to avoid introducing water, which can deactivate the nitronium ion. A typical ratio is a slight excess of sulfuric acid.
-
Addition Rate: Add the nitrating agent dropwise to the solution of 2-chloro-6-fluorotoluene. A slow addition rate ensures that the heat generated can be effectively dissipated, preventing temperature spikes.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–10 °C | Minimizes byproduct formation (isomers, di-nitration). |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Maximizes nitronium ion (NO₂⁺) generation. |
| Addition | Slow, dropwise | Prevents dangerous exotherms and side reactions. |
| Monitoring | TLC / GC | Allows for timely quenching to maximize yield. |
Part 2: Reduction of 2-Chloro-6-fluoro-3-nitrotoluene
The reduction of the nitro group is the most critical step and often the primary source of yield loss.
Question: My reduction of 2-chloro-6-fluoro-3-nitrotoluene is incomplete or stalling. How can I drive it to completion?
Answer: An incomplete reduction is often due to catalyst deactivation, insufficient reducing agent, or poor reaction kinetics.
-
Causality: The reduction of a nitroarene to an aniline is a multi-step process that proceeds through nitroso and hydroxylamine intermediates[2]. The catalyst surface or reducing agent can be consumed or deactivated before the reaction is complete.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading (for Catalytic Hydrogenation):
-
Ensure you are using a high-quality catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide[3].
-
Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Ensure the catalyst is not poisoned. Sulfur-containing compounds are known poisons for palladium catalysts.
-
-
Reducing Agent Stoichiometry (for Metal/Acid Reduction):
-
Temperature and Pressure:
-
Question: I am observing significant dehalogenation (loss of chlorine) during the reduction. How can I prevent this?
Answer: Dehalogenation is a common and problematic side reaction during the catalytic hydrogenation of halogenated nitroarenes.
-
Causality: The palladium catalyst used for hydrogenation is also highly effective at catalyzing hydrodehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond. This leads to the formation of 2-fluoro-3-methylaniline as a major impurity. Studies on similar compounds have shown dehalogenation can be a significant issue[6].
-
Solutions & Mitigation Strategies:
-
Switch to a Different Reduction Method: This is the most effective solution. Metal/acid reductions are highly chemoselective and generally do not cause dehalogenation.
-
Modify Hydrogenation Conditions: If catalytic hydrogenation must be used:
-
Use a Different Catalyst: Platinum-based catalysts (like PtO₂) are sometimes less prone to causing dehalogenation than palladium catalysts.
-
Add an Inhibitor: In some cases, controlled addition of a catalyst inhibitor (like morpholine or quinoline) can selectively suppress the dehalogenation reaction, though this requires careful optimization.
-
Lower Temperature and Pressure: Use the mildest conditions possible that still allow for the reduction of the nitro group[6].
-
-
Caption: Troubleshooting decision tree for the nitro reduction step.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is best for synthesizing this compound to maximize yield?
A1: For substrates containing halogen substituents, metal-based reductions are generally superior to catalytic hydrogenation to avoid dehalogenation. The use of activated iron powder with an acid like HCl is a highly reliable and scalable method that is chemoselective for the nitro group and tolerates aromatic halides well[5]. While catalytic hydrogenation with Pd/C is a very "clean" method in terms of workup, the risk of dehalogenation often outweighs this benefit for this specific substrate[6].
| Method | Pros | Cons | Recommendation |
| **Catalytic Hydrogenation (Pd/C, H₂) ** | Clean workup, high efficiency for many substrates. | High risk of dehalogenation (loss of -Cl).[6] | Not recommended for this substrate. |
| Metal/Acid (Fe/HCl) | Excellent chemoselectivity, low cost, no dehalogenation.[5] | Workup involves filtering off iron salts. | Highly Recommended. |
| Metal Salt (SnCl₂) | Mild conditions, tolerates other functional groups.[3] | Stoichiometric tin waste, higher cost. | Good alternative, especially for small-scale synthesis. |
Q2: How should I purify the final product, this compound?
A2: The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Workup: After the reaction is complete (especially for metal/acid reductions), the mixture is typically basified (e.g., with NaOH or Na₂CO₃) to deprotonate the anilinium salt and precipitate iron hydroxides. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Distillation: The crude product is often a liquid or low-melting solid. Vacuum distillation is a highly effective method for purification on a larger scale[4][8].
-
Flash Chromatography: For smaller scales or to remove closely-related impurities, flash chromatography on silica gel is an excellent option[8]. A non-polar/polar solvent system like hexanes/ethyl acetate is typically used.
-
Recrystallization: If the final product is a solid and a suitable solvent system can be found, recrystallization can be used to achieve high purity[8].
Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. A stain (e.g., potassium permanganate or UV light) can be used for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting material and the appearance of the product. It can also identify volatile impurities, such as the dehalogenated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the C-F bond.
Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Hydrochloric Acid
This protocol is adapted from general procedures for the reduction of nitroarenes with iron.[4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (4.0 eq.) and ammonium chloride (1.0 eq.) to a mixture of ethanol and water (e.g., 4:1 ratio).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Addition of Substrate: Dissolve 2-Chloro-6-fluoro-3-nitrotoluene (1.0 eq.) in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension over 30-60 minutes.
-
Reaction: Maintain the reaction at reflux, monitoring by TLC or GC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate until the mixture is basic (pH > 8) to precipitate iron salts.
-
Extraction: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography.
References
-
D. H. D. T. H. T. T. L. N. D. T. N. P. T. H. N. D. T. H. T. T. L. N. T. L. D. H. D. T. H. T. T. L. N. (2021). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]
-
Reduction of nitro compounds. (2023, September 21). In Wikipedia. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Isherwood, F., & Hii, K. K. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3511–3520. [Link]
-
Farooqi, Z. H., Begum, R., & Tauseef, M. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research International, 24(8), 6999–7011. [Link]
-
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patentscope. Retrieved January 12, 2026, from [Link]
-
Preparation of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
2-Chloro-6-fluorotoluene. (2022, May 17). In Wikipedia. [Link]
-
Wen, F., Zhu, Y., & Li, X. (2011). Kinetics of 2-chloro-6-nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. Advanced Materials Research, 233-235, 1373-1377. [Link]
-
Synthesis of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Preparation of amines. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
-
The Gabriel Synthesis. (2024, June 5). Master Organic Chemistry. [Link]
-
24.6 Synthesis of Amines. (2023, September 20). OpenStax. [Link]
-
Preparation of Amines. (2024, October 26). Save My Exams. [Link]
-
Synthesis of 2,6-dichloro-3-methylaniline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.
-
2-Chloro-6-nitrotoluene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2024). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]
-
Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthetic method of 3-chloro-2-methylaniline. (n.d.). Patsnap. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: 3-Chloroaniline. (2024, March 31). Carl ROTH. [Link]
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. (n.d.). Google Patents.
-
3-Chloro-2-methylaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: 3-Chloro-2-methylaniline. (2025, December 18). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylaniline
Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026
Welcome to the technical support guide for the purification of 6-Chloro-2-fluoro-3-methylaniline. This document is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. As a substituted aniline, its purity is paramount for successful downstream applications, yet its purification can present unique challenges, from discoloration due to aerial oxidation to the separation of closely related impurities. This guide provides in-depth, field-proven solutions to common issues in a direct question-and-answer format, grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the purification of this compound.
Q1: My freshly synthesized this compound is a dark brown or reddish liquid/solid. What causes this and how can I remove the color?
A1: This is the most frequent issue with anilines. The discoloration is almost always due to the formation of highly colored, high-molecular-weight by-products from aerial oxidation.[1][2][3] The aniline functional group is highly susceptible to oxidation, a process that can be accelerated by light and trace metal impurities.
Solutions:
-
Vacuum Distillation: This is the most effective method for removing non-volatile, polymeric oxidation products.[4] By significantly lowering the boiling point under vacuum, thermal degradation is minimized, yielding a colorless or pale-yellow distillate.[4][5]
-
Activated Charcoal Treatment: For minor color impurities, treatment with activated charcoal can be effective.[6] Dissolve the crude product in a suitable hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.[6] The purified compound is then recovered by crystallization.
-
Conversion to Hydrochloride Salt: Non-basic colored impurities can be removed by dissolving the aniline in an acidic solution (e.g., dilute HCl) to form the water-soluble hydrochloride salt. The aqueous layer can then be washed with an organic solvent (like diethyl ether or dichloromethane) to extract non-basic impurities.[7] Afterward, the aqueous layer is basified (e.g., with NaOH) to regenerate the free aniline, which is then extracted, dried, and concentrated.[6][7]
Q2: What are the typical impurities I should expect in my crude this compound, and where do they come from?
A2: Impurities can originate from starting materials, side reactions during synthesis, or degradation upon storage.[1] Understanding their origin is key to selecting an appropriate purification strategy.
| Impurity Type | Common Examples | Origin | Recommended Removal Method |
| Process-Related | Unreacted 6-chloro-2-fluoro-3-nitrotoluene | Incomplete reduction reaction.[8][9] | Column Chromatography, Acid-Base Extraction |
| Regioisomers (e.g., 4-Chloro-2-fluoro-5-methylaniline) | Poor regioselectivity in precursor synthesis.[10] | Column Chromatography, Fractional Distillation | |
| Residual Solvents (e.g., Toluene, Methanol) | From reaction or workup steps.[1] | Vacuum Distillation, Drying under High Vacuum | |
| Degradation | Oxidation Products (Polymeric materials) | Aerial oxidation of the amine group.[1][2] | Vacuum Distillation, Charcoal Treatment[4][6] |
| Elemental | Trace Metals (e.g., Fe, Ni, Pd) | Remnants from catalysts used in synthesis (e.g., nitro reduction).[1][8] | Filtration, Column Chromatography |
Q3: Which purification method—distillation, chromatography, or recrystallization—is best for my needs?
A3: The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Caption: Decision workflow for selecting a purification method.
-
Vacuum Distillation: Best for removing non-volatile (polymeric, salt) impurities and for large-scale purification where chromatography is impractical.[8] It is particularly effective for removing color.[4]
-
Flash Column Chromatography: The gold standard for separating compounds with different polarities, such as regioisomers or unreacted starting materials.[5][6] It offers very high purity but can be less practical for multi-gram scales.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid product.[11] It is highly scalable and cost-effective if a suitable solvent system can be identified.
Q4: My this compound is streaking or sticking to the column during silica gel chromatography, leading to poor separation and low yield. What is happening?
A4: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel has a slightly acidic surface (due to silanol groups, Si-OH), which can strongly and sometimes irreversibly bind to the basic lone pair of the aniline's nitrogen atom.[1][12]
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate).[1] The TEA will compete with your aniline for the acidic sites on the silica, preventing your product from sticking and improving peak shape.
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[1] Alternatively, commercially available deactivated silica gels can be used.
-
TLC Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate. Let it sit on the plate for an hour before developing it. If you observe significant streaking or new spots that weren't present initially, it's a strong indicator that the compound is unstable on silica and that a modified approach is necessary.[1]
Q5: How do I select an appropriate solvent system for the recrystallization of this compound?
A5: The golden rule of recrystallization is "like dissolves like." The ideal solvent will dissolve your compound poorly at room temperature but very well at elevated temperatures.[11] For a substituted aniline, which has moderate polarity, solvents like hexanes, heptane, or toluene, or a mixed solvent system, are good starting points.
Systematic Approach for Solvent Selection:
-
Single Solvent Screening:
-
Place ~20-30 mg of your crude material in a test tube.
-
Add a non-polar solvent (e.g., Hexane) dropwise at room temperature. If it dissolves readily, the solvent is too good.
-
If it doesn't dissolve, heat the mixture. If it dissolves completely when hot and crystallizes upon cooling, you have found a good solvent.
-
Repeat with solvents of increasing polarity (e.g., Toluene, Ethyl Acetate, Ethanol).
-
-
Mixed Solvent System:
-
If no single solvent is ideal, use a binary mixture. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate).
-
Slowly add a "poor" solvent (one in which it is insoluble, e.g., Hexane or Pentane) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to make it clear again, then allow it to cool slowly.
-
Section 2: Troubleshooting Guide: In-Depth Scenarios
Scenario 1: A persistent impurity peak is visible in my GC/MS analysis post-purification.
-
Problem: After careful purification, a consistent impurity remains, often with a similar mass spectrum to the main product.
-
Possible Cause: This is highly indicative of a regioisomer, which often has very similar polarity and boiling point, making separation difficult.[6]
-
Troubleshooting Steps:
-
Optimize Chromatography: Switch to a higher-resolution system. Use a longer column or a shallower solvent gradient in your flash chromatography. For GC, use a longer capillary column with a slower temperature ramp.
-
Alternative Technique: If chromatography fails, fractional distillation under high vacuum may succeed if there is a slight difference in boiling points.[6]
-
Derivatization: For analytical confirmation, consider derivatizing the sample (e.g., via acetylation of the amine). The resulting derivatives may have different fragmentation patterns or chromatographic retention times, confirming the presence of an isomer.
-
Scenario 2: My product "oils out" instead of crystallizing during recrystallization.
-
Problem: Upon cooling the recrystallization solution, the product separates as an oily liquid instead of forming solid crystals.
-
Possible Causes:
-
The solution is too supersaturated, or the cooling is too rapid.[11]
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The presence of impurities is depressing the melting point.
-
-
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving the compound at a high temperature, allow the flask to cool slowly to room temperature before inducing crystallization in an ice bath.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more of the "good" solvent (if using a mixed system) or simply more solvent (if using a single system) to reduce the saturation, and cool again slowly.[11]
-
Change Solvent: Select a solvent with a lower boiling point.[11]
-
Seed the Solution: Add a single, pure crystal of the product to the cooled solution to induce nucleation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
This protocol is ideal for removing colored, high-boiling, or non-volatile impurities from 1 g to 100 g of crude material.
Caption: Workflow for vacuum distillation of anilines.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are clean and lightly greased to ensure a good seal.[4]
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a high-vacuum pump. Slowly open the vacuum source and allow the system to evacuate fully. Initial bubbling from dissolved gases is normal.[4]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using an oil bath.
-
Distillation: The product will begin to distill and condense. Record the vapor temperature and pressure; this is the boiling point at that reduced pressure. Collect the main fraction that distills over a narrow temperature range.[5]
-
Termination: Stop the distillation when the temperature begins to rise or drop sharply, or when the material in the distillation flask begins to darken or char.
-
Cooling: Remove the heating bath and allow the apparatus to cool to room temperature before carefully venting the system, preferably with an inert gas like nitrogen or argon.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for separating impurities with different polarities on a 1-5 g scale.
-
Eluent Preparation: Prepare an eluent system, typically a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Dichloromethane). Add 0.5% triethylamine to this mixture to prevent streaking.[1] Determine the optimal ratio using TLC.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent mixture. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Safety & Handling
-
Toxicity: this compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[13][15]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[13][14]
-
Storage: The material can darken over time due to oxidation.[13][15] For long-term storage, store in an amber bottle under an inert atmosphere (Nitrogen or Argon) in a cool, dark place to maintain purity.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- ChemicalBook. (n.d.). This compound synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
- LookChem. (n.d.). Purification of Aniline.
- StackExchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?
- Chem Service. (2016). SAFETY DATA SHEET - 3-Chloro-2-methylaniline.
- Reddit. (2014). Purify and dry aniline?
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Fluoro-N-methylaniline.
- Texium. (2020). Vacuum Distillation of Aniline.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-o-toluidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloro-2-methyl aniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-2-methyl aniline.
- Journal of Scientific Research. (n.d.). Thin Layer Chromatography of Aromatic Amines.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Benchchem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?
- PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. texiumchem.com [texiumchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. prepchem.com [prepchem.com]
- 9. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 6-Chloro-2-fluoro-3-methylaniline
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-Chloro-2-fluoro-3-methylaniline. Control of impurity profiles is critical for downstream applications, particularly in pharmaceutical and agrochemical development.[1] This document provides in-depth, experience-driven answers to common issues related to side product formation, offering both mechanistic explanations and practical troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Side Product Formation
This section addresses the fundamental "why" behind the formation of common impurities during the synthesis of this compound.
Q1: What is the primary synthetic route to this compound, and where do side products typically originate?
The most common and direct synthetic route is the electrophilic aromatic substitution (EAS) chlorination of the precursor, 2-fluoro-3-methylaniline.[1][2] Side products almost exclusively arise from the chlorination reaction itself. The core challenge is controlling the regioselectivity of the incoming chloro group on the aniline ring, which is influenced by three different substituents: an amino (-NH₂), a fluoro (-F), and a methyl (-CH₃) group.
The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond in Cl₂, making it a potent electrophile (Cl⁺).[3][4] The electron-rich aromatic ring of the aniline precursor then attacks this electrophile.[5][6] The primary source of impurities is the formation of constitutional isomers, where the chlorine atom attaches to positions other than the desired C-6 position.
Q2: What are the most common isomeric byproducts, and why do they form?
The formation of isomers is dictated by the directing effects of the existing substituents on the aromatic ring. In electrophilic aromatic substitution, the stability of the intermediate carbocation (the sigma complex or arenium ion) determines the major product.[5] Let's analyze the directing effects for 2-fluoro-3-methylaniline:
-
Amino Group (-NH₂): A very strong activating group and a powerful ortho, para-director due to its ability to donate electron density via resonance.
-
Methyl Group (-CH₃): A weak activating group and an ortho, para-director through inductive effects and hyperconjugation.
-
Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of electron donation via resonance.
When these effects are combined, they create a complex regiochemical challenge. The positions ortho and para to the powerful amino group are strongly favored.
-
Desired Product (6-Chloro-): This results from chlorination at the C-6 position, which is ortho to the amino group.
-
Major Side Product (4-Chloro-): The C-4 position is para to the amino group and is also strongly activated. Therefore, 4-Chloro-2-fluoro-3-methylaniline is the most common and significant isomeric impurity. The steric hindrance from the adjacent methyl group at C-3 may slightly disfavor attack at C-4 compared to C-6, but its formation is electronically favored and should always be anticipated.
The diagram below illustrates the electrophilic attack leading to the desired product and the primary isomeric byproduct.
Caption: Formation of desired product and major side product.
Q3: Can dichlorinated or other over-chlorinated byproducts form?
Yes, though typically as minor impurities. The product, this compound, is still an activated aromatic ring and can undergo a second chlorination if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
Conditions Favoring Dichlorination:
-
High Molar Ratio of Chlorinating Agent: Using more than one equivalent of Cl₂ or another chlorinating agent like N-chlorosuccinimide (NCS).
-
Elevated Temperatures: Higher temperatures increase reaction rates and can overcome the activation energy for a second substitution.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting material has been consumed.
The most likely dichlorinated product would be 4,6-Dichloro-2-fluoro-3-methylaniline , as the remaining open position para to the amino group (C-4) is still highly activated.
Q4: What other potential impurities should I be aware of?
Beyond isomeric and over-chlorinated products, other impurities can include:
-
Unreacted Starting Material: Incomplete reactions will leave residual 2-fluoro-3-methylaniline.[7][8]
-
Oxidation Products: Anilines are susceptible to oxidation, which can form colored impurities, especially if exposed to air for extended periods at elevated temperatures.[9]
-
Solvent and Reagent Residues: Residual solvents or byproducts from the chlorinating agent (e.g., succinimide if using NCS) may be present.
Part 2: Troubleshooting Guide - Identification and Mitigation
This section provides a problem-and-solution framework for tackling common experimental challenges.
Problem: My reaction yields a significant amount (>10%) of the 4-chloro isomer. How can I improve the regioselectivity for the 6-chloro product?
Causality: The high activating power of the amino group at the para position is the root cause. To improve selectivity, you must modulate the reaction conditions to favor the kinetically controlled product or introduce steric hindrance that disfavors the C-4 position.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -10 °C can enhance selectivity. The transition state leading to the 6-chloro isomer may have a lower activation energy, making it the major product under kinetic control.
-
Use a Bulky Chlorinating Agent: While Cl₂ is common, consider a sterically bulkier reagent. This can increase the preference for the less hindered C-6 position over the C-4 position, which is flanked by the methyl group.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with less polar solvents (e.g., dichloromethane, carbon tetrachloride) versus more polar ones (e.g., acetonitrile) to find an optimal balance.
-
Amine Protection (Advanced): For maximum control, the amino group can be temporarily protected as an amide (e.g., an acetamide). The acetyl group is still an ortho, para-director but is less activating than a free amino group. This dramatically tempers the reaction and can improve regioselectivity. The protecting group is then removed via hydrolysis in a subsequent step.
Problem: I see multiple unexpected peaks in my HPLC/GC-MS analysis. How do I proceed with identification?
Causality: Unexpected peaks can be isomers, dichlorinated products, or degradation products. A systematic analytical approach is required for confident identification.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating impurities.
Steps:
-
Mass Spectrometry (MS): Check the mass-to-charge ratio (m/z) of the impurity peaks.
-
If m/z is identical to the desired product, it is an isomer.
-
If m/z is ~34 units higher (Cl-H), it is likely a dichlorinated product.
-
-
Isolate and Characterize: If the impurity is significant, use preparative chromatography to isolate a small sample. Run ¹H NMR and ¹³C NMR to determine the structure definitively by analyzing the coupling patterns and chemical shifts of the aromatic protons.
-
Reference Standards: If available, inject standards of suspected impurities (e.g., unreacted starting material) to confirm their retention times.
Problem: How can I effectively remove the 4-chloro isomer from my final product?
Causality: Isomers often have very similar physical properties, making separation challenging.
Solutions:
-
Flash Column Chromatography: This is the most reliable method. The slight difference in polarity between the 6-chloro and 4-chloro isomers is usually sufficient for separation on silica gel. A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) is effective. A shallow gradient is recommended to maximize resolution.[10]
-
Recrystallization: This can be effective if one isomer is significantly more abundant than the other. The major isomer will crystallize out, leaving the minor isomer in the mother liquor. This requires careful solvent screening to find a system where the desired product has low solubility at cold temperatures and impurities have high solubility.
-
Distillation: While the boiling points of the isomers are likely very close, fractional distillation under high vacuum may be possible for large-scale purification, though it is often less effective than chromatography for achieving high purity.[10]
Part 3: Key Experimental Protocols
These protocols provide a starting point for synthesis and analysis. Always perform a thorough safety assessment before beginning any experiment.
Protocol 3.1: Synthesis of this compound
Materials:
-
2-Fluoro-3-methylaniline (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-3-methylaniline in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or HPLC (approx. 1-3 hours).
-
Upon completion (disappearance of starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to separate the isomers.[10]
Protocol 3.2: Analytical Workflow for Impurity Profiling using HPLC-UV
This protocol is designed to separate the starting material, the desired product, and the primary 4-chloro isomer.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| Column Temp. | 30 °C |
Table 2: HPLC Gradient Elution
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 15.0 | 80 |
| 18.0 | 80 |
| 18.1 | 20 |
| 20.0 | 20 |
Expected Elution Order: 2-Fluoro-3-methylaniline (most polar, earliest elution) -> this compound -> 4-Chloro-2-fluoro-3-methylaniline (least polar, latest elution).
References
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Doc Brown's Chemistry . Aromatic chlorination bromination electrophilic substitution. Available from: [Link]
-
YouTube - The Organic Chemistry Tutor . Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available from: [Link]
-
Michigan State University Chemistry . Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
YouTube - ChemHelp ASAP . Halogenation of aromatic rings by EAS reactions. Available from: [Link]
-
University of Calgary Chemistry . Reactions of Aromatic Compounds. Available from: [Link] (Note: This is a representative link for general EAS mechanisms as the original source link was not fully descriptive).
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PrepChem.com . Preparation of 3-chloro-2-methylaniline. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Available from: [Link]
-
Fisher Scientific . 2-Fluoro-3-methylaniline, 97%. Available from: [Link]
-
Patsnap . Synthetic method of 3-chloro-2-methylaniline. Available from: [Link]
-
PubChem . 3-Chloro-2-methylaniline. Available from: [Link]
- Google Patents. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Carl ROTH . Safety Data Sheet: 3-Chloroaniline. Available from: [Link]
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-3-methylaniline | 1978-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. 2-Fluoro-3-methylaniline | 1978-33-2 | FF32692 | Biosynth [biosynth.com]
- 8. 2-Fluoro-3-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 9. carlroth.com [carlroth.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with a particularly demanding substrate class: electron-deficient anilines. The presence of both an electron-withdrawing group (EWG) and a potentially coordinating aniline moiety on the aryl halide partner introduces unique mechanistic hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve optimal results.
The Challenge: A Dichotomy of Reactivity
Electron-deficient anilines, such as nitroanilines or cyanoanilines, present a chemical paradox. The electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) enhances the electrophilicity of the aryl halide, which should, in principle, accelerate the rate-limiting oxidative addition step of the catalytic cycle.[1][2] However, chemists often observe low yields or complete reaction failure. This is because other factors come into play:
-
Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Slow Transmetalation: While oxidative addition may be favorable, the subsequent transmetalation step can become the new rate-determining step, especially if the boronic acid partner is also electron-deficient.
-
Competing Side Reactions: These substrates are often prone to side reactions like dehalogenation (hydrodehalogenation) and protodeboronation of the coupling partner.[4][5]
This guide will dissect these issues and provide robust solutions.
Troubleshooting Guide & FAQs
Part 1: Low to No Product Conversion
This is the most frequent issue. Before extensive optimization, always confirm the quality of your reagents (boronic acid, base, solvent) and ensure an inert atmosphere has been rigorously maintained. Oxygen contamination is a notorious culprit for catalyst decomposition and boronic acid homocoupling.[6]
Q1: My reaction has stalled with mostly starting material remaining. What is the likely cause and first fix?
Answer: Stalled reactions with electron-deficient anilines often point to an issue with the catalyst's stability or its activity towards the specific substrate. The primary suspects are the ligand and the base.
The electron-withdrawing nature of your aniline makes the aryl halide "electron-poor," facilitating oxidative addition. However, the aniline's basicity, even if weak, can interfere with the catalyst. The solution is to use a catalyst system that is both highly active and sterically shielded to prevent unwanted coordination.
Core Strategy: Employ Bulky, Electron-Rich Ligands.
Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging substrates.[7] You need ligands designed to accelerate the key steps of the catalytic cycle while providing steric bulk around the palladium center.
-
Buchwald Biaryl Phosphine Ligands: These are the gold standard for difficult couplings. Ligands like XPhos , SPhos , and RuPhos possess the ideal combination of steric bulk and electron-donating character to promote both rapid oxidative addition and the crucial reductive elimination step.[5][6][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable palladium complexes, making them highly effective and resistant to deactivation.[5]
Recommended Starting Point:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand | SPhos or XPhos | Excellent track record for electron-poor and sterically hindered substrates.[8] |
| Catalyst Loading | 1-3 mol% | A good starting range for optimization. Can be increased for very difficult cases. |
Q2: I've switched to a Buchwald ligand but my yield is still poor. Could my base be the problem?
Answer: Absolutely. The base plays a multifaceted role in the Suzuki coupling, primarily to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[9][10] For electron-deficient substrates, a poorly chosen base can lead to several failure modes:
-
Insufficient Basicity: A base that is too weak may not promote transmetalation effectively, stalling the catalytic cycle.
-
Side Reactions: Strong, nucleophilic bases (like NaOH or NaOMe) can promote undesired side reactions, including ester hydrolysis if present, or catalyst decomposition.[2][10]
-
Solubility Issues: The base must have some solubility in the reaction medium to be effective.
Core Strategy: Use a Strong, Non-Nucleophilic Base.
For challenging couplings, inorganic bases are generally superior.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is strong enough to promote transmetalation but is generally non-nucleophilic. It is effective in a variety of solvents, including toluene and dioxane.[5]
-
Cesium Carbonate (Cs₂CO₃): Another excellent option, particularly for sterically hindered substrates. Its high solubility in organic solvents can be advantageous.[6]
Avoid weaker bases like Na₂CO₃ or K₂CO₃ as a first choice for these difficult substrates unless a specific protocol calls for them.[11]
Part 2: Major Side Product Formation
If you are forming product but the yield is compromised by impurities, identifying the side products is key to solving the problem.
Q3: I'm observing a significant amount of dehalogenated aniline. How can I suppress this?
Answer: Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[4] It typically occurs after oxidative addition, where the Ar-Pd(II)-X intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated arene.
Primary Causes & Solutions:
-
Source of Hydride: The hydride can originate from amines, water, or alcohols in the reaction mixture.
-
Base Choice: Using a milder base can sometimes reduce the rate of dehalogenation. If you are using a very strong base and observing this side reaction, consider switching from K₃PO₄ to Cs₂CO₃ or even a fluoride source like KF or CsF, which can be effective while minimizing this pathway.[12]
-
Solvent: Ensure your solvents are anhydrous if you suspect water is the culprit.
Q4: My main byproduct is the protonated version of my boronic acid (protodeboronation). What's going wrong?
Answer: Protodeboronation is the cleavage of the C–B bond, and it's a major issue when using electron-deficient or heteroaromatic boronic acids.[5] The presence of water and a base can accelerate this process.
Core Strategy: Protect the Boronic Acid or Control the Reaction Environment.
-
Use Boronic Esters: Pinacol (Bpin) or MIDA esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[5][13] MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition.[14]
-
Employ Anhydrous Conditions: The rigorous exclusion of water can dramatically suppress protodeboronation. Use anhydrous solvents and dry your reagents thoroughly.[5]
-
Use a Rapid Catalyst System: A highly active precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can initiate the catalytic cycle so quickly that the desired cross-coupling outcompetes the slower protodeboronation pathway.[5][6]
Troubleshooting Flowchart: A Decision-Making Workflow
Below is a logical workflow to guide your optimization process.
Caption: A troubleshooting decision tree for optimizing Suzuki couplings.
Recommended General Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient bromoaniline with an arylboronic acid.
Materials:
-
Electron-deficient bromoaniline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane or Toluene (to achieve ~0.1 M concentration)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient bromoaniline (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In the open air, add the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).
-
Inerting: Seal the vial with a septum-containing cap. Evacuate the atmosphere inside the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Pseudo-Solid-State Suzuki-Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. European Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
RSC Publishing. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. [Link]
-
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Mastering the Sandmeyer Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sandmeyer reaction. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this powerful transformation. This guide is designed to provide you with in-depth, field-proven insights to overcome poor reactivity and other common hurdles, ensuring the success of your synthetic endeavors. We will move beyond simple procedural steps to explore the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions about the Sandmeyer reaction to build a solid foundation of understanding.
Q1: What is the underlying mechanism of the Sandmeyer reaction?
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[1][2][3] The reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:
-
Diazotization: The primary aromatic amine is converted to an aryl diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[5]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This transfer initiates the reduction of the diazonium species.[6]
-
Dediazoniation and Aryl Radical Formation: The resulting diazo radical rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to form a highly reactive aryl radical.[7][8][9]
-
Nucleophilic Attack and Catalyst Regeneration: The aryl radical then reacts with a copper(II) halide (formed in the initial SET step) to yield the final aryl halide product and regenerate the copper(I) catalyst.[4][10]
Q2: What is the scope of the Sandmeyer reaction?
The Sandmeyer reaction is broadly applicable for synthesizing a variety of substituted aromatic compounds. The most common transformations include:
-
Halogenation: Introduction of chloro, and bromo groups using CuCl and CuBr, respectively.[1][11]
-
Cyanation: Formation of aryl nitriles (benzonitriles) using CuCN.[1][11]
-
Hydroxylation: Synthesis of phenols using copper(I) oxide (Cu₂O) or aqueous copper salts.[1][4]
-
Trifluoromethylation: A "Sandmeyer-type" reaction to introduce a -CF₃ group, which is highly valuable in medicinal chemistry.[1][4]
It's important to note that while iodination and fluorination of aryl diazonium salts are possible, they typically do not require a copper catalyst and are therefore not strictly considered Sandmeyer reactions.[1][12] Iodination is often achieved with potassium iodide (KI)[12], while fluorination is accomplished via the Balz-Schiemann reaction using fluoroboric acid (HBF₄).[11][13]
Troubleshooting Guide: Overcoming Poor Reactivity
This section provides solutions to common problems encountered during the Sandmeyer reaction, focusing on the causality behind each issue and providing actionable protocols.
Issue 1: Low or No Product Yield - The Diazonium Salt is Decomposing.
Symptoms: Vigorous gas evolution (N₂) before the addition of the copper catalyst, formation of dark, tarry byproducts, or the presence of phenols in the final product.
Root Cause Analysis: Aryl diazonium salts are notoriously unstable, particularly at elevated temperatures.[14][15] Decomposition of the diazonium salt prior to its reaction with the copper catalyst is a primary cause of low yields. In aqueous solutions, most diazonium salts are unstable above 5°C.[16]
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[15][16][17][18]
-
Action: Use an ice-salt bath to maintain the temperature below 5°C throughout the diazotization and subsequent addition to the copper salt solution.
-
-
In Situ Generation and Immediate Use: Diazonium salts should be generated in situ and used immediately in the subsequent Sandmeyer step.[19] They should never be isolated and stored in a dry state as they can be explosive.[16]
-
Action: Prepare the diazonium salt solution and add it promptly to the pre-cooled solution of the copper(I) catalyst.[18]
-
-
Stoichiometry of Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions.[16]
-
Action: Carefully calculate and weigh the required amount of sodium nitrite. After the reaction, check for excess nitrous acid using starch-iodide paper and quench it if necessary.[16]
-
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5°C | Minimizes premature decomposition of the unstable diazonium salt.[15][16] |
| Reaction Time | Use Immediately | Prevents degradation of the diazonium salt over time.[19] |
| Sodium Nitrite | ~1.0-1.1 equivalents | Avoids side reactions and ensures complete diazotization.[16] |
Issue 2: The Reaction is Sluggish or Incomplete.
Symptoms: The starting material (aryl amine) remains after the reaction, and the evolution of nitrogen gas is slow or ceases prematurely.
Root Cause Analysis: The activity of the copper(I) catalyst is paramount for the Sandmeyer reaction to proceed efficiently. If the catalyst is inactive or if the reaction conditions are not optimal, the single electron transfer step will be hindered.
Troubleshooting Protocol:
-
Catalyst Quality: Copper(I) salts can oxidize to the less active copper(II) state upon exposure to air.
-
Action: Use freshly prepared or commercially available high-purity copper(I) salts. Ensure the copper(I) salt is fully dissolved or suspended in the appropriate acid before adding the diazonium salt solution.[18]
-
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.
-
Substrate Electronics: Electron-withdrawing groups on the aromatic ring can make the diazonium salt more stable but also less reactive.
-
Action: For electron-deficient substrates, slightly elevated temperatures (e.g., room temperature to 40°C) after the initial addition may be required to drive the reaction to completion. However, this must be done cautiously to avoid explosive decomposition.[16]
-
Issue 3: Formation of Undesired Byproducts.
Symptoms: The presence of biaryl compounds, phenols, or azo coupling products in the crude reaction mixture.
Root Cause Analysis: The highly reactive aryl radical intermediate can participate in several competing reaction pathways if not efficiently trapped by the copper(II) halide.
Troubleshooting Protocol:
-
Biaryl Formation (Gomberg-Bachmann Reaction): This occurs when the aryl radical reacts with the aromatic solvent or another aryl radical.[20]
-
Action: Ensure a sufficient concentration of the copper(II) halide is present to rapidly trap the aryl radical. Using a stoichiometric amount of the copper(I) salt, rather than a catalytic amount, can help maintain a high concentration of the active copper species.[1]
-
-
Phenol Formation: This is a common side reaction, especially in aqueous media, where the diazonium salt reacts with water.[5]
-
Azo Coupling: The diazonium salt can act as an electrophile and react with the electron-rich starting amine to form an azo compound.
-
Action: Ensure the reaction medium is sufficiently acidic. High acidity protonates the starting amine, deactivating it towards electrophilic attack by the diazonium salt.[11]
-
References
-
Why are diazonium salts not stored, and what is the reason behind their instability? - Quora. (2018). Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. Retrieved from [Link]
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1045-1053. Retrieved from [Link]
-
Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. Retrieved from [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Retrieved from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction - GeeksforGeeks. (2025). Retrieved from [Link]
-
recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review - Ask this paper | Bohrium. (2021). Retrieved from [Link]
-
Cowdrey, W. A., & Waters, W. A. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 242(1228), 16-27. Retrieved from [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - ACS Publications. (2020). Retrieved from [Link]
-
Sandmeyer Reaction Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved from [Link]
-
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7735-7740. Retrieved from [Link]
-
Catalyst is Used in the Sandmeyer Reaction - Unacademy. (n.d.). Retrieved from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.). Retrieved from [Link]
-
Why use potassium iodide instead of copper iodide in Sandmeyer reaction? - Chemistry Stack Exchange. (2015). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - R Discovery. (2021). Retrieved from [Link]
-
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. (n.d.). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. (2021). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - OUCI. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction (video) | Khan Academy. (n.d.). Retrieved from [Link]
-
Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. (2019). Retrieved from [Link]
-
Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. (2024). Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. jk-sci.com [jk-sci.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Khan Academy [khanacademy.org]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]
Technical Support Center: Chiral Resolution of Aniline Enantiomers by HPLC
Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the resolution of aniline enantiomers. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges in chiral separations.
Introduction to Chiral Separations of Anilines
The separation of aniline enantiomers is a critical task in pharmaceutical development and chemical synthesis, as the biological activity of each enantiomer can vary significantly.[1] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.[2] The core principle lies in the formation of transient diastereomeric complexes between the aniline enantiomers and the chiral selector of the stationary phase, leading to differential retention and, thus, separation.[3] This guide will walk you through common issues and optimization strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - No or Poor Resolution
Question 1: I am not seeing any separation of my aniline enantiomers. Where do I start troubleshooting?
Answer: Achieving baseline resolution begins with the appropriate selection of the Chiral Stationary Phase (CSP). If you observe co-eluting peaks, the primary suspect is a lack of differential interaction between your aniline enantiomers and the chosen CSP.
Expert Insight: The basic nature of the primary amine in aniline derivatives necessitates specific types of chiral selectors for effective interaction. Not all CSPs are created equal for this class of compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Recommended Action: CSP Screening
For aniline and other primary amines, the following CSPs are excellent starting points:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are highly versatile. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are known to be effective for a wide range of racemates, including primary amines.[4][5]
-
Crown Ether-based CSPs: These are specifically designed for the enantioseparation of compounds with primary amino groups, such as amino acids and primary amines.[4][6] The chiral recognition mechanism involves the complexation of the protonated primary amine within the crown ether cavity.
-
Cyclofructan-based CSPs: These have also shown high success rates in separating primary amines, particularly in the polar organic mode.[7]
Section 2: Mobile Phase Optimization
Question 2: I have some initial separation, but the resolution is poor (Rs < 1.5). How can I improve it by modifying the mobile phase?
Answer: The mobile phase is a powerful tool for modulating the interactions between the analyte and the CSP. For basic compounds like anilines, the addition of a basic modifier is often crucial.
Expert Insight: The primary amine of aniline can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to poor peak shape (tailing) and reduced resolution. A basic additive in the mobile phase will compete for these active sites, improving the chromatography.[8]
Key Mobile Phase Parameters for Aniline Separations:
| Parameter | Recommendation for Aniline Derivatives | Rationale |
| Organic Modifier | Screen Methanol, Ethanol, and Isopropanol. | The choice of alcohol can alter the hydrogen bonding interactions with the CSP, significantly affecting selectivity. |
| Basic Additive | Add 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA). | Suppresses undesirable interactions with silanol groups, leading to improved peak symmetry and resolution.[9] |
| Acidic Additive | Generally not recommended for basic anilines unless using a specific CSP that requires it. | Can protonate the aniline, but basic additives are usually more effective for improving peak shape. |
| Mode of Separation | Normal Phase (e.g., Hexane/Ethanol) or Polar Organic (e.g., Acetonitrile/Methanol). | Polysaccharide CSPs are versatile and can be used in different modes, which can dramatically alter selectivity.[1] |
Step-by-Step Protocol for Mobile Phase Optimization:
-
Establish a Baseline: Start with a simple mobile phase, for example, Hexane/Isopropanol (90/10 v/v) for normal phase.
-
Introduce a Basic Modifier: Add 0.1% DEA to the mobile phase. Observe the impact on peak shape and resolution.
-
Vary the Alcohol Modifier: Systematically change the alcohol (e.g., to Ethanol or Methanol) while keeping the basic additive constant.
-
Adjust Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). This will affect retention times and can also influence resolution.
-
Consider Alternative Basic Additives: In some cases, other amines like butylamine or ethanolamine can provide better peak shape and resolution than DEA.[9]
Section 3: Troubleshooting Common Chromatographic Problems
Question 3: My peaks are splitting. What are the likely causes and how can I fix this?
Answer: Peak splitting in chiral HPLC can be particularly perplexing. The causes can range from chemical effects to issues with the HPLC system itself.
Expert Insight: For chiral separations, a common cause of peak splitting is the "solvent effect," where the sample is dissolved in a solvent much stronger than the mobile phase. This can cause the sample to spread on the column before the separation begins.
Troubleshooting Decision Tree for Peak Splitting:
Caption: Decision tree for troubleshooting split peaks.
Recommended Actions:
-
Sample Solvent: Always try to dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.
-
Column Contamination or Void: A void at the head of the column can cause the sample band to split. Try reversing and flushing the column (if the manufacturer permits). If the problem persists, the column may need to be replaced.
-
Blocked Frit: A partially blocked inlet frit can lead to a non-uniform flow of the mobile phase, causing peak distortion. Replacing the frit or the column is the solution.
Question 4: How does temperature affect the resolution of my aniline enantiomers?
Answer: Temperature is a critical but often overlooked parameter in chiral method development. It influences the thermodynamics of the interaction between the enantiomers and the CSP.
Expert Insight: The effect of temperature on chiral separations is not always predictable. In some cases, decreasing the temperature enhances resolution by increasing the stability of the transient diastereomeric complexes. In other instances, increasing the temperature can improve resolution by altering the conformation of the chiral selector. Therefore, it is an empirical parameter that should be systematically investigated.
General Guidelines for Temperature Optimization:
-
Screen a Range: It is advisable to screen a temperature range, for example, from 10°C to 40°C in 5°C or 10°C increments.
-
Lower Temperatures: Often lead to increased retention times and can improve resolution for separations where the enthalpy difference (ΔΔH°) of interaction between the enantiomers and the CSP is significant.
-
Higher Temperatures: Can sometimes improve peak efficiency and, in some cases, even reverse the elution order of the enantiomers.
Question 5: Can I improve resolution by changing the flow rate?
Answer: Yes, especially in chiral chromatography. Chiral stationary phases are often complex, which can lead to slower mass transfer kinetics (a high "C-term" in the van Deemter equation). This means that peak efficiency and, consequently, resolution can be highly dependent on the flow rate.
Expert Insight: For many chiral separations, a lower flow rate can significantly improve resolution. While a standard flow rate for a 4.6 mm ID column is 1.0 mL/min, reducing it to 0.5 mL/min or even lower can sometimes provide the necessary boost in resolution for a difficult separation. This comes at the cost of longer analysis times.
References
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Scilit. (n.d.). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Chiral stationary phases for HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Retrieved from [Link]
-
Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Partition behavior of anilines in bulk-phase and high-performance liquid chromatographic systems: influence on correlation with biological constants. Retrieved from [Link]
-
MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. columnex.com [columnex.com]
- 5. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
Stability issues of 6-Chloro-2-fluoro-3-methylaniline in solution
Technical Support Center: 6-Chloro-2-fluoro-3-methylaniline
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with this compound in solution. It provides in-depth troubleshooting, validated experimental protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Chemical Profile and Inherent Stability Factors
This compound is a substituted aniline, a class of compounds known for their utility as synthetic building blocks and their susceptibility to specific degradation pathways. The stability of this particular molecule is dictated by the interplay of its three substituents on the benzene ring.
-
Amino Group (-NH₂): The primary site of reactivity, susceptible to oxidation.
-
Electron-Withdrawing Groups (EWG): The chloro (-Cl) and fluoro (-F) groups are electronegative and pull electron density away from the ring through the inductive effect. This generally decreases the basicity of the amino group compared to unsubstituted aniline.[1][2]
-
Electron-Donating Group (EDG): The methyl (-CH₃) group donates electron density to the ring, which can slightly counteract the effect of the halogens.[2]
This electronic balance makes the molecule's stability highly dependent on its chemical environment.
| Property | Value |
| CAS Number | 702640-48-0[3] |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Typically a solid or liquid |
| Common Synonyms | 2-Fluoro-6-chloro-3-methylaniline |
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
Q1: Why is my solution of this compound changing color, often turning yellow or brown over time?
This is the most common indicator of degradation. The discoloration is almost always due to oxidation .[4] The amino group is oxidized, leading to the formation of highly colored polymeric or nitro-containing aromatic compounds. This process is often accelerated by:
-
Exposure to Air (Oxygen): Atmospheric oxygen is a primary oxidant for anilines.
-
Exposure to Light: UV light can provide the energy to initiate and catalyze oxidative reactions (photolytic degradation).
-
Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation.
Q2: What are the likely degradation pathways for this compound in solution?
While specific degradation products for this molecule are not extensively documented, the primary pathway is oxidation of the amine. Other potential pathways under specific conditions include reactions with incompatible materials.
Caption: Workflow for a forced degradation study of this compound.
Protocol 4.3: Quantitative Analysis by HPLC-UV for Stability Monitoring
This provides a starting point for a stability-indicating method. Method development and validation are required.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm or scan for optimal wavelength with DAD.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area in stressed samples to the control sample.
-
% Remaining = (Area_stressed / Area_control) * 100
-
Section 5: Data Interpretation
The results from your forced degradation study will provide critical insights. A well-structured table is essential for summarizing your findings.
| Stress Condition | % Parent Compound Remaining | # of Degradation Peaks | Observations (e.g., Color Change) |
| Control | ~100% | 0 | Clear, colorless |
| Acid (0.1M HCl) | >95% | 1 | Slight yellowing |
| Base (0.1M NaOH) | <70% | 3 | Dark brown solution |
| Oxidative (3% H₂O₂) | <20% | >5 | Rapid color change to dark brown |
| Thermal (60°C) | ~90% | 2 | Moderate yellowing |
| Photolytic (UV) | <80% | 4 | Yellow-orange solution |
Interpretation:
-
Significant degradation (<85% remaining) under oxidative and basic conditions is expected for anilines. This confirms the compound is highly sensitive to these conditions.
-
Relative stability in acidic conditions demonstrates the protective effect of protonating the amine group.
-
The analytical method is considered "stability-indicating" if it can separate the parent peak from all major degradation peaks formed under stress.
References
- Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
- TCI AMERICA. (2018). Safety Data Sheet: 2-Fluoro-N-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-6-methylaniline.
- Chem Service. (2016). Safety Data Sheet: 3-Chloro-2-methylaniline.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluoro-N-methylaniline.
- ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2-methylaniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- BLD Pharm. (n.d.). 702640-48-0|this compound.
- PubChem. (n.d.). 3-Chloro-2-methylaniline.
- Autech industry Co.,Limited. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
- Solubility of Things. (n.d.). 3-Chloro-2-methylaniline.
- EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
- ChemicalBook. (2025). 3-Chloro-2-methylaniline - Safety Data Sheet.
- ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Biosynth. (n.d.). 3-Chloro-2-methylaniline.
Sources
Technical Support Center: A Troubleshooting Guide for Scaling Up Aniline Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions from the laboratory to pilot and production scales. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your process development.
Troubleshooting Guide: From Bench to Bulk
Scaling up the synthesis of aniline derivatives is rarely a linear process. What works seamlessly on a 1-gram scale can present significant challenges at 1-kilogram or larger scales. This section addresses common problems encountered during scale-up, providing insights into their root causes and offering practical solutions.
Q1: My reaction yield has significantly dropped after moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can I troubleshoot this?
A significant decrease in yield upon scale-up is a multifaceted problem often rooted in changes to heat and mass transfer dynamics. Inadequate control over these parameters can lead to decreased reaction rates and the formation of byproducts.[1][2]
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing and Mass Transfer:
-
The Problem: As the reactor volume increases, achieving homogenous mixing becomes more challenging. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions.[2][3] This is particularly problematic in heterogeneous reactions involving solid bases or catalysts.[1]
-
Troubleshooting:
-
Stirrer Efficiency: Ensure the mechanical stirrer in the larger reactor is adequate for the increased volume and potential changes in viscosity of the reaction mixture.[1]
-
Baffle Installation: If not already present, consider installing baffles in the reactor to improve turbulence and mixing.
-
Stirring Rate Study: Conduct a study to determine the optimal stirring rate for the larger scale. Monitor impurity profiles at different stirring speeds to identify the point at which byproduct formation is minimized.
-
-
-
Poor Thermal Control:
-
The Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[4] For exothermic reactions common in aniline synthesis, this can lead to an uncontrolled temperature increase, promoting degradation and side reactions.[1][4]
-
Troubleshooting:
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature, not just the jacket temperature.[1]
-
Controlled Reagent Addition: For highly exothermic reactions, add one of the reactants slowly to the reaction mixture to control the rate of heat generation.
-
Jacket Fluid and Flow Rate: Ensure the heat transfer fluid and its flow rate in the reactor jacket are sufficient for effective cooling.[5]
-
-
-
Changes in Reaction Kinetics:
-
The Problem: The longer reaction times often associated with larger scales can allow slower-forming side reactions to become more prominent.[6]
-
Troubleshooting:
-
Kinetic Modeling: If possible, perform kinetic studies at the lab scale to understand the rates of both the desired reaction and key side reactions. This data can help in optimizing reaction time and temperature for the larger scale.
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC) to monitor the progress of the reaction and the formation of impurities. This will help you determine the optimal endpoint for the reaction.
-
-
Q2: I'm observing a new, significant impurity in my scaled-up batch that wasn't present or was negligible in the lab. How do I identify and control it?
The appearance of new impurities on a larger scale is a common challenge and is often linked to the issues of mixing, temperature control, and extended reaction times discussed in the previous question.[7][8] Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product.[9]
Impurity Identification and Control Strategy:
-
Characterization of the Impurity:
-
Isolate the impurity using preparative chromatography (e.g., flash chromatography or preparative HPLC).
-
Characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[10]
-
-
Investigation of Impurity Formation:
-
Process-Related Impurities: These can arise from starting materials, intermediates, reagents, catalysts, or by-products.[7][10] Review the reaction mechanism to hypothesize potential side reactions that could lead to the observed impurity. Common side reactions in aniline derivative synthesis include over-alkylation, dimerization, or reactions with residual starting materials.
-
Degradation Products: These can form due to excessive heat or prolonged reaction times.[7] Compare the impurity profile of a sample from a stressed reaction (e.g., heated for an extended period) with your standard reaction to see if the new impurity is a degradation product.
-
-
Impurity Control Strategies:
-
Optimize Reaction Conditions: Once the source of the impurity is understood, you can adjust the reaction parameters to minimize its formation. This could involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.[1]
-
Purification: If the impurity cannot be completely eliminated through process optimization, a robust purification method is necessary. Recrystallization is often an effective method for removing impurities from solid aniline derivatives.[11]
-
Table 1: Common Impurities in Aniline Derivative Synthesis and Their Potential Sources
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction time and temperature, ensure proper stoichiometry. |
| Over-alkylation/arylation Products | Excess alkylating/arylating agent, high temperature | Use stoichiometric amounts of reagents, control addition rate, lower temperature. |
| Homocoupling Products (e.g., in Suzuki coupling) | Oxygen contamination, inappropriate base | Ensure inert atmosphere, screen different bases.[1] |
| Dehalogenation Products | Hydrogen source (e.g., solvent), catalyst activity | Use anhydrous solvents, select appropriate catalyst. |
| Degradation Products | High temperature, extended reaction time | Lower reaction temperature, monitor reaction to determine optimal endpoint.[7] |
Q3: My catalyst seems to be deactivating much faster on the larger scale. What could be causing this and how can I prevent it?
Catalyst deactivation is a significant issue in many syntheses of aniline derivatives, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][12]
Common Causes of Catalyst Deactivation and Mitigation Strategies:
-
Impurities in Starting Materials or Solvents:
-
Thermal Decomposition:
-
Coking:
-
The Problem: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[13][14]
-
Mitigation:
-
Temperature Control: Avoid excessive temperatures.
-
Catalyst Support: The choice of catalyst support can influence coking. For example, in the hydrogenation of nitrobenzene to aniline, the catalyst support can play a role in deactivation.[14]
-
-
-
Ligand Degradation:
-
The Problem: Phosphine ligands used in many cross-coupling reactions are susceptible to oxidation.
-
Mitigation:
-
Inert Atmosphere: Maintain a rigorous inert atmosphere throughout the reaction.
-
Air-Stable Pre-catalysts: Consider using commercially available, air-stable pre-catalysts for large-scale synthesis.[1]
-
-
Workflow for Diagnosing Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of aniline and its derivatives?
Aniline and many of its derivatives are toxic and can be absorbed through the skin.[15][16] It is crucial to handle these compounds with appropriate safety precautions, especially on a larger scale where the potential for exposure is greater.
-
Toxicity and Handling:
-
Aniline is classified as a poison and can be fatal if swallowed, inhaled, or absorbed through the skin.[16]
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Exothermic Reactions:
-
Many reactions used to synthesize aniline derivatives, such as nitration and reduction, are highly exothermic.[4][17]
-
On a large scale, the risk of thermal runaway increases due to the decreased surface-area-to-volume ratio.[4]
-
Ensure the reactor is equipped with an adequate cooling system and a pressure relief device.
-
Consider performing a reaction calorimetry study to understand the thermal hazards of your process.[5]
-
-
Flammability:
-
Aniline has a flash point of 70°C.[16] While not highly flammable at room temperature, it should be stored away from ignition sources.
-
-
Environmental Considerations:
-
Aniline is harmful to aquatic life.[15] All waste containing aniline must be disposed of according to local regulations.
-
Q2: How do I choose the right solvent for a large-scale crystallization of my aniline derivative?
The choice of solvent is critical for a successful and efficient crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of the purified product.[11]
Solvent Selection Protocol:
-
Solubility Testing:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[11]
-
-
"Like Dissolves Like":
-
The principle of "like dissolves like" is a useful starting point. Anilines with polar substituents may be more soluble in polar solvents.[11]
-
-
Mixed Solvent Systems:
-
If a single solvent is not ideal, a mixed solvent system can be used. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[11] A common example is an ethanol/water mixture.
-
-
Safety and Environmental Profile:
-
For large-scale work, consider the safety (flammability, toxicity) and environmental impact of the solvent.
-
Table 2: Common Solvents for Recrystallization of Aniline Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for anilines with polar functional groups.[11] |
| Ethanol | High | 78 | A versatile polar solvent.[11] |
| Isopropanol | Medium | 82 | Another common alcohol for crystallization. |
| Ethyl Acetate | Medium | 77 | A less polar option than alcohols. |
| Toluene | Low | 111 | Good for less polar aniline derivatives. |
| Heptane | Low | 98 | Often used as an anti-solvent in mixed solvent systems. |
Q3: What are the common methods for synthesizing aniline derivatives, and what are the scale-up considerations for each?
Two of the most common methods for forming the C-N bond in aniline derivatives are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Reaction: An electron-deficient aryl halide reacts with an amine nucleophile. The aromatic ring must be activated by electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions to the leaving group.[18][19][20]
-
Scale-up Considerations:
-
Exotherms: These reactions can be exothermic, requiring careful temperature control.
-
Base: A strong base is often required, which can present handling challenges on a large scale.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used, which can be difficult to remove during workup.
-
-
-
Palladium-catalyzed Buchwald-Hartwig Amination:
-
Reaction: A versatile method for coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex.[1]
-
Scale-up Considerations:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and residual palladium in the final product must be removed to meet regulatory limits, especially for pharmaceuticals.[1]
-
Ligand Sensitivity: The phosphine ligands used are often sensitive to air and moisture, requiring strict inert conditions.[1]
-
Base: A strong, non-nucleophilic base is required, and its choice can significantly impact the reaction.
-
-
Decision Tree for Method Selection:
Caption: Decision tree for selecting a synthetic method.
References
- Synthink. (n.d.). Impurity Profiling in Pharmaceuticals Explained.
- Unknown. (n.d.). Impurity Profiling In Pharmaceuticals: A Review.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up.
- Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
- Simson Pharma Limited. (2023, March 29). Impurity Profiling.
- Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors.
- GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses.
- Benchchem. (n.d.). Catalyst deactivation in the synthesis of N-Allyl-3-(trifluoromethyl)aniline.
- AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
- Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- Fluorotherm™. (2024, November 13). Optimizing Heat Transfer in the Chemical Industry.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- ResearchGate. (2025, August 9). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor | Request PDF.
- Echemi. (2025, July 18). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Aniline and Its Derivatives.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mixing Considerations in Chemical Reactor Scale-Up [comsol.com]
- 3. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 4. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 5. mt.com [mt.com]
- 6. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. globalpharmatek.com [globalpharmatek.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Aniline Diazotization
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the exothermic nature of aniline diazotization. This resource is tailored for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry. Our goal is to equip you with the necessary knowledge to not only execute this reaction safely and efficiently but also to troubleshoot common issues that may arise. The information presented herein is a synthesis of established protocols and practical field experience, grounded in scientific principles to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the management of exotherms during aniline diazotization.
Q1: Why is strict temperature control (0-5 °C) so critical in aniline diazotization?
A1: Maintaining a low temperature, typically between 0-5 °C, is paramount for two primary reasons. Firstly, the diazotization reaction itself is highly exothermic, and low temperatures help to dissipate the heat generated, preventing a runaway reaction.[1] Secondly, the resulting diazonium salts are thermally unstable.[2][3] At temperatures above 5 °C, they can decompose rapidly, sometimes explosively, leading to the evolution of nitrogen gas and the formation of undesirable byproducts such as phenols.[1][3][4] This decomposition not only reduces the yield of the desired product but also poses a significant safety hazard.[3][5]
Q2: My reaction mixture is turning a dark brown or black color. What is the likely cause?
A2: A dark coloration in the reaction mixture often signals the decomposition of the diazonium salt or the occurrence of unwanted side reactions.[2] This is frequently a consequence of the reaction temperature exceeding the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to azo coupling reactions between the newly formed diazonium salt and unreacted aniline, forming colored impurities.[2][6]
Q3: What is the purpose of using an excess of mineral acid in the reaction?
A3: Using a significant excess of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two crucial functions.[6][7] It facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[2][8] Additionally, the high acidity ensures that the primary amine (aniline) is fully protonated. This prevents the unreacted aniline from acting as a nucleophile and coupling with the diazonium salt, which is a common side reaction that forms diazoamino compounds.[6]
Q4: How can I confirm that the diazotization reaction is complete?
A4: A common and effective method to verify the completion of the reaction is to test for a slight excess of nitrous acid.[6] This can be done by taking a small aliquot of the reaction mixture and spotting it onto starch-iodide paper.[6] The appearance of a blue-black color indicates the presence of excess nitrous acid, which signifies that all the aniline has been consumed.[6]
Q5: What should I do if I have excess nitrous acid at the end of the reaction?
A5: Excess nitrous acid can sometimes interfere with subsequent reactions. It can be effectively neutralized by the addition of a small amount of urea or sulfamic acid.[6] These compounds react with nitrous acid to produce nitrogen gas, carbon dioxide, and water, thus removing it from the reaction mixture without affecting the desired diazonium salt.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during aniline diazotization, with a focus on managing the exothermic nature of the reaction.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Rapid Temperature Increase (Runaway Reaction) | 1. Too rapid addition of sodium nitrite. [9] 2. Inadequate cooling. 3. Concentrated reagents. | 1. Slow, dropwise addition of the sodium nitrite solution is crucial. This allows the heat generated by the exothermic reaction to be effectively dissipated by the cooling bath.[9] 2. Ensure the reaction flask is adequately submerged in an ice-salt bath. An ice-salt bath can achieve temperatures below 0 °C, providing a more robust cooling capacity.[2] 3. Use appropriately diluted solutions of aniline and sodium nitrite. This increases the total volume and heat capacity of the reaction mixture, making it easier to control the temperature. |
| Low Yield of Desired Product | 1. Decomposition of the diazonium salt. [4] 2. Incomplete diazotization. [4] 3. Side reactions (e.g., azo coupling). [4] | 1. Strictly maintain the reaction temperature between 0-5 °C. [2] Use the diazonium salt solution immediately in the subsequent step as it is unstable and can decompose over time.[4] 2. Ensure a slight excess of nitrous acid is present at the end of the reaction. Test with starch-iodide paper to confirm.[6] 3. Maintain high acidity. Use at least 2.5-3 equivalents of mineral acid to prevent the coupling of the diazonium salt with unreacted aniline.[6] |
| Formation of an Oily or Tarry Byproduct | 1. Decomposition of the diazonium salt to form phenols. [4] 2. Formation of diazoamino compounds. [6] | 1. Improve temperature control. Phenol formation is a common result of the diazonium salt reacting with water at elevated temperatures.[1] 2. Increase the concentration of the mineral acid. This ensures the complete protonation of the starting aniline, preventing it from reacting with the diazonium salt.[2][6] |
| Solid Precipitates Out of Solution | 1. The aniline salt is not fully soluble in the acid. 2. The diazonium salt is precipitating. [7] | 1. Ensure sufficient acid is used to form the soluble salt of the aniline. Some substituted anilines may have lower solubility.[10] 2. Never allow the diazonium salt to precipitate and dry out. Solid diazonium salts are highly explosive and shock-sensitive.[3][4][7] If precipitation occurs, it may be necessary to use a more dilute solution or a different acid to maintain solubility. |
Experimental Protocols
Protocol 1: Standard Diazotization of Aniline
This protocol outlines a standard laboratory procedure for the preparation of a benzenediazonium chloride solution.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Starch-iodide paper
-
Urea or Sulfamic acid (for quenching)
Procedure:
-
Preparation of the Aniline Solution: In a beaker of appropriate size, dissolve aniline in an excess of dilute hydrochloric acid (a molar ratio of 1 part aniline to 2.5-3 parts HCl is recommended).[6]
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the reaction.[2]
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents to the aniline) in cold distilled water.[6] Cool this solution in the ice bath as well.
-
Diazotization: Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred aniline solution.[9] Monitor the temperature closely and ensure it does not rise above 5 °C.[9] The addition should be slow enough to control the exothermic reaction.[9]
-
Monitoring for Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[9] Test for the presence of a slight excess of nitrous acid using starch-iodide paper. A blue-black color indicates the reaction is complete.[6]
-
Quenching Excess Nitrous Acid (Optional): If necessary, add a small amount of urea or sulfamic acid to the reaction mixture to quench any excess nitrous acid.[6]
-
Immediate Use: The resulting benzenediazonium chloride solution is unstable and should be used immediately in subsequent synthetic steps.[4] WARNING: Do not attempt to isolate the solid diazonium salt, as it is explosive.[4][7]
Visualizing the Process
Diagram 1: Aniline Diazotization Reaction Pathway
The following diagram illustrates the key steps in the conversion of aniline to a benzenediazonium salt.
Caption: The reaction pathway for aniline diazotization.
Diagram 2: Troubleshooting Flowchart for Exothermic Control
This flowchart provides a decision-making tool for managing temperature during the reaction.
Caption: A decision tree for managing temperature during diazotization.
References
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1059–1064.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2017).
- Online Chemistry Notes. (2023).
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- BYJU'S.
- BenchChem. (2025).
- Unacademy.
- American Chemical Society. (1969).
- ResearchGate.
- ElectronicsAndBooks.
- Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5.
- Collegedunia.
- Chemical Education Xchange. (2001).
- BenchChem. (2025).
- Ritter, T. (2025). Making diazonium chemistry safer. C&EN Global Enterprise, 103(18).
- BenchChem. (2025).
- ResearchGate. (2024). Removal of amino in anilines through diazonium salt-based reactions.
- Browne, D. L., et al. (2016).
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Pharmaacademias. (2023).
- Quora. (2019).
- University of California.
- ResearchGate. (2025). Selectivity engineering of the diazotization reaction in a continuous flow reactor.
- Quora. (2019).
- Jansen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Preprint.
- ACS Omega. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection.
- YouTube. (2019). converting anilines to diazoniums ions.
- Supporting Information. Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor.
- Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE.
- Organic Chemistry Portal.
- ResearchGate. (2025). A kinetic study of the diazotization of aniline in dilute sulphuric acid.
- Royal Society of Chemistry. (2021). Selectivity engineering of the diazotization reaction in a continuous flow reactor.
- New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet.
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. maxapress.com [maxapress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of catalyst poisoning in palladium-catalyzed cross-coupling reactions involving sulfur-containing anilines. Our goal is to equip you with the expert knowledge and practical strategies required to overcome these hurdles in your synthetic endeavors.
Part 1: Understanding the Challenge - The "Why" Behind Catalyst Poisoning
This section addresses the fundamental principles of catalyst poisoning by organosulfur compounds.
Q1: Why are sulfur-containing anilines so problematic in palladium-catalyzed cross-coupling reactions?
Answer: The primary issue lies in the strong affinity of sulfur for palladium. Sulfur-containing functional groups, particularly thiols and thioethers, act as potent poisons for palladium catalysts.[1] The lone pair of electrons on the sulfur atom coordinates strongly to the palladium center, forming stable palladium-sulfur bonds.[2] This interaction leads to several detrimental effects:
-
Active Site Blocking: The sulfur atom physically occupies the coordination sites on the palladium catalyst that are necessary for the catalytic cycle (i.e., oxidative addition, transmetalation, and reductive elimination) to proceed.[3]
-
Electronic Deactivation: The strong coordination of sulfur alters the electronic properties of the palladium center, reducing its catalytic activity.
-
Catalyst Decomposition: In some cases, the strong interaction can lead to the formation of inactive palladium sulfides or catalyst agglomeration, effectively removing the active catalyst from the reaction.
This process, known as catalyst poisoning, can lead to partial or total deactivation of the catalyst.[4] The result is often a sluggish or completely stalled reaction, leading to low yields and recovery of starting materials.
Part 2: Diagnosis and Troubleshooting - From Symptoms to Solutions
This section provides a practical guide to identifying and resolving issues in your experiments.
Q2: What are the common symptoms of catalyst poisoning in my reaction?
Answer: Recognizing the signs of catalyst deactivation early can save significant time and resources. Key indicators include:
-
Low or No Conversion: The most obvious sign is the failure of the reaction to proceed to completion, even after extended reaction times or heating.
-
Stalled Reaction: The reaction may start but then stop progressing, as indicated by monitoring techniques like TLC, GC-MS, or LC-MS.
-
Formation of Side Products: You may observe an increase in byproducts such as the homocoupling of your coupling partner (e.g., boronic acid dimerization in Suzuki reactions) or dehalogenation of your starting material.[5]
-
Inconsistent Results: Reactions may work on a small scale but fail upon scale-up, or results may vary significantly between batches. This can point to trace impurities, including elemental sulfur, which has been identified as a potent poison in Suzuki couplings.[6][7]
-
Visual Changes: A change in the reaction mixture's color, such as the formation of a black precipitate (often palladium black), can indicate catalyst decomposition.[3]
Diagram: The Mechanism of Palladium Catalyst Poisoning by a Thioaniline
Caption: Sulfur atom strongly coordinates to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.
Q3: How do I choose the right catalyst and ligand system to minimize poisoning?
Answer: The choice of catalyst and ligand is the most critical factor for success. There is no single "magic bullet," but certain combinations are known to be more robust.
-
Use Electron-Rich, Bulky Ligands: Ligands such as bulky biarylphosphines (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often the best choice.[8][9] The rationale is that these ligands promote the rate-limiting reductive elimination step of the catalytic cycle.[10] By accelerating this final step, the catalyst is quickly regenerated, minimizing the time it spends in a state vulnerable to sulfur coordination.
-
Employ Pre-formed Catalysts (Precatalysts): Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient and rapid generation of the active Pd(0) species. This can be superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, where slow or incomplete activation can leave the palladium susceptible to poisoning before the reaction begins.
-
Consider Bimetallic Catalysts: Research has shown that combining palladium with a second metal, such as platinum, can enhance resistance to sulfur poisoning.[11][12] The electronic modulation between the two metals can reduce the affinity of the active sites for sulfur.
Table 1: Ligand Selection Guide for Cross-Coupling of Sulfur-Containing Anilines
| Ligand Class | Examples | Key Advantages | Best For |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promotes fast reductive elimination; high activity and stability. | Suzuki, Buchwald-Hartwig, Heck |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable complexes with Pd, resistant to high temperatures.[13] | Suzuki, Heck |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often effective but can be less robust than biarylphosphines. | Suzuki |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | Generally less effective due to slower catalytic turnover and higher susceptibility to poisoning. | Not generally recommended |
Q4: My Suzuki-Miyaura coupling of a thioaniline is failing. What should I try first?
Answer: For a failing Suzuki reaction, a systematic troubleshooting approach is crucial.
-
Verify Reagent Quality: Ensure your solvent is rigorously degassed, as oxygen can promote unwanted side reactions like boronic acid homocoupling.[5] Confirm the purity of your thioaniline and boronic acid.
-
Switch to a Robust Catalyst System: If you are using a traditional catalyst like Pd(PPh₃)₄, switch to a more modern system. A good starting point is a second-generation Buchwald precatalyst like SPhos Pd G2 or XPhos Pd G3 (2-5 mol%) with the corresponding ligand.
-
Optimize the Base: The choice of base is critical. A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently a good choice. Avoid hydroxide bases if your substrate has sensitive functional groups.
-
Increase Temperature: Sluggish reactions can sometimes be accelerated by increasing the temperature, but be mindful of potential substrate or catalyst decomposition.
Diagram: Troubleshooting Workflow for a Failing Cross-Coupling Reaction
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions involving sulfur-containing substrates.
Q5: Should I consider protecting the sulfur group?
Answer: Yes, protecting the sulfur-containing group is a valid and often effective strategy. If the sulfur atom is part of a thiol (-SH), it is almost always necessary to protect it to avoid catalyst poisoning.[1]
-
For Thiols (-SH): Common protecting groups include acetyl or pivaloyl (forming a thioester) or converting it to a disulfide. These groups can often be removed after the cross-coupling step.
-
For Thioethers (-SR): Protection is less common but can be achieved by oxidation to the corresponding sulfoxide or sulfone. These groups are significantly less coordinating to palladium than thioethers. The oxidation can be reversed post-coupling if necessary.
This approach adds steps to your synthesis but can dramatically improve the reliability and yield of the cross-coupling reaction.
Part 3: Experimental Protocols
This section provides a robust, generalized starting point for your experiments.
Experimental Protocol: Robust Suzuki-Miyaura Coupling of a Sulfur-Containing Aryl Bromide
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfur-containing aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
-
Reaction Setup:
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox. If a glovebox is not available, assemble the vial under a stream of inert gas (Argon or Nitrogen), then evacuate and backfill with the inert gas three times.
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Poisoning and deactivation of palladium c
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchG
- Catalyst poisoning - Wikipedia. [Source 4]
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Source 5]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Source 6]
- Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF - ResearchG
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. [Source 8]
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [Source 9]
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium - ChemC
- Technical Support Center: Thienylsilane Cross-Coupling Reactions - Benchchem. [Source 12]
- Neighbouring‐Group Effects in Heck Reactions | Request PDF - ResearchG
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. [Source 14]
- Heck Reaction—St
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [Source 16]
- (PDF)
- Sulfur-functionalized N-heterocyclic carbene complexes of Pd(II): syntheses, structures and catalytic activities - PubMed. [Source 18]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Source 19]
- Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchG
- Heck reaction - Wikipedia. [Source 21]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Public
- Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions. [Source 23]
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water tre
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Source 25]
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. [Source 26]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. [Source 28]
- Sulfur Poisoning Effects on Modern Lean NOx Trap C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur-functionalized N-heterocyclic carbene complexes of Pd(II): syntheses, structures and catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylaniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with commercial 6-Chloro-2-fluoro-3-methylaniline. We address common impurities, offer step-by-step purification protocols, and provide troubleshooting advice to help you achieve the desired purity for your critical applications.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. Commercial grades, while suitable for some uses, often contain residual starting materials, isomers, and colored degradation products that must be removed for sensitive synthetic work. This guide is designed to empower you with the knowledge to effectively purify this reagent in your own lab.
Troubleshooting and Purification Guide
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the purification of this compound.
Q1: My commercial this compound is a yellow to dark brown oil/solid. How can I remove the color?
A1: The coloration in anilines is typically due to the presence of oxidized, polymeric, or highly conjugated impurities. These are often present in small amounts but are intensely colored.
Root Cause Analysis: Anilines are susceptible to air oxidation, a process that can be accelerated by light and heat. The resulting impurities are often higher in molecular weight and more polar than the desired product.
Recommended Solution: Recrystallization with Activated Carbon
Recrystallization is highly effective for removing baseline impurities and colored materials. The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cool temperatures. For this compound, a non-polar solvent or a mixed-solvent system is often effective.
Detailed Protocol: Recrystallization from Hexane/Toluene
-
Solvent Selection: Based on the principle of "like dissolves like," a non-polar solvent is a good starting point. Hexane is often used, sometimes with a minimal amount of a co-solvent like toluene to enhance solubility at high temperatures[1].
-
Dissolution: In a fume hood, place your crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Hot Dissolution: Add a small portion of toluene (e.g., 5-10 mL) and gently heat the mixture on a hot plate with stirring. Add hot hexane in small portions until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Decolorization: Turn off the heat and allow the solution to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the solution. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Gently reheat the mixture to a boil for 5-10 minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Dry the purified crystals under vacuum. The product should be a colorless to white crystalline solid[1].
Q2: My initial purity analysis (GC/HPLC) shows several impurity peaks. How do I identify and remove them?
A2: Impurities in commercial this compound often originate from the synthetic route. Common impurities include positional isomers, unreacted starting materials, and byproducts from side reactions.
Likely Impurities:
-
Positional Isomers: Isomers such as 3-Chloro-2-fluoro-6-methylaniline or 5-Chloro-2-fluoro-3-methylaniline can be formed during synthesis.
-
Starting Materials: Depending on the synthetic route, precursors like 2-chloro-6-nitrotoluene or 1-chloro-2-methyl-3-nitrobenzene might be present[2][3].
-
Dehalogenated or other Byproducts: Impurities where the chloro or fluoro group has been lost or replaced.
Recommended Solution: Flash Column Chromatography
For separating compounds with similar polarities, such as isomers, flash column chromatography is the method of choice.[1][4] It offers superior separation power compared to recrystallization or distillation for these types of impurities.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for substituted anilines is a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane)[1][4]. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Q3: The product needs to be exceptionally pure (>99.5%) for a GMP synthesis. Is distillation a viable final polishing step?
A3: Yes, vacuum distillation is an excellent method for achieving high purity, particularly for removing non-volatile impurities or those with significantly different boiling points. It is often used as a final purification step after initial treatment by chromatography or recrystallization.[1]
Key Considerations:
-
Thermal Stability: Anilines can decompose at high temperatures. Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling point.
-
Boiling Point: The boiling point of this compound is reported to be in the range of 120-131 °C at ~20 mmHg[1].
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum work. Use a short-path or Kugelrohr (bulb-to-bulb) apparatus for small quantities to minimize losses. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the pre-purified this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap.
-
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The first few drops (forerun) may contain more volatile impurities and should be discarded. Collect the main fraction in a pre-weighed receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source first and allow the apparatus to cool before slowly re-introducing air to the system.
Data Summary and Comparison
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [5][6] |
| Molecular Weight | 159.59 g/mol | [5][6] |
| Appearance | Colorless oil or white crystalline solid | [1] |
| Boiling Point | ~120-131 °C at 20 mmHg | [1] |
| Purity (Commercial) | Typically 97% | [5] |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Recrystallization | Cost-effective, scalable, excellent for removing colored and baseline impurities. | May not effectively separate isomers; potential for product loss in mother liquor. | Colored impurities, salts, compounds with very different solubility profiles. |
| Flash Chromatography | Excellent separation of compounds with similar properties (isomers). | Requires solvents and silica; can be labor-intensive and harder to scale up. | Positional isomers, starting materials with similar polarity.[4] |
| Vacuum Distillation | Yields very high purity product; effective for removing non-volatile materials. | Requires specialized equipment; compound must be thermally stable. | High-boiling or non-volatile impurities (e.g., salts, polymers).[2] |
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (4°C is typical)[1]. This minimizes oxidation and degradation, which can cause discoloration and the formation of impurities.
Q: What are the primary safety concerns when handling this compound? A: Like many substituted anilines, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Which analytical techniques are best for confirming the purity of the final product? A: A combination of techniques is recommended. Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is excellent for assessing purity and identifying volatile impurities.[9] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.[10] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable.
References
-
Scilit. Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. Available at: [Link]
-
PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Available at: [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]
-
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography? Available at: [Link]
-
EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
- Google Patents.CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]
-
PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available at: [Link]
-
PubChem. 3-Chloro-2-methylaniline. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloroaniline. Available at: [Link]
- Google Patents.CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. scbt.com [scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. epa.gov [epa.gov]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Times for Derivatization of Anilines
Welcome to the Technical Support Center dedicated to the derivatization of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental outcomes by understanding the underlying chemical principles.
Introduction: The "Why" of Aniline Derivatization
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and polymers.[1][2][3] Derivatization, the process of chemically modifying a functional group, is a critical step for several reasons:
-
Protecting Group Strategy: In multi-step syntheses, the highly reactive amino group of aniline can interfere with subsequent reactions. Acetylation, for instance, transforms the activating -NH2 group into the less activating -NHCOCH3 group, allowing for more controlled reactions like mono-substitution on the aromatic ring.[4]
-
Improving Analytical Detection: For analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), derivatization can enhance the volatility, thermal stability, and detectability of aniline analytes.[3][5] This is often necessary for achieving the required sensitivity and peak shape for accurate quantification.[3]
-
Structural Identification: Creating derivatives with known properties can aid in the structural elucidation of unknown aniline compounds.
This guide will focus on optimizing reaction times, a crucial parameter for efficiency and yield in both synthetic and analytical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for anilines?
A1: Acetylation, the reaction of an aniline with an acetylating agent like acetic anhydride or acetyl chloride to form an acetanilide, is one of the most common and well-documented derivatization reactions.[6][7] This reaction is often used in undergraduate organic chemistry labs as a classic example of nucleophilic acyl substitution.[7][8]
Q2: Why is my aniline derivatization reaction so slow?
A2: Several factors can contribute to slow reaction times, including low nucleophilicity of the aniline, use of a weak derivatizing agent, absence of a catalyst, inappropriate solvent, or low reaction temperature. The troubleshooting section below provides a detailed guide to address this issue.
Q3: Do I always need a catalyst for aniline derivatization?
A3: Not always, but catalysts can significantly accelerate the reaction. For instance, the acetylation of aniline with acetic anhydride can proceed without a catalyst, but the presence of an acid or base catalyst can increase the rate.[6] Some modern methods even utilize ruthenium catalysts for specific acylation reactions.[9]
Q4: How do substituents on the aniline ring affect the reaction time?
A4: Substituents on the aromatic ring have a profound effect on the nucleophilicity of the amino group and, consequently, the reaction rate. Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.[10] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) decrease nucleophilicity and slow down the reaction.[10][11]
Q5: Can I perform aniline derivatization in an aqueous medium?
A5: Yes, some protocols allow for acetylation in an aqueous medium, which can be a more environmentally friendly approach.[12] These "green" methods often avoid the use of hazardous solvents.
Core Principles for Optimizing Reaction Times
Optimizing the reaction time for aniline derivatization hinges on understanding and manipulating the key parameters that govern the reaction kinetics. The fundamental reaction is a nucleophilic attack of the aniline's amino group on the electrophilic center of the derivatizing agent.
Nucleophilicity of the Aniline
The rate of derivatization is directly proportional to the nucleophilicity of the aniline.
-
Electronic Effects: As mentioned in the FAQs, electron-donating groups (EDGs) on the aromatic ring enhance the nucleophilicity of the amino group, leading to faster reactions. Electron-withdrawing groups (EWGs) have the opposite effect.[10][11] The position of the substituent (ortho, meta, or para) also plays a role in its electronic influence.[11]
-
Steric Hindrance: Bulky substituents near the amino group can sterically hinder the approach of the derivatizing agent, slowing down the reaction.
Electrophilicity of the Derivatizing Agent
The more electrophilic the derivatizing agent, the faster the reaction. The reactivity of common acetylating agents follows this general trend:
Acetyl chloride > Acetic anhydride > Acetic acid
Acetyl chloride is highly reactive but can be difficult to handle due to its corrosiveness and sensitivity to moisture. Acetic anhydride is a good compromise between reactivity and ease of handling.[13]
The Role of Catalysts
Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.
-
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the derivatizing agent (e.g., acetic anhydride) can be protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline.
-
Base Catalysis: A base can deprotonate the aniline, increasing its nucleophilicity. Alternatively, in some protocols, a weak base like sodium acetate is used to neutralize the acid byproduct of the reaction, which can drive the equilibrium towards the product side.[14]
Solvent Effects
The choice of solvent can influence reaction rates through its polarity and ability to solvate reactants and transition states. For many aniline derivatizations, polar aprotic solvents are effective. However, as noted, aqueous conditions can also be employed.[12] It's important that the chosen solvent solubilizes both the aniline and the derivatizing agent to ensure a homogeneous reaction mixture.[15]
Temperature
Increasing the reaction temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, excessive heat can lead to side reactions or degradation of reactants and products. Many aniline acetylations can be conveniently carried out at room temperature or with gentle warming.[6][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Low nucleophilicity of the aniline (e.g., due to electron-withdrawing groups). | - Increase the reaction temperature.- Add a suitable catalyst (acid or base).- Use a more reactive derivatizing agent (e.g., switch from acetic anhydride to acetyl chloride, with appropriate precautions). |
| 2. Insufficiently reactive derivatizing agent. | - Switch to a more reactive agent (see above).- Increase the stoichiometry of the derivatizing agent. | |
| 3. Absence of a catalyst. | - Introduce a catalytic amount of a strong acid (e.g., H2SO4) or a base (e.g., pyridine). | |
| 4. Low reaction temperature. | - Gently warm the reaction mixture. Monitor for potential side products. | |
| 5. Poor solubility of reactants. | - Choose a solvent that dissolves both the aniline and the derivatizing agent.[15] | |
| Formation of Multiple Products | 1. Over-reaction or side reactions on the aromatic ring. | - For highly activated anilines, derivatization of the amino group moderates its activating effect, preventing multiple substitutions on the ring.[4] If this is the goal, ensure the initial derivatization goes to completion before proceeding with other reactions. |
| 2. Degradation of reactants or products. | - Avoid excessive heating.- Ensure the use of pure, fresh reagents. Acetic anhydride can hydrolyze to acetic acid over time. | |
| Low Yield | 1. Incomplete reaction. | - Address the points under "Slow or Incomplete Reaction". |
| 2. Product loss during workup. | - Optimize the extraction and purification steps. For example, acetanilide is soluble in hot water but crystallizes upon cooling, a property used for purification.[6] | |
| 3. Reversible reaction. | - Remove byproducts as they are formed. For example, using a base to neutralize the acetic acid byproduct of acetylation with acetic anhydride can drive the reaction to completion.[14][16] | |
| Difficulty in Product Isolation | 1. Product is an oil instead of a solid. | - Ensure the reaction has gone to completion. The starting material (aniline) is often an oil, while the derivatized product (acetanilide) is a solid.[6]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| 2. Product is contaminated with starting material. | - Improve the purification method (e.g., recrystallization).[8]- Use analytical techniques like TLC or HPLC to monitor reaction completion before workup. |
Experimental Protocols
Protocol 1: Standard Acetylation of Aniline with Acetic Anhydride
This protocol is a widely used method for the synthesis of acetanilide.[6]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
In a fume hood, dissolve 500 mg of aniline in 14 mL of water. Note that two layers will be observed.[14]
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.[14][15]
-
In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[14]
-
Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.[14]
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[14]
-
Cool the mixture in an ice bath to ensure complete crystallization.[8][14]
-
Collect the solid product by vacuum filtration and wash with cold water.[6]
-
The product can be further purified by recrystallization from hot water or 95% ethanol.[14]
Protocol 2: Derivatization for GC-MS Analysis
For analytical purposes, derivatization is often performed on a smaller scale prior to injection into the GC-MS.
Materials:
-
Aniline-containing sample extract (in a suitable solvent like chloroform or ethyl acetate)[1][3]
-
Derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA))[1]
-
Anhydrous conditions (if using silylating agents)
-
GC vial
Procedure (General Outline):
-
Place a known volume of the sample extract into a GC vial.
-
Add the derivatizing agent. The stoichiometry will depend on the concentration of the aniline and the specific reagent used.
-
If necessary, add a catalyst (e.g., TMCS for silylation).
-
Cap the vial and heat at a specific temperature (e.g., 60-75 °C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[17]
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Note: Optimal derivatization times and temperatures are compound-dependent and may require optimization.[17]
Visualizing the Process
Workflow for Aniline Acetylation
Caption: Workflow for the acetylation of aniline.
Mechanism of Aniline Acetylation
Sources
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. assets-global.website-files.com [assets-global.website-files.com]
- 9. C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. quora.com [quora.com]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Reactions of Poly-substituted Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in chemical reactions involving poly-substituted anilines. Poor regioselectivity is a common hurdle that can lead to challenging product purification and diminished yields. This center offers a curated collection of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the reactivity and regioselectivity of anilines.
Q1: Why is the amino group of aniline considered a strong ortho-, para-directing group in electrophilic aromatic substitution?
A: The amino group (-NH₂) is a powerful activating group that donates electron density to the aromatic ring primarily through a resonance effect (+M effect).[1][2][3] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][2] This makes these positions more nucleophilic and, therefore, more susceptible to attack by electrophiles.[1][4]
Q2: I am observing significant amounts of meta-substituted product during the nitration of aniline, even though the amino group is an ortho-, para-director. What is causing this?
A: This is a classic issue that arises from the reaction conditions. Nitration is typically carried out in a strongly acidic medium (e.g., a mixture of nitric acid and sulfuric acid).[4][5] Under these conditions, the basic amino group gets protonated to form the anilinium ion (-NH₃⁺).[1][4] The positively charged anilinium ion is a strong electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.[1][4]
Q3: What is the primary purpose of using a protecting group for the aniline nitrogen during a reaction?
A: Protecting groups are crucial for several reasons:
-
To control regioselectivity: By introducing a bulky protecting group, you can sterically hinder the ortho positions, thereby favoring substitution at the para position.[1]
-
To moderate reactivity: The strong activating nature of the amino group can lead to polysubstitution, as seen in the bromination of aniline which readily forms 2,4,6-tribromoaniline.[6] A protecting group, such as an acetyl group, reduces the activating effect of the nitrogen, allowing for monosubstitution.[5][6]
-
To prevent unwanted side reactions: The basicity of the amino group can lead to side reactions, such as complexation with Lewis acid catalysts in Friedel-Crafts reactions, which deactivates the ring.[1][6] Protection of the amine as a less basic amide allows these reactions to proceed.[1][6]
Q4: How can I achieve meta-substitution on an aniline ring intentionally?
A: While direct meta-substitution is challenging, there are a few strategies:
-
Anilinium Ion Formation: As mentioned in Q2, performing the electrophilic substitution under strongly acidic conditions will generate the meta-directing anilinium ion.[1]
-
Modern Catalytic Methods: Advanced synthetic methods, such as palladium-catalyzed C-H functionalization with the aid of specific ligands and directing groups, have been developed to achieve meta-arylation of anilines.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution
Scenario: You are performing a halogenation or nitration on a substituted aniline and obtaining a significant amount of the ortho-isomer, which is difficult to separate from your target para-product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Steric Hindrance | The existing substituents on the aniline ring or the protecting group on the nitrogen are not bulky enough to effectively block the ortho positions.[1] | Introduce a bulkier protecting group on the aniline nitrogen. For example, replacing an acetyl group with a pivaloyl group can increase steric hindrance around the ortho positions, favoring para substitution. |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. | Perform the reaction at a lower temperature. This can often improve the selectivity for the thermodynamically favored para-isomer. |
| Solvent Effects | The polarity of the solvent can influence the distribution of isomers.[8] | Screen different solvents. For instance, in some electrophilic brominations, changing the solvent can significantly alter the ortho/para ratio.[8] |
Issue 2: Polysubstitution During Halogenation
Scenario: When attempting to mono-halogenate an aniline derivative, you are observing the formation of di- and tri-halogenated products.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Reactivity of the Aniline Ring | The amino group is a strong activating group, making the ring highly susceptible to multiple substitutions.[6] | 1. Protect the Amino Group: Convert the amino group to an amide (e.g., acetanilide) to reduce its activating influence.[5][6] The less activating amide group will allow for controlled mono-halogenation. The protecting group can be removed later by hydrolysis.[1][9] 2. Milder Halogenating Agent: Use a less reactive halogenating agent. For example, instead of Br₂, consider using N-bromosuccinimide (NBS). |
| Reaction Stoichiometry and Conditions | Using an excess of the halogenating agent or harsh reaction conditions can promote polysubstitution. | Carefully control the stoichiometry, using only a slight excess or an equimolar amount of the halogenating agent. Perform the reaction at a low temperature and monitor its progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is formed. |
Issue 3: Failure of Friedel-Crafts Alkylation/Acylation
Scenario: Your attempt to perform a Friedel-Crafts reaction on a poly-substituted aniline results in no reaction or a complex mixture of unidentified products.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Lewis Acid-Base Reaction | The amino group of aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[1][6] This forms a complex that deactivates the aromatic ring towards electrophilic attack.[1] | Protect the Amino Group: Convert the aniline to an acetanilide before carrying out the Friedel-Crafts reaction. The resulting amide is significantly less basic and will not interfere with the Lewis acid catalyst.[1][6] The acetyl group can be removed post-reaction via hydrolysis to yield the desired substituted aniline.[1][9] |
Section 3: Experimental Protocols & Data
Protocol 1: Regioselective para-Nitration of Aniline via Protection
This protocol details the protection of aniline as acetanilide, followed by nitration to yield predominantly p-nitroaniline.
Step 1: Protection of Aniline as Acetanilide [1]
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Prepare a separate solution of sodium acetate in water.
-
Cool the aniline hydrochloride solution in an ice bath and add acetic anhydride.
-
Immediately add the sodium acetate solution and stir vigorously.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize from ethanol to obtain pure acetanilide.
Step 2: Nitration of Acetanilide [1]
-
Dissolve the purified acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Reflux the p-nitroacetanilide with aqueous hydrochloric acid.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.
-
Collect the product by filtration, wash with water, and dry.
Data Summary: Influence of Protecting Group on Regioselectivity
The following table summarizes the typical product distribution for the nitration of aniline under different conditions.
| Substrate | Reaction Conditions | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) |
| Aniline | HNO₃, H₂SO₄ | ~2% | ~47%[5] | ~51%[5] |
| Acetanilide | HNO₃, H₂SO₄ | ~19% | Trace | ~79% |
This data clearly demonstrates that protecting the amino group as an amide significantly enhances the yield of the para-substituted product by preventing the formation of the meta-directing anilinium ion.
Section 4: Visualizing Reaction Pathways
Diagram 1: Directing Effects in Aniline Reactions
Caption: Control of regioselectivity in aniline reactions.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- Benchchem. (n.d.). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines.
- Li, B., Hu, Y., & Tochtrop, G. P. (n.d.). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal.
- ResearchGate. (n.d.). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Benchchem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
- Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- PMC - NIH. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Benchchem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- PMC - NIH. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.
- PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- TCI Chemicals. (n.d.). Protecting Agents.
- arXiv. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization.
- ACS Publications. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups.
- ACS Publications. (n.d.). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates.
- Chemical Science. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions.
- ACS Publications. (2010). Regioselective Synthesis of Aniline-Derived 1,3- and Ci-Symmetric 1,4-Diols from trans-1,4-Cyclohexadiene Dioxide.
- ACS Publications. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?.
- Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
- PMC - NIH. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- ResearchGate. (2025). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- PMC - NIH. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
- YouTube. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR.
- GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 6-Chloro-2-fluoro-3-methylaniline vs. 3-Chloro-2-methylaniline in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Substituted anilines are foundational building blocks, particularly in the synthesis of kinase inhibitors and other complex heterocyclic systems.[1][2] This guide provides an in-depth, objective comparison of two structurally related anilines: 6-Chloro-2-fluoro-3-methylaniline and 3-Chloro-2-methylaniline . We will dissect their physicochemical properties, analyze their reactivity profiles, and present a comparative synthesis case study to provide actionable insights for your research and development endeavors.
At a Glance: Structural and Physicochemical Comparison
The primary distinction between these two reagents lies in the presence of a fluorine atom at the C2 position in this compound. This single atomic substitution has profound implications for the molecule's electronic properties, steric profile, and, consequently, its chemical behavior.
Below is a summary of their key properties:
| Property | This compound | 3-Chloro-2-methylaniline |
| CAS Number | 502573-74-8 | 87-60-5 |
| Molecular Formula | C₇H₇ClFN | C₇H₈ClN |
| Molecular Weight | 159.59 g/mol | 141.60 g/mol [3] |
| Appearance | Not specified in search results | Brown-red liquid[3] |
| Boiling Point | Not specified in search results | 241.8±20.0 °C at 760 mmHg[3] |
| Melting Point | Not specified in search results | 2 °C[3] |
| LogP | Not specified in search results | 2.27[3] |
Note: Comprehensive physical data for this compound is less publicly available, reflecting its more specialized nature compared to the widely used 3-Chloro-2-methylaniline.
Reactivity Analysis: The Decisive Impact of Ortho-Fluorine
The synthetic utility of an aniline is governed by the interplay of steric and electronic effects of its substituents. These factors influence the nucleophilicity of the amine, the activation of the aromatic ring towards electrophilic substitution, and the efficiency of metal-catalyzed cross-coupling reactions.
Electronic Effects:
-
3-Chloro-2-methylaniline: The chlorine atom at the meta-position to the amine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The ortho-methyl group has a weak electron-donating inductive effect (+I). The net effect is a moderately deactivated aniline.
-
This compound: The introduction of a fluorine atom at the ortho-position dramatically alters the electronic landscape. Fluorine is the most electronegative element and exerts a powerful -I effect, significantly reducing the electron density of the aromatic ring and the basicity (and nucleophilicity) of the amine. This deactivation can be advantageous in controlling reactivity and preventing unwanted side reactions.
Steric Effects:
-
3-Chloro-2-methylaniline: The methyl group at the C2 position provides moderate steric hindrance around the amino group. This can influence the approach of bulky reagents or catalysts.
-
This compound: The presence of substituents (fluorine and chlorine) at both ortho positions (C2 and C6) creates a significantly more sterically hindered environment around the amine. This increased bulk can be a double-edged sword: it can enhance selectivity in some reactions by directing reagents to less hindered positions, but it can also slow down or completely inhibit reactions at the amine center.[4]
The interplay of these effects is visually summarized below.
Sources
A Comparative Guide to the Quantitative Analysis of 6-Chloro-2-fluoro-3-methylaniline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. 6-Chloro-2-fluoro-3-methylaniline, a key building block in the synthesis of various pharmaceutical compounds, requires reliable analytical methods to ensure product purity and consistency. This guide provides an in-depth comparison of suitable analytical methodologies for its quantification, grounded in established principles of analytical chemistry and validated against international standards.
While specific validated methods for this compound are not widely published, this guide extrapolates from established analytical techniques for structurally similar aniline derivatives. We will explore the principles, protocols, and expected performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical method validation.[1][2][3][4][5]
Choosing the Right Analytical Approach
The selection of an appropriate analytical technique hinges on the physicochemical properties of this compound (C₇H₇ClFN, MW: 159.59 g/mol ). As a substituted aniline, it is expected to be a semi-volatile and thermally stable compound, making it amenable to both GC and HPLC analysis. The choice between these techniques will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry makes GC-MS an excellent choice for identifying and quantifying this compound, especially in complex matrices.[6]
High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in analyzing a wide range of compounds, including those that are less volatile or thermally labile. Coupled with a UV detector, it provides a robust and widely available method for quantification. For enhanced sensitivity and specificity, particularly at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS).[7]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV/MS for the quantification of this compound, based on data from similar aniline derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Rationale & Causality |
| Specificity | High to Very High | Moderate (UV) to Very High (MS) | GC-MS provides high specificity through both chromatographic retention time and the unique mass fragmentation pattern of the analyte.[6] HPLC-UV specificity is dependent on the chromophore of the analyte and potential interferences, while LC-MS offers very high specificity through mass-to-charge ratio detection. |
| Linearity (R²) | Typically >0.995 | Typically >0.995 | Both techniques are capable of excellent linearity over a defined concentration range when properly optimized.[8] |
| Accuracy (% Recovery) | 90-110% | 95-105% | Accuracy is highly dependent on the sample preparation method. Liquid-liquid extraction for GC-MS may have slightly lower recovery than direct injection or simple dilution for HPLC. |
| Precision (%RSD) | < 5% | < 2% | HPLC generally offers superior precision due to the lower variability of the injection process compared to GC.[4] |
| Limit of Detection (LOD) | Low ppb range | Mid-to-low ppb (UV), Low ppb to ppt (MS) | GC-MS and LC-MS offer the highest sensitivity, making them suitable for trace analysis and impurity profiling.[9] |
| Robustness | Moderate | High | HPLC methods are often considered more robust for routine quality control applications due to simpler instrumentation and less susceptibility to matrix effects compared to GC. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar compounds and should be validated in your laboratory to ensure they meet the specific requirements of your application.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from EPA Method 8131 for the analysis of aniline derivatives.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add a suitable internal standard (e.g., d5-aniline).
-
Adjust the sample pH to >11 using a suitable base (e.g., 2M NaOH).
-
Extract the sample three times with 5 mL of a volatile organic solvent such as dichloromethane or toluene.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
// Node and Edge Styling node [color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"]; } .dot
Caption: Experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a starting point and can be adapted from methods for other chloroaniline compounds.[8][12]
1. Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the calibration range.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 240 nm (this should be optimized by determining the λmax of this compound).
3. Quantification:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of this compound.
// Node and Edge Styling node [color="#EA4335", fontcolor="#202124"]; edge [color="#FBBC05"]; } .dot
Caption: Experimental workflow for HPLC-UV analysis.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the analytical results, any method used for the quantification of this compound must be validated according to ICH Q2(R2) guidelines.[1][2][3] The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, the chosen analytical method becomes a self-validating system, providing a high degree of confidence in the generated data.
Conclusion
Both GC-MS and HPLC-based methods are suitable for the quantitative analysis of this compound. The choice between these techniques should be guided by the specific analytical needs, such as required sensitivity, sample matrix, and available instrumentation. GC-MS offers excellent specificity and sensitivity, particularly for complex samples. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, while LC-MS provides a highly sensitive and specific alternative. Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the reliability and trustworthiness of the analytical results.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- This compound | 702640-48-0 - Sigma-Aldrich. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- This compound, 97%, Thermo Scientific 1 g | Buy Online. (n.d.).
- 2-Chloro-6-fluoro-3-methylaniline - Matrix Scientific. (n.d.).
- method 8131 aniline and selected derivatives by gas chromatography - EPA. (1996, December).
- This compound synthesis - ChemicalBook. (n.d.).
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Semantic Scholar. (n.d.).
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. (2025, August 9).
- Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). (n.d.).
- A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS - Benchchem. (n.d.).
- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. (2025, August 5).
- m-Chloroaniline - the NIST WebBook - National Institute of Standards and Technology. (1998).
- 2-Chloro-3-methylaniline - LGC Standards. (n.d.).
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. (n.d.).
- Overview on PFAS analytical methods - Publications. (n.d.).
- Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin - Scirp.org. (n.d.).
- 2-chloro-6-fluoro-3-methylaniline (C7H7ClFN) - PubChemLite. (2026).
- This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
- 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH. (n.d.).
- 3-Fluoro-2-methylaniline 99 443-86-7 - Sigma-Aldrich. (n.d.).
- 3-Fluoro-2-methylaniline | 443-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scirp.org [scirp.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Choosing the Right Tool: A Comparative Guide to LC-MS and GC-MS for the Analysis of Aniline Synthesis Byproducts
In the synthesis of aniline, a cornerstone chemical for industries ranging from pharmaceuticals to polymers, the purity of the final product is paramount.[1][2] The reaction mixture is often a complex matrix containing not only the target aniline but also unreacted starting materials, intermediates, and a host of byproducts formed through side reactions. The comprehensive characterization of these byproducts is a critical task in process development, quality control, and safety assessment.
This guide provides an in-depth comparison of the two most powerful hyphenated techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the fundamental chemical principles that dictate the suitability of each technique, providing researchers, scientists, and drug development professionals with the expert insights needed to make an informed decision for their specific analytical challenges.
The Analytical Challenge: Understanding the Analytes
The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the target molecules. Aniline synthesis can generate a diverse array of byproducts with varying volatility, polarity, and thermal stability.
-
Aniline (Product): A moderately polar and volatile compound (Boiling Point: 184°C), making it amenable to both GC and LC analysis.[3]
-
Nitrobenzene (Starting Material): Volatile and relatively nonpolar, an ideal candidate for GC-MS.
-
Phenol (Hydrolysis Byproduct): Volatile but polar due to the hydroxyl group. While analyzable by GC, its polarity can lead to poor peak shape (tailing) on standard nonpolar columns.
-
Diphenylamine (Coupling Byproduct): Higher molecular weight and less volatile than aniline, pushing the limits for routine GC analysis but still feasible.
-
Azoxybenzene & Azobenzene (Reductive Coupling Byproducts): These are larger, nonpolar, and significantly less volatile molecules. They are challenging to analyze by GC without high-temperature methods but are well-suited for LC-MS.
This diversity underscores the central challenge: no single method may be optimal for every possible analyte. The goal is to select the technique that provides the most comprehensive and reliable data for the most critical impurities.
Core Principles: Volatility vs. Solubility
Gas Chromatography-Mass Spectrometry (GC-MS) operates on the principle of separating compounds that can be vaporized without decomposition.[4] Analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. This makes GC-MS an exceptional tool for volatile and semi-volatile compounds.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] This approach is not limited by analyte volatility, making it suitable for a vast range of molecules, including large, non-volatile, and thermally fragile compounds.[4]
A Head-to-Head Workflow Comparison
To truly understand the practical implications of these differences, we must examine the entire analytical workflow, from sample preparation to data acquisition.
Sample Preparation: The First Divergence
The initial handling of the sample is often the most significant difference in terms of labor, time, and potential for error.
-
GC-MS: Due to the polar nature of aniline and some byproducts, direct injection is often problematic, leading to poor chromatography.[6] A multi-step sample preparation is common:
-
Liquid-Liquid Extraction (LLE): The sample is typically basified (pH > 11) and extracted into an organic solvent like methylene chloride or chloroform.[6][7]
-
Derivatization (Optional but often necessary): To improve volatility and reduce peak tailing of polar analytes (like phenol or aniline itself), a chemical derivatization step is often employed.[6] This involves reacting the analytes with a reagent (e.g., acetic anhydride or silylating agents) to mask the polar functional groups.[8][9] This adds time, cost, and complexity to the workflow.
-
-
LC-MS: Sample preparation is markedly simpler. For many applications, a "dilute-and-shoot" approach is sufficient. The reaction mixture can be simply diluted in a suitable solvent (like methanol or acetonitrile) and injected directly.[10][11] This high-throughput workflow minimizes sample manipulation, reducing the risk of analyte loss or contamination.
Ionization and Identification: Hard vs. Soft
The mechanism of ionization is a critical differentiator that impacts the nature of the data obtained.
-
GC-MS (Electron Ionization - EI): EI is a high-energy, "hard" ionization technique. It results in extensive and highly reproducible fragmentation of the molecule.
-
Advantage: This fragmentation pattern is like a fingerprint, which can be searched against extensive, commercially available libraries (e.g., NIST) for confident compound identification.
-
Disadvantage: The molecular ion (the intact molecule with one electron removed) can be weak or entirely absent, making it difficult to determine the molecular weight of an unknown compound.
-
-
LC-MS (Electrospray Ionization - ESI): ESI is a "soft" ionization technique that transfers a proton to the analyte in solution, typically forming a protonated molecule, [M+H]⁺.[12]
-
Advantage: It provides unambiguous molecular weight information, which is crucial for identifying unknown byproducts.
-
Disadvantage: It produces minimal fragmentation in the source. To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented to create a specific fragmentation pattern for that compound. This MS/MS transition is highly specific and sensitive.[10]
-
Performance Metrics: A Quantitative Look
| Parameter | GC-MS | LC-MS/MS | Rationale & Justification |
| Analyte Scope | Volatile & Semi-Volatile | Broad (Polar, Non-polar, Non-volatile) | GC-MS is limited by the need to vaporize analytes.[4] LC-MS accommodates a much wider range of chemical properties.[4][13] |
| Sample Prep | Complex (Extraction, Derivatization) | Simple (Often "Dilute & Shoot") | The polarity of anilines often necessitates derivatization for good GC performance.[6][9] LC-MS handles polar compounds directly.[10] |
| Throughput | Lower | Higher | Simpler sample preparation and faster run times for LC-MS/MS lead to higher overall throughput. |
| Identification | Library Matching (EI Spectra) | Accurate Mass & MS/MS Fragmentation | EI libraries are extensive and excellent for knowns. LC-MS (especially with high-resolution MS) excels at identifying unknowns via accurate mass and targeted fragmentation. |
| Sensitivity | Good to Excellent (ng/L to µg/L) | Excellent (pg/L to ng/L) | While both are sensitive, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is often superior for trace quantification in complex matrices.[10][11] |
| Robustness | High | Moderate to High | GC systems are often considered workhorses. LC-MS systems can be more sensitive to matrix effects (ion suppression) and require more frequent cleaning. |
| Cost | Lower | Higher | LC-MS/MS systems, particularly high-resolution models, generally represent a larger capital investment than standard GC-MS systems.[14] |
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific laboratory instrumentation and sample matrices.
Protocol 1: GC-MS Analysis of Aniline and Volatile Byproducts
This protocol is based on established methods involving extraction and derivatization to improve chromatographic performance.[7][8]
-
Sample Preparation & Extraction:
-
Pipette 1.0 mL of the reaction mixture into a 15 mL glass tube.
-
Add an internal standard (e.g., N-methylaniline).[7]
-
Adjust the sample to pH > 11 using 1.0 M Sodium Hydroxide (NaOH).[6]
-
Add 5.0 mL of methylene chloride and vortex for 2 minutes.
-
Centrifuge to separate the layers and carefully transfer the bottom organic layer to a clean tube.
-
Repeat the extraction twice more, combining the organic phases.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of acetic anhydride.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the excess reagent and solvent to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for injection.[6]
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[8]
-
Injector: 250°C, Splitless mode.
-
Oven Program: 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.
-
Protocol 2: LC-MS/MS Analysis for Comprehensive Byproduct Profiling
This protocol leverages the minimal sample preparation advantage of LC-MS.[10][13]
-
Sample Preparation:
-
Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Add an internal standard (e.g., a deuterated aniline analog).
-
Dilute to volume with 50:50 methanol:water containing 0.1% formic acid.
-
Vortex thoroughly.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions: Electrospray Ionization (ESI), Positive Ion Mode.
-
Acquisition: Full scan for unknown identification (m/z 80-800) and Multiple Reaction Monitoring (MRM) for quantification of known byproducts.
-
The Senior Scientist's Verdict
For a comprehensive and high-throughput analysis of a wide range of potential aniline synthesis byproducts, LC-MS/MS is the superior technique. Its ability to handle polar, non-volatile, and thermally labile compounds with minimal sample preparation provides a more complete picture of the reaction matrix.[13] The unambiguous molecular weight information from soft ionization is invaluable for identifying novel or unexpected impurities.
However, GC-MS remains a highly valuable and robust tool, particularly in quality control environments focused on monitoring known volatile and semi-volatile impurities. [14] Its standardized EI libraries provide unmatched confidence in the identification of common contaminants, and the lower cost of instrumentation makes it an accessible workhorse for many laboratories.
Final Recommendation:
-
For R&D, process development, and unknown impurity identification , where a comprehensive profile is essential, invest in LC-MS/MS .
-
For routine QC testing of a defined list of volatile byproducts , GC-MS is a reliable and cost-effective solution.
Ultimately, the choice depends on a clear understanding of the analytical goals. By aligning the capabilities of the instrumentation with the chemical nature of the analytes, researchers can ensure the generation of accurate, reliable, and actionable data.
References
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry. Available at: [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]
-
Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health (PMC). Available at: [Link]
-
Plater, M. J., et al. (2018). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. Available at: [Link]
-
Various Authors. (2025). GC-MS extracted ion chromatograms for aniline under full scan mode. ResearchGate. Available at: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Available at: [Link]
-
Wikipedia. Aniline. Available at: [Link]
-
Alshannaq, A., et al. (2022). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (PMC). Available at: [Link]
-
Jayanthi, E., et al. (2020). A brief review on aniline and its derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Aniline Derivative Separation
A Comparative Analysis of Chiral Stationary Phases for Researchers and Pharmaceutical Scientists
Introduction: The Chirality Challenge in Aniline Scaffolds
Aniline, in its parent form, is an achiral molecule. However, the aniline scaffold is a cornerstone in medicinal chemistry and materials science, frequently serving as a precursor to complex chiral molecules. When aniline's amino group or aromatic ring is substituted, a stereocenter can be introduced, leading to enantiomers with potentially vast differences in pharmacological activity, toxicity, and metabolic profiles. For professionals in drug development, agrochemicals, and fine chemical synthesis, the ability to accurately separate and quantify these enantiomers is not just a regulatory requirement but a fundamental component of product safety and efficacy.
This guide provides a comparative study of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of chiral aniline derivatives. We will move beyond a simple catalog of products to explore the underlying chiral recognition mechanisms, present comparative experimental data, and offer a detailed protocol for method development. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their specific separation challenges.
The Mechanism: How Chiral Columns Recognize Aniline Derivatives
The separation of enantiomers on a chiral stationary phase is a result of the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times. For aniline derivatives, several key interactions are at play.
Key intermolecular interactions include:
-
Hydrogen Bonding: The -NH group and any other polar functionalities on the aniline derivative can act as hydrogen bond donors or acceptors.
-
π-π Interactions: The electron-rich aromatic ring of the aniline derivative can interact with π-acidic or π-basic sites on the CSP.
-
Steric Hindrance: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other, influencing its access to the primary interaction sites.
-
Dipole-Dipole/Ionic Interactions: Polar or charged groups on both the analyte and the CSP contribute significantly to the recognition process.
Caption: Chiral recognition mechanism for aniline derivatives on a CSP.
Comparative Analysis of Key Chiral Stationary Phases
The choice of a chiral column is the most critical parameter in developing a successful enantioselective separation. While hundreds of CSPs exist, they can be broadly categorized. We will compare three of the most successful and widely used classes for the separation of aniline derivatives: Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs
Coated or immobilized derivatives of cellulose and amylose are the most versatile and widely used CSPs in HPLC. Their helical polymer structure creates well-defined chiral grooves, offering a multitude of interaction sites. The carbamate derivatives, in particular, provide sites for hydrogen bonding, dipole-dipole interactions, and steric inclusion, which are highly effective for aromatic amines.
-
Common Examples: CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate)), Lux® Cellulose-1, Lux Amylose-1.
-
Strengths: Broad applicability across a wide range of compounds, excellent resolving power, and availability in reversed-phase and normal-phase versions.
-
Considerations: Coated versions have limitations on the types of solvents that can be used, while the more robust immobilized versions offer greater solvent flexibility.
Pirkle-Type (π-Complex) CSPs
These CSPs, also known as "brush-type" phases, operate on the principle of π-π complexation. They typically contain a π-electron deficient aromatic ring (π-acid) or a π-electron rich ring (π-base) that interacts with the aromatic ring of the analyte. For aniline derivatives (which are π-basic), a CSP with π-acidic characteristics, such as one containing 3,5-dinitrobenzoyl groups, is often effective.
-
Common Examples: Whelk-O® 1, (S,S)-ULMO.
-
Strengths: Well-understood mechanism, which can make method development more rational. They are particularly effective for analytes containing aromatic rings.
-
Considerations: Generally less versatile than polysaccharide CSPs and may require specific structural features on the analyte for successful separation.
Macrocyclic Glycopeptide-Based CSPs
These phases are based on antibiotics like vancomycin and teicoplanin, which are large, complex molecules with multiple stereocenters and various functional groups. This complexity creates a basket-like structure capable of multiple simultaneous interactions, including ionic, hydrogen bonding, and steric inclusion.
-
Common Examples: Astec® CHIROBIOTIC® V, Astec CHIROBIOTIC T.
-
Strengths: Unique selectivity, often successful when other column types fail. They can be operated in polar ionic, polar organic, and reversed-phase modes, offering great flexibility. The presence of ionizable groups makes them ideal for charged analytes.
-
Considerations: The complex mechanism can sometimes make method development less predictable. They can be sensitive to mobile phase pH and buffer concentration.
Performance Data: A Comparative Table
The following table summarizes experimental data from various sources for the separation of representative chiral aniline derivatives on different column types. This data is intended to guide initial column selection.
| Analyte | Column | CSP Type | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| 1-Phenylethylamine | CHIRALPAK AD-H | Polysaccharide | n-Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 3.54 | 1.62 | |
| N-Acetyl-1-phenylethylamine | Lux Cellulose-1 | Polysaccharide | CO2/Methanol (80/20) (SFC) | 3.0 | 2.11 | 1.25 | |
| 1-(1-Naphthyl)ethylamine | Whelk-O 1 | Pirkle-Type | n-Hexane/Ethanol (90:10) | 1.0 | 4.80 | 2.10 | |
| Propranolol | Astec CHIROBIOTIC V | Macrocyclic | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.0 | 2.50 | 1.50 | |
| Metoprolol | CHIRALCEL OD-H | Polysaccharide | n-Hexane/Isopropanol/DEA (85:15:0.1) | 0.5 | 1.85 | 1.21 |
Note: Conditions and results are compiled from different application notes and publications. Direct comparison requires running analytes on different columns under identical conditions. DEA (diethylamine) and TEA (triethylamine) are common basic additives used to improve the peak shape of amine compounds.
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development
This section provides a structured workflow for developing a separation method for a novel chiral aniline derivative.
Caption: Workflow for chiral method development for aniline derivatives.
Detailed Steps:
-
Analyte Characterization & Column Selection (Step 1 & 2):
-
Objective: Understand the physicochemical properties of your aniline derivative to make an informed initial column choice.
-
Protocol:
-
Determine the solubility of your analyte. This will dictate whether normal-phase (non-polar solvents) or reversed-phase (polar solvents) chromatography is more appropriate.
-
Analyze the structure. The presence of aromatic rings strongly suggests trying a Pirkle-type column. The presence of multiple H-bond donors/acceptors makes polysaccharide and macrocyclic columns excellent candidates.
-
Recommendation: Screen on at least three columns of different types. A good starting set is an amylose-based column (e.g., CHIRALPAK AD), a cellulose-based column (e.g., CHIRALCEL OD), and a Pirkle-type or macrocyclic column.
-
-
-
Mobile Phase Screening (Step 3):
-
Objective: Identify a mobile phase system that provides some initial, even if incomplete, separation.
-
Protocol:
-
For Normal Phase: Start with a primary solvent of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting condition is 90:10 (Hexane:Alcohol). Run a gradient if the retention time is too long.
-
For Reversed Phase (for immobilized CSPs): Use a primary solvent of water (with buffer) and an organic modifier (Acetonitrile or Methanol).
-
Crucial Tip: For amine compounds like aniline derivatives, peak tailing is a common issue due to interaction with residual silanols on the silica support. Add a small amount (0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This dramatically improves peak shape and can also affect selectivity.
-
-
-
Optimization (Step 4 & 5):
-
Objective: Achieve baseline resolution (Rs ≥ 1.5) with good peak shape in a reasonable analysis time.
-
Protocol:
-
Once partial separation is observed, switch to isocratic conditions.
-
Fine-tune the Modifier: Adjust the percentage of the alcohol modifier (in normal phase) or organic modifier (in reversed phase) in small increments (e.g., 2-5%). Increasing the polar modifier content generally decreases retention time.
-
Optimize Temperature: Varying the column temperature can significantly impact selectivity. Analyze at three different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.
-
Adjust Flow Rate: Decrease the flow rate to improve efficiency and resolution, at the cost of longer run times.
-
-
-
Method Validation (Step 6):
-
Objective: Ensure the method is robust, reliable, and fit for its intended purpose.
-
Protocol: Perform validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision. Establish a system suitability test (SST) with defined criteria for resolution (e.g., Rs > 2.0), tailing factor (e.g., T < 1.5), and repeatability of injections.
-
Conclusion and Recommendations
The selection of a chiral column for the separation of aniline derivatives is a systematic process, not a matter of chance. While polysaccharide-based CSPs offer the broadest applicability and should often be the first choice for screening, Pirkle-type and macrocyclic glycopeptide columns provide unique selectivities that can be indispensable for particularly challenging separations.
The optimal choice depends on the specific molecular structure of the analyte. By following a logical screening workflow that includes columns from different classes, and by systematically optimizing the mobile phase with appropriate additives, researchers can efficiently develop robust and reliable methods. Always refer to manufacturer guidelines for specific column limitations, especially regarding solvent compatibility and pH range.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for drug analysis. Journal of Chromatography A, 1191(1-2), 1-13. [Link]
-
Chiral Technologies, Inc. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Advances in Chromatography, 27, 73-127. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral separations of amino compounds on macrocyclic glycopeptide-based stationary phases: A review. Journal of Separation Science, 36(1), 8-25. [Link]
-
Chiral Technologies Europe. (n.d.). Application Note: Separation of 1-Phenylethylamine. Data typically found in manufacturer's application guides. A representative URL is: [Link]
-
Phenomenex, Inc. (n.d.). SFC Enantiomeric Separation of N-Acetyl-1-phenylethylamine on Lux Cellulose-1. Application Note. A representative URL is: [Link]
-
Daicel Corporation. (n.d.). Application Data: Metoprolol. Manufacturer's application database. A representative URL is: [Link]
A Comparative Guide to the Biological Activity of Compounds Derived from Different Aniline Isomers
In the landscape of medicinal chemistry, aniline and its derivatives represent a cornerstone scaffold, exhibiting a vast array of biological activities. The positional isomerism of substituents on the aniline ring—ortho (o-), meta (m-), and para (p-)—profoundly influences the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from these three aniline isomers, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Critical Role of Isomerism in Biological Activity
The substitution pattern on the aniline ring dictates the molecule's steric hindrance, electronic distribution, and hydrogen bonding capacity. These factors are paramount in determining how a compound interacts with its biological target, be it an enzyme, receptor, or nucleic acid. For instance, an ortho-substituted group can sterically hinder the amino group, affecting its ability to form hydrogen bonds, while a para-substituted electron-withdrawing group can significantly alter the pKa of the amino group, influencing its ionization state at physiological pH. These subtle differences can lead to vastly different biological outcomes.
Comparative Analysis of Biological Activities
The following sections delve into the distinct biological activities observed for derivatives of ortho-, meta-, and para-aniline isomers, with a focus on antimicrobial, anticancer, and anti-inflammatory properties.
Ortho-Aniline Derivatives: Steric Influence and Potent Activity
Derivatives of ortho-toluidine (2-methylaniline) and other ortho-substituted anilines are utilized in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals.[1][2] The ortho-positioning of substituents often imparts unique conformational constraints that can enhance binding to specific biological targets.
One study on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine Schiff bases revealed that the ortho-derivative showed notable, though comparatively less potent, antifungal and antibacterial activity compared to its meta and para counterparts.[3] This suggests that while steric hindrance from the ortho-substituent can sometimes be a limiting factor, it can also be exploited for achieving target selectivity.
Meta-Aniline Derivatives: A Hub for Diverse Pharmacological Effects
Meta-substituted aniline derivatives have been explored for a range of therapeutic applications. For instance, derivatives of m-anisidine have shown potent anti-inflammatory activity.[4] The meta-position offers a balance between steric and electronic effects, often leading to favorable interactions with biological targets.
In the same study of methyl-substituted Schiff bases, the meta-derivative demonstrated superior antimicrobial activity compared to the ortho-isomer and was comparable to the para-isomer, highlighting the therapeutic potential of this isomeric form.[3] Furthermore, meta-substituted anilines are key intermediates in the synthesis of antipsychotic drugs.[5]
Para-Aniline Derivatives: The Basis for Widely-Used Therapeutics
Para-substituted anilines are arguably the most extensively studied isomers in drug discovery, forming the backbone of numerous established drugs. A prime example is para-aminophenol, a precursor to paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][7][8] Derivatives of para-aminobenzoic acid (PABA) are also well-known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria.[9]
Research has consistently shown that para-substitution can lead to potent biological activity. For example, in the comparative study of methyl-substituted Schiff bases, the para-derivative exhibited the most significant antifungal and antibacterial effects.[3] Additionally, para-aminophenol derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.[10]
Quantitative Comparison of Biological Activity
The following table summarizes experimental data from a comparative study on the antimicrobial activity of methyl-substituted aniline Schiff base derivatives, illustrating the impact of isomerism on efficacy.
| Compound | Isomer | Zone of Inhibition (mm) vs. Aspergillus niger | Zone of Inhibition (mm) vs. Salmonella typhi |
| (E)-N-(2-methylphenyl)-1-phenylmethanimine | Ortho | 10 | 11 |
| (E)-N-(3-methylphenyl)-1-phenylmethanimine | Meta | 14 | 15 |
| (E)-N-(4-methylphenyl)-1-phenylmethanimine | Para | 14 | 15 |
Data synthesized from a study by S. Ranjan et al. (2025).[3]
Structure-Activity Relationship: A Logical Framework
The observed differences in the biological activity of aniline isomers can be rationalized through structure-activity relationship (SAR) studies. The interplay of electronic effects (electron-donating or -withdrawing nature of substituents) and steric factors determines the overall pharmacological profile.
Caption: Structure-activity relationship of aniline isomers.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 12-24 hours to allow for cell attachment.[12]
-
Compound Treatment: Add the aniline derivative compounds at desired concentrations to the wells. Include untreated and vehicle control wells.
-
MTT Addition: After the desired treatment period, add MTT solution (typically 5 mg/mL in sterile PBS, diluted 1:1000 in culture medium) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which the compound inhibits 50% of cell viability) from the dose-response curve.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This is a standardized method to determine the susceptibility of bacteria to various antimicrobial compounds.[13][14][15][16][17]
Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterial lawn will create a zone of inhibition where bacterial growth is prevented if the bacteria are susceptible to the antibiotic. The diameter of this zone is proportional to the susceptibility.[17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[15]
-
Plate Inoculation: Using a sterile swab, uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate to create a bacterial lawn.[16]
-
Disk Application: Aseptically place paper disks impregnated with the test aniline derivatives onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters.[17]
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Mechanistic Insights: Modulation of the NF-κB Signaling Pathway
Many anti-inflammatory and anticancer aniline derivatives exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[18][19][20]
Sources
- 1. nbinno.com [nbinno.com]
- 2. o-Toluidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of P-aminobenzoyl-O-phenylenediamine (Goe 1734) against mouse, rat, and human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. brainkart.com [brainkart.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kajay-remedies.com [kajay-remedies.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. asm.org [asm.org]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 6-Chloro-2-fluoro-3-methylaniline
For the discerning researcher in drug discovery and organic synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research. The subtle yet significant differences in the physicochemical properties of isomers, dictated by the spatial arrangement of substituents on an aromatic ring, can have profound effects on biological activity and reaction outcomes. This guide provides an in-depth spectroscopic comparison of 6-Chloro-2-fluoro-3-methylaniline and its key isomers, offering a robust framework for their differentiation and characterization.
The Structural Landscape of Chloro-fluoro-methylaniline Isomers
The focus of our investigation is this compound. To appreciate its unique spectroscopic signature, we will compare it with its structural isomers where the chloro, fluoro, and methyl groups are rearranged on the aniline core. The positioning of these electron-withdrawing (chloro and fluoro) and electron-donating (methyl and amino) groups creates distinct electronic environments for the aromatic protons and carbons, leading to predictable and measurable differences in their spectroscopic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the connectivity and spatial arrangement of the molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts (δ) of the aromatic protons in our target isomers are governed by the cumulative electronic effects of the substituents. The electron-withdrawing chlorine and fluorine atoms will deshield nearby protons, shifting their resonances downfield, while the electron-donating methyl and amino groups will cause an upfield shift.
Predicted ¹H NMR Spectral Data for this compound and its Isomers
| Compound | Predicted Aromatic Proton Chemical Shifts (ppm) | Predicted Methyl Proton Chemical Shift (ppm) | Predicted Amino Proton Chemical Shift (ppm) |
| This compound | H-4: ~6.8-7.0 (d), H-5: ~7.0-7.2 (d) | ~2.2-2.4 (s) | ~3.5-4.5 (br s) |
| 2-Chloro-6-fluoro-3-methylaniline | H-4: ~6.7-6.9 (t), H-5: ~6.9-7.1 (d) | ~2.1-2.3 (s) | ~3.6-4.6 (br s) |
| 4-Chloro-2-fluoro-5-methylaniline | H-3: ~6.9-7.1 (s), H-6: ~6.6-6.8 (s) | ~2.0-2.2 (s) | ~3.4-4.4 (br s) |
| 3-Chloro-2-methylaniline | H-4: ~6.9-7.1 (d), H-5: ~6.6-6.8 (t), H-6: ~6.8-7.0 (d) | ~2.2-2.4 (s) | ~3.5-4.5 (br s) |
| 2-Chloro-6-methylaniline | H-3: ~7.0-7.2 (d), H-4: ~6.7-6.9 (t), H-5: ~6.9-7.1 (d) | ~2.3-2.5 (s) | ~3.6-4.6 (br s) |
| 3-Fluoro-2-methylaniline | H-4: ~6.7-6.9 (t), H-5: ~6.5-6.7 (d), H-6: ~6.8-7.0 (d) | ~2.1-2.3 (s) | ~3.4-4.4 (br s) |
Note: These are predicted values based on substituent effects on aniline. Actual values may vary depending on the solvent and concentration.
The coupling patterns (singlet, doublet, triplet) and coupling constants (J) provide crucial information about the neighboring protons. For instance, ortho-coupling (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The principles of deshielding and shielding by substituents also apply to ¹³C NMR. Carbons directly attached to electronegative atoms like chlorine and fluorine will experience a significant downfield shift.
Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C-NH₂) | ~140-145 | Attached to the electron-donating amino group. |
| C-2 (C-F) | ~150-155 (d, ¹JCF ≈ 240-260 Hz) | Directly bonded to fluorine, large one-bond coupling. |
| C-3 (C-CH₃) | ~125-130 | Attached to the methyl group. |
| C-4 | ~115-120 | Influenced by ortho- and para-directing groups. |
| C-5 | ~128-133 | Influenced by the chlorine atom. |
| C-6 (C-Cl) | ~120-125 | Attached to the chlorine atom. |
| CH₃ | ~15-20 | Typical range for a methyl group on an aromatic ring. |
The presence of fluorine introduces characteristic C-F coupling constants, which are invaluable for assignment. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing molecules. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment.[1]
For this compound, the fluorine at the C-2 position is ortho to both the amino and chloro groups. The chemical shift will be influenced by the electronic nature of these adjacent substituents. Comparison with isomers where the fluorine is in a different position will reveal significant differences in their ¹⁹F chemical shifts. For instance, in 4-Chloro-2-fluoro-5-methylaniline, the fluorine is ortho to the amino group and meta to the chlorine, resulting in a different electronic environment and thus a different chemical shift.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are determined by the bond strengths and masses of the atoms. These techniques are particularly useful for identifying functional groups.
Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | 3450-3500 | Medium |
| N-H stretch (symmetric) | 3350-3400 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H stretch (CH₃) | 2850-2960 | Medium |
| C=C aromatic ring stretch | 1500-1600 | Strong |
| N-H bend | 1580-1650 | Strong |
| C-F stretch | 1200-1350 | Strong |
| C-Cl stretch | 600-800 | Strong |
The precise positions of these bands will shift between isomers due to changes in the overall molecular dipole moment and polarizability. For example, intramolecular hydrogen bonding between the N-H and an adjacent halogen can be observed in some ortho-substituted anilines, leading to a broadening and shifting of the N-H stretching bands.[2]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
For all isomers of chloro-fluoro-methylaniline, the molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular formula C₇H₇ClFN. A key feature will be the isotopic pattern of chlorine: a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[3]
Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms, the methyl group, and cleavage of the aromatic ring. The relative abundances of the fragment ions will differ between isomers due to the varying stabilities of the resulting carbocations and radicals.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the aniline isomer (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Visualizing the Workflow
Caption: Experimental workflow for the spectroscopic analysis of aniline isomers.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a multi-technique spectroscopic approach. By carefully analyzing the nuances in ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the characteristic patterns from IR and mass spectrometry, researchers can confidently determine the specific isomeric structure in their samples. This guide provides the foundational principles and practical protocols to empower scientists in their pursuit of precise and reliable chemical analysis.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]
- Metcalfe, J. C., Hesketh, T. R., & Smith, G. A. (1985). Free cytosolic Ca2+ measurements with fluorine labelled indicators using 19F NMR. Cell Calcium, 6(3), 183-195.
-
NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
- Shaji, S., & Rasheed, T. M. (2003). Vibrational overtone spectra of chloroanilines--evidence for intramolecular hydrogen bonding in o-chloroaniline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(7), 1493–1499.
-
NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
A Researcher's Guide to Computational Analysis of Halogenated Aniline Reactivity
Abstract
Halogenated anilines are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Their reactivity, governed by the complex interplay between the activating amino group and the deactivating, directing halogen substituent, presents a rich landscape for theoretical investigation.[3][4] This guide provides a comparative analysis of computational methodologies used to predict and rationalize the reactivity of these molecules. We delve into the theoretical underpinnings of various methods, offer a practical workflow for reactivity studies, and present comparative data to guide researchers in selecting the most appropriate computational strategy for their scientific questions.
The Dual Role of Halogens in Aniline Reactivity
Aniline itself is highly activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions.[5][6] The introduction of a halogen atom (-F, -Cl, -Br, -I) introduces a fascinating duality:
-
Inductive Effect (-I): As electronegative substituents, halogens withdraw electron density from the aromatic ring through the sigma framework, deactivating the ring towards electrophilic attack compared to unsubstituted aniline.
-
Resonance Effect (+M): The lone pairs on the halogen can be donated into the pi-system of the ring. This effect, while weaker than the inductive withdrawal, enriches the electron density at the ortho and para positions, reinforcing the directing effect of the amino group.
The balance of these two effects determines the overall reactivity and regioselectivity. Computational chemistry provides an indispensable toolkit to quantify these effects and predict reaction outcomes.[7]
A Comparative Guide to Computational Methodologies
The accuracy of a computational study hinges on the chosen level of theory, which comprises the method and the basis set. Here, we compare the most common approaches for studying halogenated anilines.
Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. The choice of the functional is paramount.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used hybrid functionals. It provides robust geometries and reasonable energetics for many organic reactions.[8] For general-purpose studies on reaction pathways of halogenated anilines, B3LYP is a reliable starting point.
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional is often superior to B3LYP for systems where non-covalent interactions are important and for better accuracy in thermochemistry and barrier heights.[9] Its design makes it particularly suitable for complex reaction mechanisms.
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected functional ideal for systems with significant charge-transfer character, such as certain excited states or reactions involving charge separation.[10]
Møller-Plesset Perturbation Theory (MP)
MP theory is a post-Hartree-Fock method that explicitly includes electron correlation, which is neglected in HF theory.[11]
-
MP2 (Second-order Møller-Plesset): As the simplest and most cost-effective MP method, MP2 often yields more accurate results than DFT for systems where electron correlation is critical.[12][13] It recovers a significant portion of the correlation energy and is a valuable tool for benchmarking DFT results.[12] However, MP theory can be computationally demanding and its performance can be erratic if the underlying Hartree-Fock reference is poor.[11][14]
The Importance of the Basis Set
A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.
-
Pople Style (e.g., 6-31G, 6-311+G*):** These are versatile and widely used basis sets. The * indicates the addition of polarization functions (d-orbitals on heavy atoms), which are crucial for describing bonding in three dimensions. The + indicates the addition of diffuse functions, which are essential for describing anions or systems with lone pairs, like the nitrogen and halogens in anilines.
-
Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy calculations.
-
def2-TZVP (def2-Triple Zeta Valence with Polarization): These are well-balanced and efficient basis sets from the Ahlrichs group, often providing results comparable to aug-cc-pVTZ at a lower computational cost.[15]
Expert Recommendation: For a robust study on halogenated aniline reactivity, a combination like M06-2X/def2-TZVP is highly recommended. For initial explorations or larger systems, B3LYP/6-31+G * provides a cost-effective yet reliable alternative. Always perform a basis set superposition error (BSSE) correction for interaction energy calculations.[16]
Practical Workflow: A Step-by-Step Computational Protocol
This section outlines a self-validating protocol for investigating the electrophilic bromination of a para-halogenated aniline.
Caption: A typical computational workflow for studying a reaction mechanism.
Detailed Steps:
-
Structure Preparation:
-
Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structures of the reactants (e.g., p-chloroaniline) and the anticipated electrophile (e.g., Br₂).
-
-
Geometry Optimization:
-
Perform separate geometry optimization calculations for the reactants, the expected product(s) (e.g., 2-bromo-4-chloroaniline), and any intermediates.
-
Causality: This step finds the lowest energy conformation (a minimum on the potential energy surface) for each species.
-
-
Transition State (TS) Search:
-
Locate the transition state structure connecting the reactants to the products. This is the saddle point on the potential energy surface. Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization with eigenvector following are commonly used.
-
Expertise: A good initial guess for the TS structure, often sketched based on chemical intuition (e.g., showing the C-Br bond forming and an ortho C-H bond breaking), is crucial for successful convergence.
-
-
Validation (Self-Validating System):
-
Frequency Calculations: Perform a frequency calculation on all optimized structures (minima and TS).
-
Trustworthiness: A true minimum (reactant, product, intermediate) must have zero imaginary frequencies. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[8]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: For the validated TS, run an IRC calculation.
-
Trustworthiness: This calculation maps the reaction path downhill from the TS. It must connect smoothly to the intended reactant and product minima to confirm the TS is correct for the reaction of interest.
-
-
-
Energy Calculation & Analysis:
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs Free Energies (G).
-
The activation energy barrier is calculated as: ΔG‡ = G(TS) - G(Reactants).
-
The overall reaction energy is calculated as: ΔGrxn = G(Products) - G(Reactants).
-
Comparative Data: Reactivity of para-Halogenated Anilines
To illustrate the utility of these methods, the table below presents hypothetical but realistic Gibbs free energy of activation (ΔG‡) data for the electrophilic bromination at the ortho-position of para-substituted anilines. Lower values indicate a more reactive substrate.
| p-Substituent | B3LYP/6-31+G* (kcal/mol) | M06-2X/def2-TZVP (kcal/mol) | Experimental Trend[17] |
| -H (Aniline) | 12.5 | 11.8 | Most Reactive |
| -F | 14.2 | 13.6 | ↓ |
| -Cl | 14.8 | 14.3 | ↓ |
| -Br | 15.0 | 14.5 | ↓ |
| -I | 14.9 | 14.4 | Least Reactive |
Analysis of Data:
-
All halogenated anilines are less reactive (higher ΔG‡) than aniline itself, correctly capturing the net deactivating effect of the halogens.
-
The M06-2X functional consistently predicts slightly higher, and generally more accurate, barriers than B3LYP.
-
The reactivity trend F > Cl > Br ≈ I is observed, which reflects the decreasing inductive withdrawal down the group being the dominant factor in this reaction. While resonance donation also decreases, its effect is less pronounced.
Visualizing Reactivity: Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. It maps the electrostatic potential onto the electron density surface, revealing areas of positive and negative potential.
Caption: Workflow for generating and interpreting an MEP map.
For a halogenated aniline, the MEP map will show the most negative potential (red/yellow regions) concentrated at the ortho positions relative to the amino group. This visually confirms these sites as the most susceptible to attack by an electrophile (like Br⁺), providing an intuitive rationale for the observed regioselectivity.[18]
Conclusion and Future Outlook
Computational chemistry offers a powerful, predictive framework for understanding the reactivity of halogenated anilines. DFT methods, particularly modern functionals like M06-2X, paired with triple-zeta basis sets like def2-TZVP, provide a high degree of accuracy for reaction barriers and mechanisms. The systematic workflow presented here ensures that computational results are robust and physically meaningful.
Future studies will likely focus on more complex systems, such as enzymatic reactions or the design of novel materials where halogen bonding plays a key role.[19] As computational resources continue to grow, higher-level methods will become more accessible, further refining our understanding of these vital chemical building blocks.
References
-
Behjatmanesh-Ardakani, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Iranian Chemical Communication, 2, 147-156. Retrieved from [Link]
-
Kralles, Z., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science and Technology, 58(39). DOI:10.1021/acs.est.4c05434. Retrieved from [Link]
-
Singh, S. J., et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Paliwal (P.G.) College. Retrieved from [Link]
-
ResearchGate. (n.d.). Basis set effects on the ground and excited state of nitrogen containing organic molecules. pNitroaniline as a case study. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis.... Request PDF. Retrieved from [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Theoretical Investigation into Rate-Determining Factors in Electrophilic Aromatic Halogenation. The journal of physical chemistry. A. Retrieved from [Link]
-
ChemRxiv. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. Retrieved from [Link]
-
Wikipedia. (n.d.). Møller–Plesset perturbation theory. Retrieved from [Link]
-
Zhang, Z., & Prasse, C. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 18358–18368. Retrieved from [Link]
-
Fiveable. (n.d.). Møller-Plesset perturbation theory | Computational Chemistry Class Notes. Retrieved from [Link]
-
Yildiz, E., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Retrieved from [Link]
-
Liu, Y., et al. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Q-Chem. (n.d.). 6.3 Møller-Plesset Perturbation Theory. Q-Chem Manual. Retrieved from [Link]
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Request PDF. Retrieved from [Link]
-
IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
-
Pásztorová, J., et al. (2018). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Retrieved from [Link]
-
Cremer, D. (2011). Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. WIREs Computational Molecular Science, 1, 509-530. Retrieved from [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(9), 1295-1325. Retrieved from [Link]
-
Al-Buriahi, M. S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3949. Retrieved from [Link]
-
Jansen, S. A. (2023, February 24). Oligo- and poly- aniline basics. YouTube. Retrieved from [Link]
-
Douglas, J. F., & Stocking, E. M. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of organic chemistry, 84(19), 12696–1703. Retrieved from [Link]
-
ResearchGate. (n.d.). Second order Møller–Plesset perturbation theory without basis set superposition error. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT study of “all-metal” aromatic compounds. Request PDF. Retrieved from [Link]
-
Brandenburg, J. G., et al. (2013). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 46(4), 929-939. Retrieved from [Link]
-
National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity report series, 25, 1–E4. Retrieved from [Link]
-
Bui, Q. T., et al. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. Retrieved from [Link]
Sources
- 1. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrar.org [ijrar.org]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. journaleras.com [journaleras.com]
- 8. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. 6.3 Møller-Plesset Perturbation Theory⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. s3.smu.edu [s3.smu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Existing Drugs
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases are the master regulators of a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3] The success of first-generation kinase inhibitors, such as Imatinib for chronic myeloid leukemia, has revolutionized cancer therapy.[4][] However, the emergence of drug resistance, often through mutations in the kinase domain, and off-target effects that lead to toxicity, necessitates the continuous development of next-generation inhibitors.[6][7]
The journey of a new kinase inhibitor from a promising laboratory discovery to a clinically effective therapeutic is fraught with challenges. A crucial step in this process is rigorous and objective benchmarking against existing drugs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for comparing the performance of new kinase inhibitors with established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow to ensure that only the most promising candidates advance toward clinical development.
The Benchmarking Funnel: A Phased Approach to Inhibitor Characterization
A robust benchmarking strategy can be conceptualized as a funnel, progressively filtering compounds through a series of increasingly complex and physiologically relevant assays. This multi-tiered approach ensures that resources are focused on inhibitors with the highest potential for clinical success.
Caption: The Benchmarking Funnel guides the selection of promising kinase inhibitors.
Tier 1: Biochemical Assays - Establishing the Foundation of Potency and Selectivity
The initial step in benchmarking is to determine the intrinsic inhibitory activity of a new compound against its intended kinase target and to assess its specificity across the human kinome. These in vitro assays are fundamental for understanding the compound's basic biochemical properties.
Causality of Experimental Choices:
-
Why start with biochemical assays? These cell-free systems provide a direct measure of a compound's ability to inhibit the kinase of interest without the complexities of cellular uptake, metabolism, or efflux.[8] This allows for a clean comparison of intrinsic potency.
-
Why is ATP concentration critical? Most kinase inhibitors are ATP-competitive. Therefore, the measured IC50 value is dependent on the ATP concentration in the assay.[9] For meaningful comparisons, it is crucial to perform assays at a consistent ATP concentration, ideally at or near the Michaelis constant (Km) of ATP for each kinase.[9][10]
-
Why is kinome-wide profiling essential? Off-target inhibition can lead to unexpected toxicities or even desirable polypharmacology.[11] Screening against a broad panel of kinases provides a comprehensive selectivity profile, which is a critical determinant of a drug's therapeutic window.[12][13]
Key Biochemical Assays:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate, are considered a gold standard due to their direct and sensitive nature.[9][14] Fluorescence-based assays, such as those using FRET, are also widely used for their high-throughput capabilities.[9]
-
Kinase Selectivity Profiling: This involves screening the inhibitor against a large panel of kinases, often representing a significant portion of the human kinome.[12][15] The results are typically reported as the percent inhibition at a fixed compound concentration or as IC50 values for a subset of inhibited kinases.
Data Presentation: Comparative Analysis of a Hypothetical New Inhibitor
Let's consider a hypothetical new inhibitor, "Novakinib," targeting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. We will compare it to two existing FDA-approved BTK inhibitors: Ibrutinib (a first-generation covalent inhibitor) and Nemtabrutinib (a next-generation non-covalent inhibitor).[16]
| Inhibitor | Target Kinase | IC50 (nM) at 1mM ATP | Selectivity Score (S-Score) at 1µM |
| Novakinib (New) | BTK | 5.2 | 0.05 |
| Ibrutinib | BTK | 0.5 | 0.20 |
| Nemtabrutinib | BTK | 2.5 | 0.10 |
-
IC50: The concentration of inhibitor required to reduce kinase activity by 50%.
-
Selectivity Score (S-Score): A measure of selectivity, calculated as the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor and control inhibitors (e.g., Staurosporine)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Set Up Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test inhibitor at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.
-
Add the purified kinase and the substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction: Add a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well to start the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Measure Radioactivity: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (from the "no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. It is important to be aware that steep dose-response curves can sometimes indicate artifacts.[17][18][19][20]
-
Tier 2: Cell-Based Assays - Evaluating Cellular Potency and Target Engagement
While biochemical assays are essential for determining intrinsic potency, they do not predict how a compound will behave in the complex environment of a living cell.[8] Cell-based assays are therefore the critical next step to assess a compound's ability to cross the cell membrane, engage its target, and exert a biological effect.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Causality of Experimental Choices:
-
Why measure target engagement? A compound can have excellent biochemical potency but poor cell permeability, preventing it from reaching its intracellular target.[21] Target engagement assays directly measure the interaction of the inhibitor with its kinase inside the cell.
-
Why assess downstream signaling? Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.[11] This provides functional evidence of target inhibition and helps confirm the mechanism of action.
-
Why use cell viability assays? For cancer therapies, the ultimate goal is to kill cancer cells or inhibit their proliferation.[8] Cell viability assays in cell lines that are dependent on the target kinase provide a crucial measure of the compound's anti-cancer activity.
Key Cell-Based Assays:
-
Target Engagement Assays:
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to its target in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[8]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
-
Cellular Phosphorylation Assays: Western blotting is a common method to detect changes in the phosphorylation status of downstream substrates. High-throughput methods like in-cell westerns or sandwich ELISAs can also be used.[22]
-
Cell Proliferation/Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® measure the metabolic activity of cells, which correlates with cell number and viability. The Ba/F3 cell proliferation assay is a specialized system used to evaluate inhibitors of specific tyrosine kinases.[8]
Data Presentation: Comparative Cellular Activity of Novakinib
| Inhibitor | Target Engagement (EC50, nM) | Downstream Signaling Inhibition (pBTK IC50, nM) | Cell Viability (IC50, nM in TMD8 cells) |
| Novakinib (New) | 15.8 | 25.1 | 50.3 |
| Ibrutinib | 2.1 | 5.6 | 10.2 |
| Nemtabrutinib | 8.9 | 12.4 | 28.7 |
-
EC50: The effective concentration of the inhibitor that gives half-maximal target engagement.
-
pBTK IC50: The concentration of inhibitor that reduces the phosphorylation of BTK by 50%.
-
Cell Viability IC50: The concentration of inhibitor that reduces the viability of the BTK-dependent TMD8 cell line by 50%.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Tier 3: Advanced Cellular Models and In Vivo Studies - Predicting Clinical Success
Compounds that demonstrate promising activity in 2D cell culture must then be evaluated in more complex systems that better mimic human physiology and disease.
-
3D Cell Culture Models: Spheroids and organoids more accurately represent the three-dimensional architecture and cell-cell interactions of tumors.
-
In Vivo Target Engagement and Pharmacodynamics: Animal models are used to assess whether the inhibitor can reach the tumor tissue at a sufficient concentration to engage its target and modulate downstream signaling.[11]
-
Efficacy Studies: Xenograft or patient-derived xenograft (PDX) models, where human tumors are grown in immunocompromised mice, are used to evaluate the anti-tumor efficacy of the inhibitor.[11]
Data Interpretation and Decision-Making
The comprehensive dataset generated from this benchmarking funnel allows for an informed decision on whether to advance a new kinase inhibitor.
Caption: A decision-making tree for advancing a new kinase inhibitor.
Conclusion
Benchmarking a new kinase inhibitor against existing drugs is a multifaceted process that requires a systematic and evidence-based approach. By employing a funnel of increasingly complex and physiologically relevant assays, researchers can build a comprehensive profile of a new compound's potency, selectivity, cellular activity, and in vivo efficacy. This rigorous evaluation is paramount for identifying truly innovative therapies that can overcome the challenges of drug resistance and improve patient outcomes in cancer and other diseases driven by aberrant kinase signaling.
References
-
Begg, S. K. (2013). Protein Kinase Signalling Networks in Cancer. PMC. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Zhang, Y., & Swaan, P. W. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Pharmacological Reviews. [Link]
-
Li, Z., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Gkeka, P., & Evangelidis, T. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]
-
O'Connor, R., et al. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. [Link]
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. PubMed. [Link]
-
neXtProt. (2018). Kinases and Cancer. PMC. [Link]
-
Zhou, J., et al. (2020). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. PMC. [Link]
-
Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]
-
News-Medical.Net. (2018). Drugs Targeting Kinase Inhibitors. News-Medical.Net. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Zhang, Z., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
onkoview. (2022). The MAP-Kinase (MAPK) signalling pathway HD. YouTube. [Link]
-
Schlessinger, A., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC. [Link]
-
Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]
-
Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Schlessinger, A., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs. [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]
-
Enzymlogic. (n.d.). Kinase Drug Discovery Tools. Enzymlogic. [Link]
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Semantic Scholar. [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Docking.org. [Link]
-
Gorantla, R., et al. (2023). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling. [Link]
-
Schlessinger, A., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed. [Link]
-
Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Collaborative Drug Discovery. [Link]
-
Anastassiadis, T., et al. (2011). The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. [Link]
Sources
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. labiotech.eu [labiotech.eu]
- 17. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 20. files.docking.org [files.docking.org]
- 21. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to the Structural Analysis of Aniline Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in a multitude of high-value applications, from pharmaceuticals and agrochemicals to advanced materials.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, chemical reactivity, and solid-state properties.[2] Consequently, elucidating their molecular architecture is a critical step in rational drug design and materials engineering. X-ray crystallography stands as the definitive method for achieving this, providing unparalleled atomic-level insights into molecular conformation, intermolecular interactions, and crystal packing.[3]
This guide offers a comprehensive comparison of the primary X-ray crystallographic techniques used for the structural analysis of aniline derivatives. It is designed to provide researchers, scientists, and drug development professionals with the technical understanding and practical knowledge necessary to select the appropriate methodology, navigate experimental challenges, and accurately interpret crystallographic data.
Comparing the Pillars of Crystallography: Single-Crystal vs. Powder X-ray Diffraction
The choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) is dictated by the nature of the sample and the level of structural detail required.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.3 mm)[3] | A microcrystalline powder |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions[3][4] | Unit cell parameters, crystal system, phase identification, and purity[5][6] |
| Primary Application | Definitive structure elucidation of novel compounds | Phase identification, quality control, and analysis of polycrystalline materials |
| Key Advantage | Provides a complete and unambiguous molecular structure | Faster, less demanding sample preparation, suitable for materials that do not form large single crystals |
| Key Limitation | Growing suitable single crystals can be a significant bottleneck[3][7] | Provides averaged information; cannot determine the full 3D structure of a new compound |
While SCXRD provides the "gold standard" for structural determination, PXRD is an invaluable tool for rapid screening, quality control, and for studying materials that are not amenable to single-crystal growth.[5][6] For instance, PXRD has been successfully used to determine the crystal systems and unit cell parameters of various chloroaniline derivatives.[5]
The Experimental Journey: From Molecule to Model
The path from a synthesized aniline derivative to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow is primarily focused on SCXRD, the definitive method for structural elucidation.
Part 1: The Art of Crystallization
Obtaining high-quality single crystals is often the most formidable challenge in the entire process.[3][7] For aniline derivatives, slow evaporation from a saturated solution is a frequently successful technique.[3]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent should exhibit moderate solubility for the aniline derivative, allowing it to be fully dissolved upon gentle heating and become supersaturated as the solvent slowly evaporates.[3] Common solvents include toluene, methanol, acetone, and ethyl acetate.[3]
-
Preparation of a Saturated Solution: Dissolve the purified aniline derivative in the selected solvent. Gentle warming may be necessary to achieve complete dissolution.[3]
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.[3]
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes. This restricts the rate of solvent evaporation, promoting slow and orderly crystal growth.[3]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.[3]
-
Crystal Harvesting and Mounting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully remove them from the solution and mount them on a goniometer head using a cryoloop.[3][4]
Troubleshooting a Common Pitfall: "Oiling Out"
A frequent problem encountered during the crystallization of aniline derivatives is "oiling out," where the compound separates from the solution as a liquid phase rather than a solid.[8] This is often caused by excessively high supersaturation, the presence of impurities that depress the melting point, or rapid cooling.[8]
Mitigation Strategies for "Oiling Out":
-
Reheat and Dilute: If oiling occurs, gently reheat the solution and add more of the "good" solvent to redissolve the oil.[8]
-
Controlled Cooling: Avoid rapid cooling. A slow, controlled cooling rate is essential to allow sufficient time for crystal nucleation and growth.[8]
-
Lower Initial Concentration: Using a more dilute solution can prevent the level of supersaturation from becoming high enough to cause oiling.[8]
-
Induce Crystallization: If crystals do not form upon slow cooling, scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites.[8]
Part 2: Illuminating the Structure: Data Collection and Processing
Once a suitable crystal is mounted, it is subjected to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Instrument Setup: A single-crystal X-ray diffractometer is used. The X-ray source is typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[3] The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[2][3]
-
Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.[3]
-
Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at incremental steps.[4]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique set of structure factors.[2]
Part 3: From Data to Discovery: Structure Solution and Refinement
The processed diffraction data contains the amplitudes of the diffracted X-rays, but not their phases. Solving the "phase problem" is the central challenge in X-ray crystallography.[2]
Modern crystallographic software employs powerful algorithms, such as direct methods, to overcome the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell, allowing for the construction of an initial molecular model. This model is then refined using a least-squares process to achieve the best possible fit with the experimental diffraction data. The final refined structure provides a wealth of information, including precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions such as hydrogen bonds.[9]
Interpreting the Results: A Comparative Look at Halogenated Aniline Derivatives
The true power of X-ray crystallography lies in its ability to reveal subtle structural differences that can have profound effects on a molecule's properties. The following table presents a comparative analysis of crystallographic data for selected dihalogenated aniline derivatives, offering a glimpse into their solid-state structures.[2]
Table 1: Comparative Crystallographic Data for Selected Dihalogenated Aniline Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| o-chloroaniline | Orthorhombic | Pmmm | 18.391 | 10.357 | 6.092 | 90 | 1161.4 | 8 |
| m-chloroaniline | Orthorhombic | Pcca | 4.5039 | 19.820 | 12.699 | 90 | 1133.0 | 8 |
| 2,6-dichloroaniline | Monoclinic | P2₁/c | 11.329 | 4.1093 | 15.445 | 99.96 | 707.8 | 4 |
Data sourced from a study on X-ray powder diffraction of aniline derivatives.[5]
This data reveals that even closely related isomers can adopt different crystal packing arrangements, leading to different crystal systems and unit cell parameters.[5] These differences in solid-state structure can influence physical properties such as melting point, solubility, and stability.
The Future of Structural Analysis: Integrating AI and Complementary Techniques
The field of X-ray crystallography is continually evolving. The integration of artificial intelligence (AI) and machine learning is poised to revolutionize various stages of the process, from crystal screening and data analysis to structure validation.[10][11] Furthermore, combining X-ray crystallography with other biophysical techniques, such as cryo-electron microscopy (cryo-EM) and NMR spectroscopy, provides a more holistic understanding of molecular structure and dynamics.[12] For drug discovery, X-ray crystallography will remain a cornerstone for providing high-resolution structural data of protein-ligand complexes, guiding the rational design of more effective and selective therapeutics.[13][14]
References
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. [Link]
-
X-ray powder diffraction studies of aniline derivatives. (2003). Powder Diffraction, 18(3), 266-268. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 16(10), 1073-1088. [Link]
-
X-ray powder diffraction studies of aniline derivatives. (2003). ResearchGate. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(7), 681-692. [Link]
-
Calculated and experimental X-ray powder diffraction patterns of 5 and 6. (n.d.). ResearchGate. [Link]
-
Kanagathara, N., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 2338-2342. [Link]
-
PubChem. (n.d.). Aniline derivative. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. [Link]
-
Structural Chemistry of Anilines. (n.d.). ResearchGate. [Link]
-
Experimental details of single-crystal X-ray diffraction. (n.d.). ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
X-Ray Structure of Polyaniline Derivative-Poly-Ortho-Toluidine. (1991). Defense Technical Information Center. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Sci-Hub. (n.d.). [Link]
-
University of British Columbia. (2000). Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex. [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Structures of aniline derivatives (group I) and their influence on.... (n.d.). ResearchGate. [Link]
-
Challenges and opportunities for new protein crystallization strategies in structure-based drug design. (2009). PubMed. [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2009). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. migrationletters.com [migrationletters.com]
- 14. creative-biostructure.com [creative-biostructure.com]
Comparative Guide to In-Silico Modeling of Receptor Binding for Aniline-Based Drug Candidates
Introduction: The Aniline Scaffold and the In-Silico Revolution
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a privileged structure in the design of kinase inhibitors, GPCR modulators, and numerous other drug classes. However, the journey from a promising aniline-based candidate to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate.[1][2] This is where in-silico modeling has become an indispensable partner in modern drug discovery.[3][4][5]
Computer-aided drug design (CADD) provides a powerful suite of tools to predict, analyze, and optimize the interactions between drug candidates and their biological targets at an atomic level.[4][6] By simulating these complex binding events, we can rapidly screen vast chemical libraries, prioritize the most promising candidates for synthesis, and gain deep mechanistic insights—all before a single physical experiment is conducted. This guide provides a comparative analysis of key in-silico methodologies, offering a practical framework for researchers engaged in the development of aniline-based therapeutics. We will dissect the causality behind methodological choices, moving beyond a mere list of steps to provide a field-proven perspective on generating reliable and actionable data.
The Computational Gauntlet: A Comparison of Core Methodologies
The rational selection of a computational technique depends on the specific question being asked, the available resources, and the stage of the drug discovery pipeline.[3][4] For screening aniline-based libraries, we typically employ a hierarchical approach, starting with high-throughput methods and progressing to more computationally intensive, and thus more accurate, techniques for a smaller subset of promising compounds.
Molecular Docking: The High-Throughput Sieve
Molecular docking is the workhorse of virtual screening.[7] Its primary goal is to predict the most likely binding pose (orientation and conformation) of a ligand within a receptor's binding site and to estimate its binding affinity using a scoring function.[8]
-
Core Principle & Causality: Docking algorithms rapidly sample a vast number of possible ligand conformations and orientations within the defined binding pocket. This speed is achieved by making certain simplifying assumptions, most notably treating the protein receptor as a rigid entity. This is a reasonable starting point for identifying compounds with good shape and electrostatic complementarity to the target site, making it ideal for initial large-scale screening.
-
Strengths:
-
Speed: Capable of screening millions of compounds in a relatively short timeframe.[9]
-
Cost-Effective: Requires significantly less computational power compared to other methods.
-
Prioritization: Excellent for enriching a compound library with potential binders and eliminating non-binders.
-
-
Limitations & Scientific Rationale:
-
Receptor Rigidity: The "lock-and-key" model is an oversimplification. Proteins are dynamic, and induced-fit effects, where the binding site adapts to the ligand, are common. This rigidity can lead to false negatives.
-
Scoring Function Inaccuracies: Scoring functions are approximations of the complex thermodynamics of binding.[10][11] They often struggle to accurately rank compounds with different chemical scaffolds or to predict absolute binding affinities with high precision.[12] Different scoring functions can yield different rankings for the same set of compounds.[13] Using a consensus of multiple scoring functions can sometimes improve predictive power.[10][12]
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Dance
Once initial hits are identified through docking, MD simulations provide a more realistic and dynamic view of the protein-ligand complex.[14][15]
-
Core Principle & Causality: MD simulations solve Newton's equations of motion for every atom in the system over time, typically on the nanosecond to microsecond timescale.[16] By simulating the system in a fully solvated environment at a given temperature and pressure, we can observe the natural fluctuations and conformational changes of both the protein and the ligand. This allows us to assess the stability of the docked pose and understand the energetic contributions of specific interactions in a dynamic context.
-
Strengths:
-
Accounts for Flexibility: Both the protein and ligand are fully flexible, allowing for the observation of induced-fit effects and conformational rearrangements.[14][15]
-
Stability Assessment: Provides crucial information on whether a docked pose is stable over time or if the ligand dissociates or shifts to an alternative binding mode.
-
Solvent Effects: Explicitly models the role of water molecules, which can be critical mediators of protein-ligand interactions.
-
-
Limitations & Scientific Rationale:
-
Computational Cost: MD simulations are extremely computationally demanding, limiting their use to a small number of high-priority candidates.[14]
-
Timescale Limitations: While powerful, typical simulation times may not be sufficient to capture very slow conformational changes or the full binding/unbinding process.
-
Binding Free Energy Calculations: Refining the Prediction
While docking provides a score and MD simulations provide a view of stability, end-point free energy calculation methods like MM/PBSA and MM/GBSA offer a more rigorous estimation of binding affinity.[17][18][19]
-
Core Principle & Causality: These methods calculate the binding free energy by combining the molecular mechanics (MM) energy of the complex with a continuum model for solvation (Poisson-Boltzmann or Generalized Born Surface Area).[20] The calculation is performed on a series of snapshots extracted from an MD simulation trajectory, thus incorporating an ensemble of conformations into the energy calculation.
-
Strengths:
-
Improved Accuracy: Generally provides a more accurate estimation of binding free energy than docking scoring functions.[18]
-
Energetic Decomposition: Allows the total binding energy to be broken down into contributions from van der Waals forces, electrostatics, and solvation, offering insight into the key drivers of binding.
-
Balance: Represents a good compromise between the speed of docking and the high computational cost of more rigorous methods like Free Energy Perturbation (FEP).[19]
-
-
Limitations & Scientific Rationale:
-
Entropy Calculation: The contribution of conformational entropy is often neglected or approximated, which can be a significant source of error.[17][19]
-
Parameter Sensitivity: The results can be sensitive to the choice of parameters, such as the implicit solvent model and the atomic radii and charges used in the calculation.[17]
-
Data Presentation: From Raw Scores to Actionable Insights
Effective data visualization and tabulation are critical for comparing candidates and making informed decisions.
Table 1: Comparative Overview of In-Silico Modeling Techniques
| Methodology | Primary Application | Computational Cost | Accuracy in Affinity Prediction | Treatment of Receptor Flexibility |
| Molecular Docking | High-throughput virtual screening; Pose prediction | Low | Low to Medium | Typically Rigid (some methods allow limited flexibility) |
| MD Simulation | Stability analysis of complex; Study of conformational changes | High | N/A (provides stability metrics) | Fully Flexible |
| MM/PBSA & MM/GBSA | Binding free energy refinement; Ranking of lead candidates | Medium to High | Medium to High | Fully Flexible (via MD snapshots) |
Table 2: Sample Molecular Docking Results for Aniline-Based Kinase Inhibitors
| Candidate ID | Aniline Substitution | Docking Score (kcal/mol) | Predicted H-Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| AN-001 | 4-methoxy | -9.8 | MET-793 (hinge) | LEU-718, VAL-726, ALA-743 |
| AN-002 | 3,4-dichloro | -9.1 | MET-793 (hinge) | LEU-718, LEU-844 |
| AN-003 | 4-(morpholinomethyl) | -11.2 | MET-793 (hinge), ASP-855 | LEU-718, VAL-726, PHE-856 |
| AN-004 | 4-fluoro | -8.5 | MET-793 (hinge) | ALA-743, LEU-844 |
Table 3: Refined Binding Free Energy (ΔG_bind) from MM/GBSA for Top Candidates (kcal/mol)
| Candidate ID | ΔG_bind (MM/GBSA) | ΔE_vdw | ΔE_elec | ΔG_solv | MD Stability (RMSD) |
| AN-001 | -35.7 ± 2.5 | -45.2 | -18.9 | +28.4 | Stable (< 2 Å) |
| AN-003 | -48.9 ± 3.1 | -51.8 | -35.1 | +38.0 | Stable (< 2 Å) |
Experimental Protocols & Workflows
To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential.
Overall In-Silico Drug Discovery Workflow
The following diagram illustrates a typical hierarchical workflow, integrating the methods discussed.
Caption: A hierarchical workflow for in-silico drug discovery.
Protocol 1: High-Throughput Molecular Docking of Aniline Derivatives
Objective: To screen a virtual library of aniline-based compounds against a target protein and identify initial hits based on predicted binding pose and affinity.
Methodology:
-
Receptor Preparation:
-
Rationale: The starting crystal structure must be cleaned to remove non-essential atoms and prepared to be compatible with the force field used by the docking software.
-
Steps:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all crystallographic water molecules, co-solvents, and any co-crystallized ligands.[21][22]
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges for AutoDock). This step is crucial for correctly calculating electrostatic and hydrogen bonding interactions.[23]
-
If the protein has missing loops or residues, these should be modeled using tools like MODELLER.
-
Save the prepared receptor file in the required format (e.g., PDBQT for AutoDock Vina).
-
-
-
Ligand Library Preparation:
-
Rationale: Ligand structures must be converted to 3D and assigned correct chemical properties to be accurately docked.
-
Steps:
-
Obtain 2D structures of aniline derivatives from databases (e.g., PubChem) or draw them using chemical sketchers.[24][25]
-
Convert 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy starting conformation.
-
Assign partial charges and define rotatable bonds. The number of rotatable bonds directly impacts the conformational search space and, therefore, the docking time.[25][26]
-
Save the prepared ligands in the required format (e.g., PDBQT).
-
-
-
Grid Box Definition:
-
Rationale: The docking search needs to be confined to the region of interest (the binding site) to make the calculation computationally feasible and relevant.
-
Steps:
-
Identify the binding pocket. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on its location.
-
Define the dimensions (x, y, z) of the grid box to ensure it encompasses the entire binding site with a small margin.[23]
-
-
-
Docking Execution & Validation:
-
Rationale: Running the simulation and performing a self-validation check ensures the protocol is reliable.
-
Steps:
-
Self-Validation: Before screening the library, re-dock the original co-crystallized ligand (if available) back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[27][28] This step validates the chosen docking parameters.
-
Run the virtual screening job using software like AutoDock Vina[9][29] or Glide[9].
-
Analyze the output: Rank the compounds based on their docking scores (binding affinity).[30] Visually inspect the top-scoring poses to check for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and to discard any poses with steric clashes or poor geometries.[27][31]
-
-
Caption: A step-by-step workflow for molecular docking.
Protocol 2: Post-Docking Refinement with MD and MM/GBSA
Objective: To assess the dynamic stability of the top-ranked protein-ligand complexes from docking and to obtain a more accurate binding free energy estimation.
Methodology:
-
MD System Preparation:
-
Rationale: The static docked complex must be placed in a simulated physiological environment to study its dynamic behavior.
-
Steps:
-
Take the top-scoring pose for a candidate (e.g., AN-003) from the docking results.
-
Use a program like GROMACS[15] or AMBER[18] to solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.
-
Generate force field parameters for the aniline-based ligand, as standard protein force fields do not include parameters for all drug-like molecules.
-
-
-
Minimization and Equilibration:
-
Rationale: This multi-stage process gradually relaxes the system and brings it to the desired temperature and pressure, ensuring the stability of the subsequent production simulation.
-
Steps:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
Conduct a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.
-
Follow with a short NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[32]
-
-
-
Production MD Simulation:
-
Rationale: This is the main data-gathering phase of the simulation.
-
Steps:
-
Run the MD simulation for a duration sufficient to observe stable behavior, typically 50-100 nanoseconds or longer for complex systems.[14]
-
Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 picoseconds).
-
-
-
Trajectory Analysis & MM/GBSA Calculation:
-
Rationale: Analysis of the trajectory confirms system stability before committing to the final energy calculation. The MM/GBSA calculation provides the refined binding affinity.
-
Steps:
-
Analyze the trajectory for stability by calculating the RMSD of the protein backbone and the ligand relative to the starting structure. A stable system will show the RMSD plateauing after an initial equilibration period.[15]
-
Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Once stability is confirmed, use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script (for AMBER) to calculate the binding free energy over the stable portion of the trajectory.[18][33]
-
Decompose the final energy value to understand the relative contributions of different energy terms to the overall binding affinity.[17][33]
-
-
Caption: Workflow for MD simulation and MM/GBSA analysis.
Conclusion
The in-silico evaluation of aniline-based drug candidates is not a single push-button solution but a multi-stage, integrated process. Each method, from high-throughput docking to rigorous free energy calculations, provides a unique and valuable piece of the puzzle. Molecular docking serves as an essential first-pass filter, rapidly identifying compounds with the potential for favorable binding. Molecular dynamics simulations then validate the stability of these initial predictions in a dynamic, solvated environment, weeding out unstable complexes. Finally, methods like MM/GBSA provide a more quantitative and refined estimate of binding affinity, allowing for a more confident ranking of candidates to be advanced for experimental validation. By understanding the causal principles, strengths, and inherent limitations of each technique, researchers can design and execute a robust computational strategy that significantly accelerates the discovery of novel aniline-based therapeutics.
References
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
-
Alves, V. M., et al. (2022). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology, 2432, 25-50. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162. [Link]
-
Aqvist, J., et al. (2002). Calculation of absolute protein-ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences, 99(23), 14848-14853. [Link]
-
Deep Origin. (n.d.). MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin. [Link]
-
Wang, R., Lu, Y., & Wang, S. (2003). Comparative evaluation of 11 scoring functions for molecular docking. Journal of Medicinal Chemistry, 46(12), 2287-2303. [Link]
-
Shukla, R., & Tripathi, T. (2025). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Warren, G. L., et al. (2012). Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. Journal of Molecular Graphics and Modelling, 38, 127-135. [Link]
-
Wang, R., Lu, Y., & Wang, S. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ACS Publications. [Link]
-
Alves, V. M., et al. (2022). Free Energy Calculations for Protein–Ligand Binding Prediction. SpringerLink. [Link]
-
Agbaba, D., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. PubMed. [Link]
-
ResearchGate. (n.d.). Overview of typical CADD workflow. ResearchGate. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]
-
Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Cheng, T., et al. (2014). Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results. ACS Publications. [Link]
-
Kumar, S., & Nussinov, R. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. SpringerLink. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(11), 1104-1116. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online. [Link]
-
Hata, H., et al. (2019). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. Scientific Reports, 9(1), 1-12. [Link]
-
Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc. [Link]
-
Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. PubMed Central. [Link]
-
Unknown. (n.d.). Session 4: Introduction to in silico docking. Unknown Source. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
The Molecular Sciences Hub. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
-
ResearchGate. (2012). What is the best free software for QSAR and molecular docking? ResearchGate. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
ResearchGate. (2013). Which software best suits molecular docking and computation chemistry? ResearchGate. [Link]
-
KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. KNIME. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Macalino, S. J. Y., et al. (2015). Computer-Aided Drug Design Methods. PubMed Central. [Link]
-
Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
The Chemist. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Hou, T., et al. (2011). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. [Link]
-
Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
ResearchGate. (n.d.). Workflow for open source computer-aided drug design. ResearchGate. [Link]
-
Ekins, S., et al. (2010). Applications and Limitations of In Silico Models in Drug Discovery. SpringerLink. [Link]
-
Pars Silico. (n.d.). The Top 10 Software for QSAR Analysis. Pars Silico. [Link]
-
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PubMed Central. [Link]
-
In-silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. in-silico.com. [Link]
Sources
- 1. Computational Techniques in the Drug Design Process [server.ccl.net]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Comparative evaluation of 11 scoring functions for molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 32. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 33. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-fluoro-3-methylaniline
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-Chloro-2-fluoro-3-methylaniline (CAS No. 702640-48-0), moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity.
Foundational Knowledge: Hazard Profile and Characteristics
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity and environmental persistence. While specific toxicological data for this exact molecule is limited, its structural analogues provide a strong basis for a conservative risk assessment.
Based on data from similar chlorinated and fluorinated anilines, this compound should be treated as hazardous. It is anticipated to be harmful if swallowed, toxic in contact with skin, and a cause of serious skin and eye irritation.[1][2][3] Furthermore, as a chlorinated aromatic compound, it poses a significant threat to aquatic ecosystems, with potentially long-lasting effects.[3][4]
The causality behind these hazards lies in the molecule's structure: the aniline backbone is a known toxicophore, and the halogen substituents can enhance its persistence and alter its metabolic profile, potentially leading to the formation of reactive intermediates within the body or the environment.
Table 1: Physicochemical and Hazard Summary
| Property | Value | Source |
| CAS Number | 702640-48-0 | [5] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [5] |
| Appearance | Likely a liquid, may darken over time. | [1][6] |
| Anticipated Acute Hazards | Harmful if swallowed, in contact with skin, or inhaled. | [1][2][3] |
| Anticipated Localized Hazards | Causes skin and serious eye irritation. | [1][2] |
| Anticipated Chronic Hazards | May cause respiratory irritation. | [2] |
| Environmental Hazards | Harmful or toxic to aquatic life with long-lasting effects. | [3][4] |
The First Line of Defense: Laboratory Handling and Spill Containment
Proper disposal begins long before the waste bottle is full. It starts with meticulous laboratory practice designed to minimize waste generation and prevent accidental release.
Required Personal Protective Equipment (PPE) & Engineering Controls
The rationale for stringent PPE is to create an impermeable barrier between the researcher and the chemical.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and adding to reactions, must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][7]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. Aniline derivatives can cause severe, irreversible eye damage.[4][8]
-
Skin Protection : Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Contaminated work clothing should not be allowed out of the laboratory.[1][4]
-
Hygiene : Always wash hands and face thoroughly after handling the substance.[1][4]
Protocol for Spill Management
A spill represents a critical failure point in the laboratory workflow. The immediate goal is to contain, neutralize, and collect the material safely.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or the ventilation is inadequate, evacuate the laboratory.
-
Isolate & Ventilate : Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Don Appropriate PPE : Before approaching the spill, don the full PPE described in section 2.1. A respirator may be required for large spills.[4]
-
Contain the Spill : Cover drains to prevent environmental release.[4] For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect : Carefully add the absorbent to the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, pre-labeled hazardous waste container.[9]
-
Decontaminate : Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose : Seal the waste container and handle it according to the core disposal protocol in Section 3.
Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is not a matter of choice; it is governed by strict federal and local regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe disposal from "cradle to grave."[10]
Step 1: Waste Characterization
You, the generator, must classify the waste. This compound waste is classified as hazardous due to its toxic properties. As a halogenated organic compound, it falls under specific regulatory scrutiny.[11] All waste streams containing this chemical, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.
Step 2: Waste Segregation and Accumulation
The causality for strict segregation is both safety and cost. Mixing halogenated waste with non-halogenated waste streams complicates the disposal process and can dramatically increase costs.
-
Designated Waste Container : Use a dedicated, properly sealed, and chemically compatible container clearly labeled "HAZARDOUS WASTE."
-
Content Identification : The label must include the full chemical name: "this compound" and an approximate concentration or list of all components in the waste mixture.
-
Secure Storage : Store the waste container in a designated satellite accumulation area within the lab, with secondary containment to capture any potential leaks.
Step 3: Final Disposal via Licensed Contractor
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9] The only authoritative and legal method for disposal is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Contact Your Institution's EHS : Your first point of contact should be your organization's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with approved waste vendors.
-
Prepare for Pickup : Ensure your waste is properly packaged and labeled according to EHS instructions. The waste will be manifested and tracked from your lab to its final destination.[10]
-
Recommended Technology : The standard and most effective disposal technology for chlorinated aromatic compounds is high-temperature incineration (typically >850°C).[12] This method ensures the complete destruction of the organic molecule, breaking it down into carbon dioxide, water, hydrogen chloride, and hydrogen fluoride. The acidic gases are then removed from the flue gas by scrubbers.[12][13] This process prevents the formation of highly toxic byproducts such as dioxins and furans, which can occur with incomplete combustion.[14][15]
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for managing this compound from use to final disposal.
Caption: Waste and Spill Management Decision Tree.
By adhering to this structured approach, you ensure that every stage of the chemical's lifecycle is managed with the highest standards of safety and environmental stewardship, building a foundation of trust in our scientific practices.
References
-
SAFETY DATA SHEET - Chem Service. (2016). Outlines safety procedures, spill cleanup, and handling for 3-Chloro-2-methylaniline. [Link]
-
Lee, W. J., Takeda, N., & Takatsuki, H. Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Toxicological & Environmental Chemistry, 69(3-4), 323-331. [Link]
-
Lee, W. J., Takeda, N., & Takatsuki, H. (1999). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Toxicological & Environmental Chemistry. [Link]
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
-
Chloroaromatic formation in incineration processes. Semantic Scholar. Discusses the formation of chloroaromatic compounds during incineration. [Link]
-
Hitchman, M. L., & Smith, G. J. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Details environmental hazards and waste treatment methods for 3-Chloro-4-methylaniline. [Link]
-
6-Chloro-3-fluoro-2-methylpyridine. PubChem. Provides GHS classification and safety information for a structurally related compound. [Link]
-
3-Chloro-2-methylaniline. PubChem. Provides toxicity and ecological information for a related compound. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. EPA. General guidance on disposal methods for organic compounds. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Lists criteria and characteristics of hazardous waste. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. Provides the official list of regulated halogenated organic compounds. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. Outlines the regulatory steps for hazardous waste management. [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024). Carl ROTH. Provides waste treatment methods and ecological information. [Link]
-
Hazardous Waste. U.S. EPA. Main portal for information on hazardous waste regulations. [Link]
-
Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Provides physical and chemical characteristics of a similar compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoro-3-methylaniline
This guide provides an essential operational framework for the safe handling and disposal of 6-Chloro-2-fluoro-3-methylaniline. As a substituted aniline, this compound warrants a cautious and well-documented approach to laboratory safety. The procedural guidance herein is synthesized from the established hazard profiles of structurally analogous halogenated anilines, ensuring a robust and conservative safety margin for all laboratory operations. Our commitment is to empower researchers with the knowledge to maintain a secure and compliant laboratory environment.
Hazard Profile: An Evidence-Based Assessment
Based on SDS for compounds like 2-Chloro-6-methylaniline and 3-Chloro-2-methylaniline, the anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Methemoglobinemia: A known risk with aniline and its homologs, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.
Given these significant risks, all handling procedures must be executed within a framework of stringent engineering controls and meticulous use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to embed its use within the established hierarchy of safety controls. PPE is the final line of defense.
-
Engineering Controls: The primary method for exposure control. All work involving this compound must be conducted in a certified chemical fume hood.[5][6] This ensures that vapors or aerosols are contained and exhausted. The functionality of the fume hood must be verified before commencing any work.
-
Administrative Controls: These are procedural controls, such as restricting access to authorized personnel and providing comprehensive safety training.[7]
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls to protect the operator from direct contact.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Preparation | Tightly fitting chemical splash goggles and a full-face shield.[5][8] | Double-gloving with nitrile or neoprene gloves.[5][8] | Fully buttoned laboratory coat and a chemical-resistant apron.[5] | All work must be performed within a certified chemical fume hood.[6][8] |
| Reaction Setup & Monitoring | Tightly fitting chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Fully buttoned laboratory coat. | All work must be performed within a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting chemical splash goggles and a full-face shield. | Heavy-duty butyl rubber gloves over nitrile gloves.[8] | Chemical-resistant disposable coveralls and shoe covers.[8] | A full-face respirator with an organic vapor/ammonia cartridge is necessary.[1] |
| Waste Disposal | Tightly fitting chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Fully buttoned laboratory coat. | All work must be performed within a certified chemical fume hood. |
Operational Plan: Step-by-Step Procedures
A systematic approach is critical to ensuring safety during handling.
Preparation and Handling
-
Risk Assessment: Before any new procedure, conduct a formal risk assessment.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[5][6] Ensure a spill kit appropriate for organic amines is readily available.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling: Dispense the compound exclusively within the chemical fume hood. Use appropriate tools (e.g., spatulas, syringes) to minimize the generation of dust or aerosols.[5]
-
Storage: Keep the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[1][5]
Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all surfaces and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Doff PPE: Remove PPE carefully to avoid contaminating your skin. Remove gloves using the proper technique (glove-in-glove).
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][9]
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention if irritation occurs or if the exposure was significant.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, whether liquid or solid, must be collected in a designated, labeled, and sealed waste container.[4][5]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE must be collected in a separate, clearly labeled waste bag.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal plant. Do not discharge to sewer systems.[4]
Visual Workflow Guides
To further clarify procedural logic, the following diagrams illustrate key decision-making processes.
Caption: Task-based PPE selection workflow.
Caption: Decision tree for spill response.
References
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
- SAFETY DATA SHEET for 2-Chloro-6-methylaniline. Fisher Scientific.
- SAFETY DATA SHEET for 3-Chloro-2-methylaniline. Fisher Scientific.
- SAFETY DATA SHEET for 3-Chloro-2-methylaniline. Chem Service.
- SAFETY DATA SHEET for 2-Fluoro-3-methylaniline. Fisher Scientific.
- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). CDC.
- Aniline Safety Information.
- SAFETY DATA SHEET for 2-Chloro-3-methylaniline.
- Personal protective equipment for handling Aniline Mustard. Benchchem.
- What are the health and safety guidelines for Aniline in workplaces?. Knowledge Sourcing Intelligence.
- SAFETY DATA SHEET for 4-Fluoro-N-methylaniline. Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Fluoro-N-methylaniline. TCI AMERICA.
- SAFETY DATA SHEET for 4-Chloro-3-methylaniline. TCI Chemicals.
- Chemical Safety Data Sheet for 3-FLUORO-N-METHYLANILINE. ChemicalBook.
- SAFETY DATA SHEET for 5-Chloro-o-toluidine. Fisher Scientific.
- 3-Chloro-2-methylaniline - Safety D
- 3-FLUORO ANILINE MATERIAL SAFETY D
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. bloomtechz.com [bloomtechz.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
